molecular formula C9H10O5 B131566 3'-Methoxy-2,2,4'-trihydroxyacetophenone CAS No. 66922-70-1

3'-Methoxy-2,2,4'-trihydroxyacetophenone

Cat. No.: B131566
CAS No.: 66922-70-1
M. Wt: 198.17 g/mol
InChI Key: SGFVYAYEGJHREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Methoxy-2,2,4'-trihydroxyacetophenone (CAS 66922-70-1) is a polyhydroxy acetophenone derivative characterized by a distinct substituent arrangement featuring a methoxy group at the 3' position and hydroxyl groups at the 2, 2', and 4' positions of the acetophenone backbone . This specific structure significantly influences its physicochemical properties, such as lipophilicity and solubility, which are key modulators of its pharmacological efficacy . The compound serves as a valuable building block in synthetic chemistry for constructing more complex molecular architectures and studying reaction mechanisms . In scientific research, it is investigated for a spectrum of biological activities, including potential antimicrobial, antioxidant, and anticancer properties . Its mechanism of action is attributed to its functional groups, which enable interactions with various enzymes, receptors, and other biomolecules through hydrogen bonding; these interactions can modulate biological processes, leading to observed effects such as enzyme inhibition . In comparative studies, structural analogs with methoxy groups have demonstrated significant ABCG2 inhibitory activity, suggesting the potential of this compound in cancer research, while its antifungal activity is influenced by the presence and pattern of its methoxy and hydroxyl substituents . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2,2-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,9-10,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFVYAYEGJHREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20217072
Record name Acetophenone, 3'-methoxy-2,2,4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66922-70-1
Record name Acetophenone, 3'-methoxy-2,2,4'-trihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066922701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 3'-methoxy-2,2,4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 3'-Methoxy-2,2,4'-trihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Structure, Synthesis, and Applications[1]

Executive Summary

3'-Methoxy-2,2,4'-trihydroxyacetophenone (CAS 66922-70-1), systematically known as 2,2-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone , is a critical intermediate in the oxidative degradation of lignin and a potent bioactive phenolic compound.[1] Often referred to in the literature as guaiacylglyoxal hydrate , this molecule represents a stabilized gem-diol form of the corresponding alpha-keto aldehyde.[1]

Its significance spans three primary domains:

  • Lignin Valorization: It serves as a marker and intermediate in the bacterial catabolism of guaiacyl (G-lignin) units, specifically via C

    
    -oxidation pathways.[1]
    
  • Synthetic Chemistry: As a functionalized acetophenone derivative, it acts as a precursor for heterocycles and pharmaceutical intermediates.[1]

  • Bioactivity: The compound exhibits antimicrobial and antioxidant properties attributed to its phenolic hydroxyl and hydrated glyoxal moieties.[1]

This guide provides a rigorous technical analysis of its structural dynamics, biosynthetic origins, synthetic protocols, and physiochemical properties.[1]

Part 1: Structural Elucidation & Physiochemical Profile[1]
1.1 Nomenclature and Structural Dynamics

The IUPAC name 2,2-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone reveals the compound's dual nature.[1] It is technically an acetophenone derivative, but chemically, it behaves as the hydrate of an arylglyoxal.[1]

  • Acetophenone Backbone: The core structure is 4'-hydroxy-3'-methoxyacetophenone (Acetovanillone).[1][2]

  • Alpha-Carbon Modification: The "2,2-dihydroxy" designation indicates that the methyl group (C2 of the ethanone chain) has been oxidized to a gem-diol -CH(OH)2.[1]

  • Equilibrium: In aqueous solution, the compound exists in equilibrium between the hydrated gem-diol form (dominant) and the free aldehyde (glyoxal) form.[1]

Structural Representation:



(Where Ar = 4-hydroxy-3-methoxyphenyl)[1]
1.2 Physiochemical Data Table
PropertyValue / Description
CAS Number 66922-70-1
Molecular Formula C

H

O

Molecular Weight 198.17 g/mol
Physical State Solid (often isolated as a light yellow powder)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (cold)
pKa (Predicted) ~7.5 (Phenolic OH), ~12.0 (Gem-diol OH)
Stability Hygroscopic; stable under acidic conditions; susceptible to oxidation at high pH
Key Functional Groups Phenolic OH (C4'), Methoxy (C3'), Ketone (C1), Gem-diol (C2)
Part 2: Synthesis & Biosynthetic Context[1]
2.1 Biosynthetic Origin (Lignin Degradation)

In nature, this compound arises from the catabolism of lignin by white-rot fungi and soil bacteria (e.g., Sphingomonas paucimobilis).[1] The pathway involves the oxidation of the C


 position of guaiacyl-glycerol-beta-guaiacyl ether dimers, followed by cleavage to release the arylglyoxal, which spontaneously hydrates.[1]
2.2 Laboratory Synthesis Protocol

The most reliable synthetic route involves the oxidation of acetovanillone (apocynin) using Selenium Dioxide (SeO


), a classic reagent for converting methyl ketones to alpha-keto aldehydes (glyoxals).[1]

Protocol: Selenium Dioxide Oxidation of Acetovanillone

  • Reagents:

    • Acetovanillone (4'-Hydroxy-3'-methoxyacetophenone): 10 mmol[1]

    • Selenium Dioxide (SeO

      
      ): 11 mmol (1.1 eq)[1]
      
    • Solvent: 1,4-Dioxane/Water (9:1 v/v)[1]

  • Procedure:

    • Dissolve acetovanillone in the dioxane/water mixture.[1]

    • Add SeO

      
       and heat to reflux (approx. 100°C) for 4–6 hours.
      
    • Monitor reaction by TLC (disappearance of starting ketone).[1]

    • Workup: Filter off the precipitated black selenium metal while hot.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: The residue is typically recrystallized from water or ethyl acetate/hexane to yield the hydrate (2,2-dihydroxy form).[1]

  • Validation:

    • IR: Broad OH stretch (3200-3400 cm

      
      ), Carbonyl split (due to H-bonding).[1]
      
    • 1H NMR (DMSO-d6): Look for the disappearance of the methyl singlet (~2.5 ppm) and appearance of the methine proton of the gem-diol -CH(OH)2 (typically ~5.5-6.5 ppm depending on solvation).[1]

2.3 Pathway Visualization

The following diagram illustrates the synthetic and biosynthetic relationships connecting Lignin, Acetovanillone, and the target Glyoxal Hydrate.[1]

G Lignin Lignin (Guaiacyl Units) Acetovanillone Acetovanillone (4'-Hydroxy-3'-methoxyacetophenone) Lignin->Acetovanillone Enzymatic Depolymerization (Lignin Peroxidase/Laccase) Target 3'-Methoxy-2,2,4'-trihydroxyacetophenone (Guaiacylglyoxal Hydrate) Acetovanillone->Target SeO2 Oxidation (Laboratory Synthesis) Acetovanillone->Target C-alpha Oxidation (Bacterial Catabolism) VanillicAcid Vanillic Acid Target->VanillicAcid Oxidative Cleavage (Spontaneous/Enzymatic)

Figure 1: Synthetic and biosynthetic pathways connecting Lignin precursors to 3'-Methoxy-2,2,4'-trihydroxyacetophenone and its downstream oxidation product.[1][3]

Part 3: Analytical Characterization[1]

To confirm the identity of 3'-Methoxy-2,2,4'-trihydroxyacetophenone, researchers must distinguish the hydrate from the anhydrous aldehyde.[1]

3.1 Nuclear Magnetic Resonance (NMR)
  • Proton (1H) NMR:

    • Aromatic Region (6.8 - 7.6 ppm): Characteristic ABC pattern for the 1,3,4-substituted benzene ring.[1]

    • Methoxy Group (3.8 ppm): Strong singlet (3H).[1]

    • Gem-diol Methine (5.5 - 6.0 ppm): A singlet or doublet (if coupling with OH) representing the proton on C2.[1] Note: In the anhydrous aldehyde, this signal is absent, replaced by an aldehyde proton at ~9.6 ppm.[1]

    • Hydroxyls: Broad singlets, exchangeable with D

      
      O.[1]
      
3.2 Mass Spectrometry (MS)
  • ESI-MS (Negative Mode): Dominant peak at m/z 197 [M-H]

    
    .[1]
    
  • Fragmentation: Loss of water (M-18) and loss of the glyoxal side chain to form a guaiacyl radical ion.[1]

Part 4: Pharmacological & Industrial Applications[1]
4.1 Antimicrobial & Antioxidant Activity

The compound exhibits significant bioactivity due to the presence of the catechol-like motif (masked by methylation) and the reactive side chain.[1]

  • Mechanism: The alpha-keto aldehyde/hydrate moiety is highly reactive toward nucleophiles (e.g., thiol groups in bacterial proteins), leading to enzyme inhibition.[1]

  • Application: Investigated as a natural preservative and an intermediate in the synthesis of adrenergic drugs.[1]

4.2 Handling & Stability
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to air oxidation (converting to vanillic acid over time).[1]

  • Safety: Irritant to eyes and skin.[1][4] Use standard PPE (gloves, goggles).

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 87530, 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone. Retrieved from [Link] (Note: While the title of this CID refers to the mono-hydroxy ketone, the database links structural isomers and derivatives including the glyoxal hydrate form under related CAS 66922-70-1).[1]

Sources

In-depth Technical Guide on the Thermodynamic Stability of 3'-Methoxy-2,2',4'-trihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Understanding the Core Compound

3'-Methoxy-2,2',4'-trihydroxyacetophenone is a polyhydroxy acetophenone derivative with a molecular formula of C9H10O5.[1] Its structure is characterized by a methoxy group at the 3' position and hydroxyl groups at the 2, 2', and 4' positions of the acetophenone backbone.[1] This specific arrangement of functional groups significantly influences its physicochemical properties, including lipophilicity and solubility, which are crucial for its potential pharmacological applications.[1] The compound is a subject of scientific investigation for its potential antimicrobial, antioxidant, and anticancer properties.[1] The stability of such a compound is a critical factor for its viability in any application, as degradation can lead to loss of efficacy and the formation of undesirable byproducts.

Experimental Assessment of Thermodynamic Stability

The thermodynamic stability of a compound can be experimentally determined by subjecting it to thermal stress and observing its response. The primary techniques for this analysis are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[2] This method is invaluable for determining characteristic properties such as melting points, crystallization events, and glass transitions.[2] For 3'-Methoxy-2,2',4'-trihydroxyacetophenone, DSC can provide critical data on its melting behavior and decomposition profile.

Core Principles of DSC Analysis:

  • Melting Point (Tm): The temperature at which the crystalline solid transitions to a liquid state. A sharp melting peak is indicative of a pure compound.

  • Decomposition Temperature (Td): The temperature at which the molecule begins to chemically break down, often observed as an exothermic event in the DSC thermogram.[3]

Detailed Experimental Protocol for DSC:

  • Sample Preparation: Accurately weigh 3-5 mg of the purified 3'-Methoxy-2,2',4'-trihydroxyacetophenone into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 30°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature beyond the expected decomposition point (e.g., 350°C).

    • Maintain a constant inert atmosphere, such as nitrogen, to prevent oxidation.

  • Data Analysis: The resulting thermogram will show heat flow as a function of temperature. The peak of the endothermic event corresponds to the melting point, while any subsequent sharp exothermic peaks indicate decomposition.[3]

Thermogravimetric Analysis (TGA)

TGA provides complementary information to DSC by measuring the change in mass of a sample as a function of temperature.[4] This technique is particularly useful for determining the thermal decomposition profile and the kinetics of this process.[4]

Key Insights from TGA:

  • Onset of Decomposition: TGA identifies the temperature at which the compound begins to lose mass due to the formation of volatile degradation products.

  • Decomposition Stages: The TGA curve can reveal if the decomposition occurs in a single step or through multiple stages.

Step-by-Step TGA Protocol:

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of 3'-Methoxy-2,2',4'-trihydroxyacetophenone into a TGA sample pan.

  • Instrument Setup: Position the sample pan within the TGA furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[4][5][6]

    • Conduct the experiment under an inert nitrogen atmosphere to isolate thermal decomposition from oxidation.

  • Data Analysis: The TGA thermogram plots the percentage of initial mass remaining against temperature. The onset temperature of mass loss is a key indicator of thermal stability.

Visualizing the Experimental Workflow:

G A Molecular Structure of 3'-Methoxy-2,2',4'-trihydroxyacetophenone B Density Functional Theory (DFT) Calculation A->B C Optimized Molecular Geometry B->C D Thermochemical Analysis C->D E Predicted Enthalpy of Formation (ΔHf°) D->E F Assessment of Intrinsic Thermodynamic Stability E->F

Caption: Conceptual diagram of the computational stability assessment.

Synthesis and Purity Considerations

The accurate assessment of thermodynamic stability is predicated on the purity of the compound. The synthesis of 3'-Methoxy-2,2',4'-trihydroxyacetophenone can be achieved through methods like Friedel-Crafts acylation or condensation reactions. [1]Purification is typically performed using column chromatography or recrystallization to ensure a high-purity sample for analysis. [1]

Synthesis Step Key Reagents and Conditions Purpose
Friedel-Crafts Acylation Phenol derivative, acetyl chloride, AlCl3, 0-5°C Introduction of the acetophenone moiety. [1]
Methoxylation Methyl iodide or dimethyl sulfate, K2CO3, Acetone/DMF Introduction of the methoxy group. [1]

| Purification | Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization | To obtain a high-purity compound for analysis. [1]|

Conclusion

A comprehensive evaluation of the thermodynamic stability of 3'-Methoxy-2,2',4'-trihydroxyacetophenone requires a synergistic approach that combines experimental thermal analysis with computational modeling. DSC and TGA provide critical data on the macroscopic thermal behavior of the compound, including its melting point and decomposition temperature. DFT calculations offer a molecular-level understanding of its intrinsic stability through the prediction of its enthalpy of formation. Together, these methods provide a robust framework for researchers and drug development professionals to characterize the stability of this and other promising therapeutic agents, ensuring the development of safe and effective products.

References

  • 3'-Methoxy-2,2,4'-trihydroxyacetophenone - Benchchem. (URL: )
  • Kinetic studies of acetophenone derivative oximes and investigation of thermal decomposition mechanism. (URL: )
  • Review of computational approaches to predict the thermodynamic stability of inorganic solids - Bartel Research Group. (URL: )
  • Prediction of the Enthalpy of Formation by DFT (Density Functional Theory)
  • Review of computational approaches to predict the thermodynamic stability of inorganic solids (Journal Article) | OSTI.GOV. (URL: [Link])

  • Review of computational approaches to predict the thermodynamic stability of inorganic solids | Request PDF - ResearchGate. (URL: [Link])

  • Differential scanning calorimetry - Wikipedia. (URL: [Link])

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • "Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Con" by Susan J. Mole, Xuefeng Zhou et al. - Digital Commons@ETSU. (URL: [Link])

  • Kinetic studies of acetophenone derivative oximes and investigation of thermal decomposition mechanism - DergiPark. (URL: [Link])

  • Heats of Formation from DFT Calculations: An Examination of Several Parameterizations | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])

Sources

A Comprehensive Technical Guide to 3'-Methoxy-2,2',4'-trihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3'-Methoxy-2,2',4'-trihydroxyacetophenone, a polyhydroxy acetophenone derivative of significant interest in chemical synthesis and biomedical research. We will detail its chemical identifiers, physicochemical properties, synthesis methodologies, and purification techniques. The narrative emphasizes the causality behind its diverse biological activities, including its antimicrobial, antioxidant, and potential anticancer properties, which are rooted in its unique molecular architecture.[1] This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the application and study of this versatile compound.

Chemical Identity and Physicochemical Properties

3'-Methoxy-2,2',4'-trihydroxyacetophenone is a substituted acetophenone notable for its specific arrangement of hydroxyl and methoxy functional groups on the aromatic ring and the acetyl side chain.[1] This substitution pattern is critical as it dictates the molecule's physicochemical characteristics, such as solubility, lipophilicity, and reactivity, which in turn modulate its pharmacological efficacy.[1] The compound is a valuable synthetic intermediate for building more complex molecular structures and is actively investigated for its therapeutic potential.[1]

IdentifierValueSource
CAS Number 66922-70-1[1]
IUPAC Name 1-(2,4-dihydroxy-3-methoxyphenyl)-2-hydroxyethanoneInferred from structure
Molecular Formula C₉H₁₀O₅Calculated
Molecular Weight 198.17 g/mol [1]
InChI Key SGFVYAYEGJHREZ-UHFFFAOYSA-N[1]
Appearance (Predicted) SolidGeneral for polyhydroxylated aromatics

Synthesis and Purification

The synthesis of 3'-Methoxy-2,2',4'-trihydroxyacetophenone is most effectively achieved through electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction, followed by subsequent functionalization. The choice of this pathway is dictated by the need to introduce the acetyl group onto a highly activated aromatic ring.

Synthesis Rationale and Strategy

The primary synthetic route involves the acylation of a suitably substituted phenol precursor. A common starting material is a derivative of resorcinol or pyrogallol, which is first methoxylated and then acylated. An alternative strategy involves starting with a substituted benzaldehyde, which is then converted to the target acetophenone.[1] For instance, using 3-methoxy-4-hydroxybenzaldehyde as a precursor allows for the introduction of the required substitution pattern before the key acylation step.[1] The reaction conditions, particularly temperature, must be carefully controlled to prevent unwanted side reactions due to the high reactivity of the polyhydroxylated ring.[1]

G cluster_synthesis Synthesis Workflow start Starting Material (e.g., 3-Methoxy-4-Hydroxy- benzaldehyde Derivative) reaction Friedel-Crafts Acylation (0-5 °C, Anhydrous DCM) start->reaction 1 reagents Acylating Agent (Acetyl Chloride) + Lewis Acid (AlCl₃) reagents->reaction 2 intermediate Acetophenone Intermediate reaction->intermediate Yields purification Purification (Column Chromatography) intermediate->purification Crude Product product Final Product: 3'-Methoxy-2,2',4'-trihydroxy- acetophenone purification->product ~70-75% Yield G cluster_bio Biological Activities & Mechanisms compound 3'-Methoxy-2,2',4'- trihydroxyacetophenone antioxidant Antioxidant Activity compound->antioxidant antimicrobial Antimicrobial Activity compound->antimicrobial anticancer Anticancer Potential compound->anticancer ros Free Radical Scavenging (ROS Neutralization) antioxidant->ros via membrane Microbial Membrane Disruption antimicrobial->membrane via enzyme Enzyme Inhibition antimicrobial->enzyme via mdr Inhibition of ABCG2 (Multidrug Resistance) anticancer->mdr via

Sources

A Technical Guide to 3'-Methoxy-2,2',4'-trihydroxyacetophenone: Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methoxy-2,2',4'-trihydroxyacetophenone is a polyhydroxy acetophenone derivative that has garnered interest within the scientific community for its potential antimicrobial, antioxidant, and anticancer properties.[1] As a member of the diverse acetophenone family, this compound is part of a class of naturally occurring phenolic compounds found in over 24 plant families and some fungi.[2][3] This in-depth technical guide provides a comprehensive overview of the known and probable natural sources of 3'-Methoxy-2,2',4'-trihydroxyacetophenone, its biosynthetic pathway, and detailed methodologies for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Significance of Acetophenones

Acetophenones are a class of phenolic compounds characterized by an acetyl group attached to a benzene ring.[4] In the plant kingdom, they play a crucial role in defense mechanisms against herbivores and pathogens.[2] Beyond their ecological functions, many acetophenone derivatives serve as important precursors for the synthesis of pharmaceuticals, including anti-inflammatory drugs.[4] The biological activity of these compounds is often attributed to their specific substitution patterns of hydroxyl and methoxy groups on the aromatic ring, which influence their physicochemical properties and interactions with biological targets.[1] 3'-Methoxy-2,2',4'-trihydroxyacetophenone, with its unique arrangement of functional groups, represents a promising scaffold for further investigation and development.

Natural Sources: A Focus on the Rutaceae Family

While a definitive isolation of 3'-Methoxy-2,2',4'-trihydroxyacetophenone from a specific plant species has yet to be explicitly documented in readily available literature, a strong body of evidence points towards the Rutaceae family, particularly the genera Acronychia and Melicope, as highly probable sources. These genera are known to be prolific producers of a wide variety of acetophenone derivatives.[2][3]

Probable Natural Sources of 3'-Methoxy-2,2',4'-trihydroxyacetophenone:

GenusSpeciesRelevant Findings
Acronychia Acronychia pedunculataPhytochemical investigations have led to the isolation of numerous acetophenone monomers and dimers from the leaves, twigs, stem, and root bark of this plant.[5][6][7][8][9][10]
Melicope Various speciesThis large genus is a rich source of acetophenones, alongside flavonoids and alkaloids.[11][12][13][14][15][16][17][18]

The fern Pteris ensiformis is another potential source, as it is known to produce a variety of phenolic compounds, including other acetophenone derivatives.[19] However, the evidence is currently more compelling for the Rutaceae family.

Biosynthesis: From Shikimate to Substituted Acetophenones

The biosynthesis of acetophenones in plants is intrinsically linked to primary metabolism, originating from the shikimate pathway . This fundamental pathway is responsible for the production of aromatic amino acids, including L-phenylalanine, which serves as the primary precursor for a vast array of phenolic compounds.

The proposed biosynthetic route to 3'-Methoxy-2,2',4'-trihydroxyacetophenone involves the following key stages:

  • Formation of Cinnamic Acid: L-phenylalanine is deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to yield trans-cinnamic acid. This is a critical entry point into the phenylpropanoid pathway.

  • Side-Chain Shortening (β-Oxidation): The three-carbon side chain of trans-cinnamic acid is shortened by two carbons through a β-oxidative pathway , analogous to fatty acid degradation. This process ultimately yields a C6-C2 skeleton, the core of acetophenones.

  • Hydroxylation and Methoxylation: The aromatic ring undergoes a series of hydroxylation and methoxylation reactions to produce the specific substitution pattern of 3'-Methoxy-2,2',4'-trihydroxyacetophenone. The precise order of these modifications can vary between plant species and is catalyzed by specific enzymes such as cytochrome P450 monooxygenases and O-methyltransferases.

  • Glycosylation for Storage: In many plants, acetophenones are stored in an inactive form as glycosides. This is a detoxification and storage mechanism, where a sugar moiety (commonly glucose) is attached to one of the hydroxyl groups. Upon tissue damage, such as herbivory, specific enzymes can cleave the sugar, releasing the bioactive acetophenone.

Biosynthesis Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL Beta_Oxidation β-Oxidative Pathway (Side-chain shortening) trans_Cinnamic_Acid->Beta_Oxidation Acetophenone_Core Acetophenone Core (C6-C2) Beta_Oxidation->Acetophenone_Core Hydroxylation_Methoxylation Hydroxylation & Methoxylation Acetophenone_Core->Hydroxylation_Methoxylation Target_Molecule 3'-Methoxy-2,2',4'- trihydroxyacetophenone Hydroxylation_Methoxylation->Target_Molecule Glycosylation Glycosylation Target_Molecule->Glycosylation Stored_Glycoside Acetophenone Glycoside (Inactive Storage Form) Glycosylation->Stored_Glycoside

Caption: Proposed biosynthetic pathway of 3'-Methoxy-2,2',4'-trihydroxyacetophenone.

Isolation and Purification: A General Protocol

The following is a generalized protocol for the isolation and purification of acetophenones from plant material, which can be adapted for the specific target compound. This protocol is based on standard phytochemical techniques for the separation of phenolic compounds.

Extraction
  • Plant Material Preparation: Collect fresh plant material (e.g., leaves or bark of Acronychia pedunculata or a Melicope species). Air-dry the material in the shade to a constant weight and then grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material in methanol or ethanol (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Fractionation
  • Solvent-Solvent Partitioning: Suspend the crude extract in distilled water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This will separate compounds based on their polarity. Acetophenones are typically found in the ethyl acetate and chloroform fractions.

  • Fraction Concentration: Concentrate each fraction using a rotary evaporator to yield the respective sub-extracts.

Chromatographic Purification
  • Column Chromatography: Subject the ethyl acetate or chloroform fraction to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Thin Layer Chromatography (TLC): Monitor the collected fractions by TLC, using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Further Purification: Combine fractions with similar TLC profiles and subject them to further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water mobile phase.

Isolation_Workflow Plant_Material Dried & Powdered Plant Material Extraction Methanol/Ethanol Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning (n-hexane, Chloroform, Ethyl Acetate, n-butanol) Crude_Extract->Partitioning Fractions Polarity-Based Fractions Partitioning->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Further_Purification Preparative TLC or HPLC TLC_Monitoring->Further_Purification Pure_Compound Pure 3'-Methoxy-2,2',4'- trihydroxyacetophenone Further_Purification->Pure_Compound

Sources

Pharmacological Potential of Trihydroxyacetophenone Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trihydroxyacetophenones (THAPs) represent a privileged scaffold in medicinal chemistry, serving as both biosynthetic precursors to flavonoids and potent pharmacophores in their own right. This guide analyzes the two primary isomers—2,4,6-trihydroxyacetophenone (Phloroacetophenone) and 2,3,4-trihydroxyacetophenone (Gallacetophenone) .

While often overshadowed by their flavonoid downstream products, THAP derivatives exhibit distinct therapeutic efficacy in inflammatory cascades (LOX/COX inhibition) , metabolic regulation (lipase/glucosidase inhibition) , and neuroprotection . This whitepaper provides a rigorous examination of their Structure-Activity Relationships (SAR), detailed mechanistic signaling pathways, and validated protocols for synthesis and bioassay.

Chemical Architecture & Structure-Activity Relationship (SAR)

The pharmacological divergence between THAP isomers stems from the positioning of the hydroxyl groups relative to the acetyl moiety. The 2,4,6-isomer mimics the A-ring of flavonoids, optimizing it for enzyme chelation and electrophilic attack, while the 2,3,4-isomer (vicinal triol) excels in radical scavenging and metal chelation.

SAR Visualization

The following diagram illustrates the critical modification zones on the THAP core that drive bioactivity, particularly the impact of prenylation (e.g., tHGA).

THAP_SAR Core Trihydroxyacetophenone (THAP) Core Phloro 2,4,6-Isomer (Phloroacetophenone) Core->Phloro Gallo 2,3,4-Isomer (Gallacetophenone) Core->Gallo Prenyl C3-Prenylation/Geranylation (e.g., tHGA) Phloro->Prenyl Alkylation Acyl Acyl Chain Elongation Phloro->Acyl Esterification Vicinal Vicinal Hydroxyls (Catechol moiety) Gallo->Vicinal Intrinsic Lipophilicity ↑ Lipophilicity (Membrane Permeability) Prenyl->Lipophilicity LOX_Inhib ↑ 15-LOX Inhibition (IC50 ~10-20 µM) Prenyl->LOX_Inhib Antiox ↑ ROS Scavenging (Radical Stability) Vicinal->Antiox Tyrosinase ↑ Tyrosinase Inhibition (Skin Whitening) Vicinal->Tyrosinase

Figure 1: Structure-Activity Relationship (SAR) mapping of THAP derivatives. Note the divergence where 2,4,6-substitution favors enzyme inhibition via hydrophobic interaction (when prenylated), while 2,3,4-substitution favors redox activity.

Therapeutic Vectors & Mechanisms

Anti-Inflammatory: The tHGA Paradigm

The derivative 2,4,6-trihydroxy-3-geranylacetophenone (tHGA) , isolated from Melicope pteleifolia, is a benchmark for this class.[1][2] Its mechanism transcends simple antioxidant activity, acting as a dual inhibitor of 5-LOX and COX-2 , thereby throttling the production of leukotrienes and prostaglandins.

  • Mechanism: tHGA prevents the nuclear translocation of NF-κB and inhibits the phosphorylation of p38 MAPK. This downregulation suppresses the transcription of pro-inflammatory cytokines (IL-6, TNF-α).[3]

  • Key Validation: In ovalbumin-sensitized asthma models, tHGA reduced eosinophil infiltration and airway hyperresponsiveness, comparable to dexamethasone [1, 2].

Metabolic Regulation: Lipase & Glucosidase Inhibition

THAP derivatives function as "metabolic decoys."

  • Lipase Inhibition: 2,4,6-THAP inhibits pancreatic lipase, delaying lipid absorption.[4] In high-fat diet models, it reduced serum triglycerides by 46%, outperforming Orlistat in acute assays [5].[4]

  • Alpha-Glucosidase: The poly-hydroxyl motif mimics the transition state of polysaccharide hydrolysis. While flavonoid derivatives (e.g., quercetin) are more potent, THAP cores provide a lower molecular weight alternative with better solubility profiles [6].

Mechanistic Pathway Diagram

The following flow illustrates the dual-pathway inhibition (Arachidonic Acid cascade and NF-κB) by tHGA.

tHGA_Pathway LPS Inflammatory Stimulus (LPS/Allergens) Receptor TLR4 / Receptor LPS->Receptor MAPK p38 MAPK Phosphorylation Receptor->MAPK IKK IKK Complex Receptor->IKK Membrane Cell Membrane NFkB_Cyto NF-κB (Inactive) IKK->NFkB_Cyto Degradation of IκB Nucleus Nucleus NFkB_Cyto->Nucleus Translocation AA Arachidonic Acid LOX 5-LOX / 15-LOX AA->LOX COX COX-2 AA->COX Leukotrienes Leukotrienes (Airway Inflammation) LOX->Leukotrienes Prostaglandins Prostaglandins (Pain/Edema) COX->Prostaglandins tHGA tHGA (THAP Derivative) tHGA->NFkB_Cyto Blocks Translocation tHGA->LOX Direct Inhibition tHGA->COX Direct Inhibition Transcription Pro-inflammatory Gene Transcription (IL-6, TNF-α) Nucleus->Transcription

Figure 2: Signal transduction blockade by tHGA. The compound exerts a multi-target effect, inhibiting both the enzymatic conversion of arachidonic acid and the transcriptional upregulation of inflammatory cytokines.

Technical Deep Dive: Experimental Protocols

As a senior scientist, relying on "standard kits" is often insufficient for novel derivatives. The following protocols are optimized for THAP characterization.

Synthesis: Modified Fries Rearrangement

To access the 2,4,6-THAP core from phloroglucinol, a Fries rearrangement is preferred over direct acetylation to ensure regioselectivity.

Reagents: Phloroglucinol, Acetic Anhydride, AlCl3 (Lewis Acid), Nitrobenzene (Solvent).

  • Acetylation: Dissolve phloroglucinol (1 eq) in acetic anhydride (4 eq). Reflux for 2 hours. Pour into ice water to precipitate Phloroglucinol Triacetate . Recrystallize from ethanol.

  • Rearrangement: Suspend Phloroglucinol Triacetate (1 eq) in nitrobenzene. Slowly add anhydrous AlCl3 (3 eq) at 60°C under N2 atmosphere.

  • Reaction: Ramp temperature to 120°C and hold for 45 minutes. The mixture will darken significantly.

  • Quenching: Cool to RT. Pour slowly into a mixture of ice and conc. HCl (to break the Aluminum complex).

  • Extraction: Steam distill to remove nitrobenzene. The residue contains the product.[2][5][6] Filter and recrystallize from boiling water.

    • Yield Expectation: 60-70%.

    • QC Check: 1H NMR should show a singlet at ~2.6 ppm (Acetyl-CH3) and loss of symmetry compared to starting material.

Bioassay: Soybean 15-Lipoxygenase (15-LOX) Inhibition

This assay validates the anti-inflammatory potential of THAP derivatives, particularly those with hydrophobic tails (like tHGA).

Principle: LOX catalyzes the oxidation of linoleic acid to hydroperoxylinoleic acid, which absorbs at 234 nm. Inhibitors decrease the rate of this absorbance increase.

Protocol:

  • Buffer Prep: 0.2 M Borate buffer (pH 9.0).

  • Substrate: Linoleic acid (134 µM final concentration) solubilized in Tween-20.

  • Enzyme: Soybean 15-LOX (Sigma), diluted to give a linear rate of 0.05 AU/min.

  • Workflow:

    • Blank: Buffer + Substrate + Solvent (DMSO).

    • Test: Buffer + Substrate + THAP Derivative (dissolved in DMSO, final <1% v/v).

    • Incubate Test compound with Enzyme for 5 minutes at 25°C before adding Substrate.

    • Initiate reaction with Linoleic Acid.

  • Measurement: Monitor Absorbance at 234 nm for 5 minutes (kinetic mode).

  • Calculation:

    
    
    

Quantitative Data Summary

The following table synthesizes comparative potency data from recent literature, highlighting the efficacy of THAP derivatives against standard inhibitors.

CompoundTarget EnzymeIC50 (µM)Reference Standard (IC50)Notes
tHGA Soybean 15-LOX23.6 NDGA (0.5 µM)Less potent than NDGA but better bioavailability profile [3].
Compound 3c (tHGA analog)Soybean 15-LOX12.3 NDGAElongated acyl chain improves lipophilic interaction [3].[2]
2,4,6-THAP Pancreatic LipaseN/A Orlistat46% TG reduction in vivo (acute), comparable to Orlistat [5].[4]
Gallacetophenone Tyrosinase~150 Kojic AcidCompetitive inhibition; effective for hyperpigmentation.
Flavonoid 4 (THAP-derived)Alpha-Glucosidase15.7 Acarbose (658 µM)THAP core fused with phenylpropionic acid [8].

Future Outlook & Formulation

While THAP derivatives like tHGA show immense promise, their clinical translation is hindered by poor aqueous solubility and rapid Phase II metabolism (glucuronidation at the free hydroxyls).

Strategic Recommendations:

  • Pro-drug Design: Acetylation of the hydroxyl groups (reversing the synthesis step) can improve oral bioavailability; cellular esterases will regenerate the active THAP core in situ.

  • Nano-encapsulation: Liposomal formulations are highly recommended for geranylated derivatives (tHGA) to enhance stability and lymphatic transport, bypassing first-pass liver metabolism.

References

  • Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways. Frontiers in Pharmacology.

  • 2,4,6-Trihydroxy-3-geranylacetophenone (tHGA) Suppresses Chronic Allergic Airway Inflammation. Malaysian Journal of Medicine and Health Sciences.[7]

  • Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor. Molecules. [2]

  • Gallacetophenone | C8H8O4. PubChem.[8]

  • The 2',4',6'-trihydroxyacetophenone isolated from Myrcia multiflora has antiobesity and mixed hypolipidemic effects. Planta Medica.[4]

  • In vitro α-glucosidase inhibition... of phenyl carbamoyl methoxy thiosemicarbazone derivatives. Scientific Reports.

  • Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate.

  • Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors. Frontiers in Chemistry.

Sources

Technical Guide: Solubility Profile & Thermodynamic Characterization of 3'-Methoxy-2,2,4'-trihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the solubility profile and physicochemical characterization of 3'-Methoxy-2,2,4'-trihydroxyacetophenone , also known as Vanilloylglyoxal hydrate .

Executive Summary & Compound Identity

3'-Methoxy-2,2,4'-trihydroxyacetophenone (CAS: 66922-70-1) is a critical polyhydroxy acetophenone derivative.[1] Structurally, it represents the hydrate of (4-hydroxy-3-methoxyphenyl)glyoxal. Its unique substitution pattern—featuring a methoxy group at the 3' position and hydroxyl groups at the 2 (side-chain gem-diol) and 4' (phenolic) positions—creates a complex solubility landscape governed by competing hydrogen-bonding (hydrophilic) and aromatic/methoxy (lipophilic) interactions.

This guide details the solubility behavior, thermodynamic modeling, and experimental protocols required for the precise characterization of this compound in organic solvents, essential for process optimization in pharmaceutical purification and lignin valorization.

Physicochemical Properties Table[2]
PropertyValue / DescriptionSource
IUPAC Name 2,2-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone[PubChem, 2025]
Common Name Vanilloylglyoxal hydrate[BenchChem, 2025]
Molecular Formula

Molecular Weight 198.17 g/mol
Physical State Crystalline Solid (Off-white to yellow)
Melting Point 110 - 115 °C (Decomposes upon dehydration)[USBiological, 2024]
pKa (Phenolic) ~7.8 - 8.2 (Predicted)
LogP ~0.8 - 1.2 (Moderate Lipophilicity)[BenchChem, 2025]

Solubility Profile in Organic Solvents[1][3]

The solubility of 3'-Methoxy-2,2,4'-trihydroxyacetophenone is non-linear and highly solvent-dependent. The presence of the gem-diol moiety (


)  significantly increases polarity compared to simple acetophenones, making it highly soluble in polar aprotic solvents while exhibiting limited solubility in non-polar hydrocarbons.
Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, AcetoneHigh Strong dipole-dipole interactions; DMSO disrupts intermolecular H-bonds of the crystal lattice.
Polar Protic Methanol, EthanolModerate to High Solvation via H-bonding; solubility increases significantly with temperature (

).
Chlorinated Chloroform, DCMModerate Interaction with the aromatic ring; limited by the polarity of the gem-diol group.
Ethers/Esters Ethyl Acetate, THFModerate Good acceptors for the phenolic proton; useful for extraction/crystallization.
Aqueous WaterLow High lattice energy dominates at ambient

; solubility increases in alkaline pH (phenolate formation).
Thermodynamic Behavior

The dissolution process is endothermic (


). Solubility (

) increases with temperature across all solvent systems. The relationship follows the empirical Apelblat Equation :


Where


, 

, and

are empirical constants derived from experimental data. For this compound, the positive enthalpy of solution suggests that increasing temperature is the most effective lever for maximizing concentration during recrystallization processes.

Experimental Protocols: Solubility Determination

To ensure data integrity and reproducibility, the following self-validating protocols are recommended. These methods account for the compound's potential instability (oxidation/dehydration) at high temperatures.

Protocol A: Dynamic Laser Monitoring Method (High Precision)

This method is preferred for generating precise solubility curves (Mole Fraction vs. Temperature).

Equipment:

  • Laser Solubility Monitor (e.g., DynoChem or custom setup).

  • Jacketed glass vessel (50 mL) with precise temperature control (

    
    ).
    
  • Turbidity probe.

Workflow:

  • Preparation: Weigh excess solute (

    
    ) and solvent (
    
    
    
    ) into the vessel.
  • Equilibration: Stir at 400 rpm.

  • Heating Ramp: Increase temperature at 0.5 K/min.

  • Detection: The laser transmittance will rise sharply upon complete dissolution (Clear Point). Record

    
    .[2]
    
  • Validation: Cool at 0.5 K/min to detect nucleation (Cloud Point). The hysteresis indicates the metastable zone width (MSZW).

  • Iteration: Add more solute to the same vessel and repeat to generate the next data point (Polythermal method).

Protocol B: Static Shake-Flask Method (Standard)

Used for equilibrium solubility validation at specific isotherms (e.g., 298.15 K).

  • Saturation: Add excess solid to solvent in scintillation vials.

  • Agitation: Shake at constant temperature for 24–48 hours.

  • Filtration: Filter supernatant through a 0.45

    
     PTFE syringe filter (pre-heated to 
    
    
    
    to prevent precipitation).
  • Quantification: Analyze filtrate via HPLC-UV (280 nm).

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Column: C18 Reverse Phase.

Visualization of Solubility Workflow

The following diagram illustrates the logical flow for determining and modeling the solubility profile, ensuring scientific rigor.

SolubilityWorkflow Start Start: Compound Characterization SolventSelect Solvent Selection (Polar Protic, Aprotic, Non-polar) Start->SolventSelect MethodSelect Select Method SolventSelect->MethodSelect LaserMethod Dynamic Laser Method (Polythermal) MethodSelect->LaserMethod Speed/Curve ShakeFlask Shake-Flask Method (Isothermal) MethodSelect->ShakeFlask Accuracy/Point DataAcq Data Acquisition (T vs. Mole Fraction) LaserMethod->DataAcq ShakeFlask->DataAcq ModelCheck Thermodynamic Modeling DataAcq->ModelCheck Validation Error Analysis (RAD < 2%) ModelCheck->Validation Output Final Solubility Profile Validation->Output

Figure 1: Systematic workflow for the determination and validation of solubility profiles using dynamic and static methodologies.

Applications in Purification & Crystallization[2]

Understanding the solubility profile of 3'-Methoxy-2,2,4'-trihydroxyacetophenone allows for the design of efficient purification processes.

Anti-Solvent Crystallization
  • Primary Solvent: DMSO or Acetone (High solubility).

  • Anti-Solvent: Water or Toluene (Low solubility).

  • Mechanism: The compound is dissolved in the primary solvent. Gradual addition of the anti-solvent reduces the mixture's solvation power, inducing supersaturation and controlled precipitation. This is effective for removing impurities with different solubility thresholds.

Cooling Crystallization
  • Solvent System: Ethanol/Water mixtures.[3]

  • Strategy: Exploits the steep solubility-temperature gradient.

  • Process: Dissolve at reflux (~78°C in Ethanol). Cool slowly (0.1°C/min) to 5°C. The gem-diol structure stabilizes the crystal lattice, yielding high-purity solids.

References

  • BenchChem. (2025). 3'-Methoxy-2,2,4'-trihydroxyacetophenone: Structure and Properties. Retrieved from

  • PubChem. (2025). Compound Summary: 2,2-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone (CAS 66922-70-1).[2] National Library of Medicine. Retrieved from [1]

  • US Biological Life Sciences. (2024).[2] 2,2,4'-Trihydroxy-3'-methoxy-acetophenone Product Specifications. Retrieved from

  • NIST. (2025). Thermodynamic Data for Acetophenone Derivatives. National Institute of Standards and Technology. Retrieved from

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Sources

The Pivotal Role of 3'-Methoxy-2,2,4'-trihydroxyacetophenone in Lignin Degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, mechanistic, and experimental significance of 3'-Methoxy-2,2,4'-trihydroxyacetophenone (Guaiacylglyoxal hydrate) in ligninolytic pathways.

Content Type: Technical Whitepaper Audience: Senior Researchers, Enzymologists, and Bioprocess Engineers

Executive Summary

Lignin degradation is a complex oxidative process governed by a suite of extracellular enzymes produced primarily by white-rot fungi (Basidiomycota).[1][2][3][4] While enzymes like Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP) are well-characterized, the role of specific downstream intermediates in regulating the redox cycle is often overlooked.

3'-Methoxy-2,2,4'-trihydroxyacetophenone (CAS 66922-70-1), chemically identified as the hydrate of Guaiacylglyoxal , serves as a critical metabolic node. It functions not merely as a degradation product but as a physiological substrate for Glyoxal Oxidase (GLOX) , facilitating the generation of hydrogen peroxide (


)—the essential cofactor required to drive the initial peroxidase attack on the lignin polymer.[5] This guide elucidates its formation, mechanistic function, and experimental utility in validating ligninolytic efficiency.

Chemical Identity & Structural Relevance[5][6]

In aqueous physiological environments, arylglyoxals exist in equilibrium with their gem-diol (hydrate) forms. The compound is the stable hydrate of the oxidation product of acetoguaiacone.

PropertySpecification
IUPAC Name 2,2-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone
Common Synonyms Guaiacylglyoxal hydrate;

-dihydroxyacetoguaiacone
Molecular Formula

Role

-oxidized intermediate; GLOX Substrate
Precursor Acetoguaiacone (via

oxidation) or

-O-4 cleavage
Downstream Product Vanillic Acid (via oxidative decarboxylation)
Structural Significance

The "2,2-dihydroxy" moiety represents a highly oxidized side chain (


 oxidation state). In the context of lignin depolymerization, the accumulation of this compound signals the successful cleavage of the 

linkage or the direct oxidation of terminal phenolic units. Its stability as a hydrate makes it a reliable marker for monitoring the extent of side-chain oxidation in lignin model studies.

Mechanistic Role in Ligninolysis[1]

The degradation of lignin is not a linear pathway but a cyclic redox system. This compound acts as a "fuel" for the peroxide-generating machinery.

The Peroxidase-GLOX Coupling

Lignin Peroxidases (LiP) require extracellular


 to oxidize the lignin polymer.[5] However, fungi do not secrete 

directly in sufficient quantities. Instead, they secrete Glyoxal Oxidase (GLOX) , which oxidizes simple aldehydes and

-hydroxy ketones to produce

.

The Cycle:

  • Primary Attack: LiP oxidizes the lignin

    
    -O-4 structures, releasing aromatic fragments like Acetoguaiacone .
    
  • Activation: Acetoguaiacone is further oxidized (by LiP or MnP) to Guaiacylglyoxal (the aldehyde form of our target compound).

  • Peroxide Generation: GLOX oxidizes Guaiacylglyoxal to 4-hydroxy-3-methoxybenzoylformic acid (an

    
    -keto acid).
    
  • Coupling: This reaction reduces

    
     to 
    
    
    
    .
  • Feedback: The generated

    
     activates latent LiP, perpetuating lignin degradation.
    
Pathway Visualization

The following diagram illustrates the position of 3'-Methoxy-2,2,4'-trihydroxyacetophenone within the


-oxidation pathway.

LigninPathway Lignin Lignin (Beta-O-4 Unit) Acetoguaiacone Acetoguaiacone (Ar-CO-CH3) Lignin->Acetoguaiacone LiP / MnP (C-alpha oxidation) Glyoxal Guaiacylglyoxal (Ar-CO-CHO) Acetoguaiacone->Glyoxal LiP / MnP Hydrate 3'-Methoxy-2,2,4'-trihydroxyacetophenone (Hydrate Form) Glyoxal->Hydrate +H2O (Equilibrium) KetoAcid HM-Benzoylformic Acid (Ar-CO-COOH) Glyoxal->KetoAcid Glyoxal Oxidase (GLOX) H2O2 H2O2 Glyoxal->H2O2 GLOX Co-product Vanillic Vanillic Acid KetoAcid->Vanillic Decarboxylation H2O2->Lignin Activates Peroxidases

Figure 1: The metabolic position of Guaiacylglyoxal hydrate (Yellow) as a redox hub linking lignin fragmentation to peroxide generation.

Experimental Protocols

To validate the presence and role of this compound, researchers must employ specific synthesis and detection methodologies.

Synthesis of the Standard

Since the compound is often unstable or expensive to source, in-situ synthesis via oxidation of acetoguaiacone is recommended for assay calibration.

Reagents: Acetoguaiacone, Selenium Dioxide (


), Dioxane/Water.
Protocol: 
  • Dissolve 10 mmol Acetoguaiacone in 20 mL dioxane containing 2% water.

  • Add 11 mmol

    
     (selective oxidant for 
    
    
    
    -methyl to aldehyde/ketone).
  • Reflux for 4 hours. The solution will turn red/brown (selenium precipitation).

  • Filter hot to remove selenium.

  • Evaporate solvent. The residue contains Guaiacylglyoxal.

  • Hydration: Dissolve residue in water/acetonitrile (50:50). The aldehyde spontaneously hydrates to 3'-Methoxy-2,2,4'-trihydroxyacetophenone .

  • Purification: Recrystallize from ethyl acetate/hexane.

HPLC-DAD Detection Method

This protocol separates the hydrate from other phenolic metabolites.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0 min)

    
     40% B (20 min) 
    
    
    
    90% B (25 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 280 nm (aromatic ring) and 310 nm (conjugated ketone).

  • Retention Time: The hydrate typically elutes before acetoguaiacone due to increased polarity from the gem-diol group.

Coupled Enzyme Assay (GLOX Activity)

To verify if an isolate utilizes this compound to drive ligninolysis:

  • Substrate Prep: Prepare 10 mM 3'-Methoxy-2,2,4'-trihydroxyacetophenone in phosphate buffer (pH 6.0).

  • Coupling System: Add Horseradish Peroxidase (HRP) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

  • Initiation: Add fungal culture supernatant (source of GLOX).

  • Mechanism:

    • GLOX oxidizes the substrate

      
       generates 
      
      
      
      .[5]
    • HRP uses generated

      
       to oxidize ABTS 
      
      
      
      ABTS cation radical (Green).
  • Measurement: Monitor Absorbance at 420 nm . The rate of color formation is proportional to the oxidation of the trihydroxyacetophenone.

Applications in Biocatalysis & Valorization

Understanding the dynamics of this compound allows for the optimization of "Lignin-First" biorefining strategies.

  • Enzyme Cocktail Optimization: If accumulation of 3'-Methoxy-2,2,4'-trihydroxyacetophenone is observed, it indicates a bottleneck in GLOX activity. Supplementing cocktails with exogenous GLOX can restart the peroxide cycle and drive further depolymerization.

  • Metabolic Engineering: Strains engineered to overexpress the pathway from acetoguaiacone

    
    vanillate can funnel heterogeneous lignin streams into a single product (Vanillin) by ensuring rapid turnover of the glyoxal intermediate.
    
  • Toxicity Management: Aldehydes/glyoxals are toxic to many bacterial fermenters. The hydration of the glyoxal to the trihydroxy form is a natural detoxification mechanism. Engineering strains with high hydration rates or robust GLOX activity improves tolerance to lignin hydrolysates.

References

  • Kersten, P. J. (1990). Glyoxal oxidase of Phanerochaete chrysosporium: its characterization and activation by lignin peroxidase. Proceedings of the National Academy of Sciences, 87(8), 2936-2940. Retrieved from [Link]

  • Umezawa, T., & Higuchi, T. (1987). Mechanism of aromatic ring cleavage of β-O-4 lignin substructure models by lignin peroxidase. FEBS Letters, 218(2), 255-260. Retrieved from [Link]

  • Kawai, S., et al. (2002). Degradation of non-phenolic β-O-4 lignin model compounds by laccase in the presence of 1-hydroxybenzotriazole. FEMS Microbiology Letters, 210(2), 223-228. Retrieved from [Link]

  • Wong, D. W. (2009). Structure and action mechanism of ligninolytic enzymes. Applied Biochemistry and Biotechnology, 157(2), 174-209. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Antioxidant Mechanisms of 3'-Methoxy-2,2',4'-trihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Radical Scavenging

In the landscape of antioxidant research, the focus has evolved from simple free radical scavenging to a more nuanced understanding of how phytochemicals interact with complex biological systems. 3'-Methoxy-2,2',4'-trihydroxyacetophenone, a polyhydroxy acetophenone derivative, stands as a molecule of significant interest. Its unique arrangement of hydroxyl and methoxy functional groups suggests a sophisticated antioxidant profile. This guide moves beyond a mere listing of properties to provide a deep, mechanistic exploration of this compound. We will dissect its structural attributes, delineate the core chemical principles of its antioxidant action, and present robust, validated protocols for its evaluation. The aim is to equip researchers with the foundational knowledge and practical methodologies required to fully investigate the therapeutic potential of this promising agent.

Structural and Physicochemical Foundations of Antioxidant Efficacy

The antioxidant capacity of any phenolic compound is intrinsically linked to its molecular structure. 3'-Methoxy-2,2',4'-trihydroxyacetophenone possesses a carefully arranged set of functional groups on its acetophenone backbone that dictates its reactivity towards free radicals.[1]

The IUPAC name for this compound is 2,2-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone.[1] Its structure features three hydroxyl (-OH) groups and one methoxy (-OCH3) group, which are the primary determinants of its antioxidant potential.[1][2][3]

Caption: Chemical Structure of 3'-Methoxy-2,2',4'-trihydroxyacetophenone.

Structure-Activity Relationship Insights:

  • Phenolic Hydroxyl Groups (-OH): The hydroxyl groups are the primary actors in radical scavenging. The hydrogen atom of the -OH group has a relatively low bond dissociation enthalpy (BDE), allowing it to be readily donated to a free radical, thus neutralizing it.[2][4] The antioxidant activity of phenolic compounds is generally proportional to the number of hydroxyl groups present.[4]

  • Methoxy Group (-OCH3): The electron-donating nature of the methoxy group can increase the electron density on the aromatic ring, which helps to stabilize the phenoxyl radical formed after hydrogen donation.[2][5] This stabilizing effect enhances the overall antioxidant capacity. The position of the methoxy group relative to the hydroxyl groups is critical and influences the molecule's reactivity.[2]

  • Resonance Stabilization: Upon donating a hydrogen atom, the resulting phenoxyl radical is not a highly reactive species. This is because the unpaired electron can be delocalized across the entire aromatic ring system through resonance. This stability prevents the antioxidant itself from becoming a pro-oxidant, a crucial feature for any effective antioxidant agent.[6]

Core Mechanisms of Free Radical Neutralization

Phenolic antioxidants like 3'-Methoxy-2,2',4'-trihydroxyacetophenone can neutralize free radicals through several key chemical pathways. The predominant mechanism often depends on factors such as the nature of the radical, the solvent, and the pH of the system.[2][7][8]

Primary Mechanisms Include:

  • Hydrogen Atom Transfer (HAT): This is a direct mechanism where the antioxidant (ArOH) donates its phenolic hydrogen atom to a free radical (R•), quenching the radical and forming a stable phenoxyl radical (ArO•).[2][6]

    • Reaction: ArOH + R• → ArO• + RH

  • Single Electron Transfer followed by Proton Transfer (SET-PT): In this two-step process, the antioxidant first donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). The radical cation then rapidly releases a proton (H⁺) to the surrounding medium, resulting in the stable phenoxyl radical.[2][7]

    • Reaction Step 1 (SET): ArOH + R• → ArOH•+ + R⁻

    • Reaction Step 2 (PT): ArOH•+ → ArO• + H⁺

  • Sequential Proton-Loss Electron Transfer (SPLET): This mechanism is favored in polar, basic, or aqueous environments. The phenolic hydroxyl group first deprotonates to form a phenoxide anion (ArO⁻). This anion has a much lower oxidation potential than the parent phenol and can readily donate an electron to the free radical to neutralize it.[2][8]

    • Reaction Step 1 (Proton Loss): ArOH ⇌ ArO⁻ + H⁺

    • Reaction Step 2 (Electron Transfer): ArO⁻ + R• → ArO• + R⁻

Antioxidant_Mechanisms cluster_0 Core Compound cluster_1 Radical Species cluster_2 Neutralized Products Compound Phenolic Antioxidant (ArOH) HAT Hydrogen Atom Transfer (HAT) Compound->HAT SET Single Electron Transfer (SET) Compound->SET SPLET Sequential Proton-Loss Electron Transfer (SPLET) Compound->SPLET via ArO⁻ Radical Free Radical (R•) Radical->HAT Radical->SET Radical->SPLET StableRadical Stable Phenoxyl Radical (ArO•) QuenchedRadical Quenched Molecule (RH or R⁻) HAT->StableRadical HAT->QuenchedRadical RH SET->StableRadical via ArOH•+ SET->QuenchedRadical R⁻ SPLET->StableRadical SPLET->QuenchedRadical R⁻

Caption: Core radical scavenging mechanisms of phenolic antioxidants.

Methodologies for Efficacy Evaluation

A multi-assay approach is critical to comprehensively characterize the antioxidant profile of a compound. No single assay can capture the full spectrum of antioxidant activity. We present a validated workflow that progresses from fundamental chemical reactivity to a more biologically relevant cellular context.

In Vitro Chemical Assays: The First Line of Screening

These assays are rapid, cost-effective, and essential for initial screening and for understanding the fundamental radical scavenging and reducing capabilities of the compound.[9] They are based on spectrophotometric measurements.

Assay Principle Mechanism Measured Key Insight
DPPH Measures the bleaching of the purple 2,2-diphenyl-1-picrylhydrazyl radical to its yellow, reduced form.[10][11]Primarily HAT and SET.[10][12]Provides a rapid assessment of general radical scavenging capacity against a stable nitrogen-centered radical.
ABTS Measures the reduction of the pre-formed blue-green ABTS•+ radical cation.[11][13]Primarily HAT and SET.[10]Versatile assay applicable to both hydrophilic and lipophilic compounds and is less affected by steric hindrance.
FRAP Measures the ability of the antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the blue-colored ferrous (Fe²⁺) form in an acidic medium.[9][14]Exclusively SET (reduction reaction).[10]Quantifies the total electron-donating (reducing) capacity of the compound, a key aspect of antioxidant function.

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start [label="Prepare Stock Solution\nof Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dp_prep [label="Prepare DPPH\nWorking Solution"]; abts_prep [label="Generate ABTS•+\nRadical Cation"]; frap_prep [label="Prepare FRAP\nReagent"];

dp_react [label="Incubate Compound\nwith DPPH Solution", shape=Mdiamond]; abts_react [label="Incubate Compound\nwith ABTS•+ Solution", shape=Mdiamond]; frap_react [label="Incubate Compound\nwith FRAP Reagent", shape=Mdiamond];

dp_measure [label="Measure Absorbance\nat ~517 nm", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; abts_measure [label="Measure Absorbance\nat ~734 nm", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; frap_measure [label="Measure Absorbance\nat ~593 nm", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

calc [label="Calculate % Inhibition\n(IC50) or Reducing Power", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> {dp_prep, abts_prep, frap_prep}; dp_prep -> dp_react; abts_prep -> abts_react; frap_prep -> frap_react;

dp_react -> dp_measure; abts_react -> abts_measure; frap_react -> frap_measure;

{dp_measure, abts_measure, frap_measure} -> calc; }

Caption: General experimental workflow for common in vitro antioxidant assays.

Protocol 3.1.1: DPPH Radical Scavenging Assay

Causality: This protocol is designed to quantify the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical. The resulting loss of absorbance is directly proportional to the amount of radical scavenged.[11]

  • Reagent Preparation: Prepare a ~6 x 10⁻⁵ M solution of DPPH in methanol. Prepare serial dilutions of the test compound and a standard (e.g., Trolox, Ascorbic Acid) in methanol.[9]

  • Reaction: In a 96-well plate or cuvettes, mix a small volume of the compound/standard solution (e.g., 100 µL) with a larger volume of the DPPH solution (e.g., 3 mL).[9]

  • Incubation: Incubate the mixture in the dark at room temperature for 20-30 minutes.[11]

  • Measurement: Measure the absorbance at approximately 515-517 nm against a methanol blank.[9][11]

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Cell-Based Assays: Bridging Chemistry and Biology

While informative, chemical assays do not account for crucial physiological factors like bioavailability, cell uptake, metabolism, or localization within the cell.[15][16] The Cellular Antioxidant Activity (CAA) assay addresses this gap by measuring antioxidant efficacy within a live cell model.

Principle of the CAA Assay: The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which diffuses into cells.[17] Cellular esterases cleave the diacetate groups, trapping the non-fluorescent DCFH inside.[17][18] Subsequently, a peroxyl radical generator, 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), is added.[15] In the absence of an effective antioxidant, these radicals oxidize DCFH into the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An effective antioxidant will prevent or reduce this oxidation, leading to lower fluorescence intensity.[15][17]

CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Oxidation & Measurement cluster_analysis Data Analysis seed 1. Seed HepG2 cells in 96-well black plate incubate 2. Incubate 24h until confluent seed->incubate wash1 3. Wash cells with DPBS incubate->wash1 treat 4. Add DCFH-DA probe + Antioxidant/Standard wash1->treat incubate2 5. Incubate 1 hour at 37°C treat->incubate2 wash2 6. Wash cells to remove excess probe incubate2->wash2 oxidize 7. Add AAPH (Radical Initiator) wash2->oxidize read 8. Immediately begin kinetic fluorescence reading (Ex: 485nm, Em: 538nm) oxidize->read auc 9. Calculate Area Under the Curve (AUC) read->auc caa_units 10. Determine CAA Units (Quercetin Equivalents) auc->caa_units

Caption: Step-by-step experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Protocol 3.2.1: Cellular Antioxidant Activity (CAA) Assay

Causality: This protocol is designed to provide a more biologically meaningful measure of antioxidant potential by forcing the test compound to cross the cell membrane and act within the complex intracellular environment to counteract an induced oxidative stress.[15]

  • Cell Seeding: Seed human hepatocarcinoma (HepG2) cells into a 96-well black, clear-bottom microplate at a density of approximately 6 x 10⁴ cells/well.[15][18]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator until cells are confluent.[15][19]

  • Media Removal & Wash: Gently remove the growth medium and wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS).[15]

  • Treatment: Add 100 µL of treatment solution containing the test compound (or Quercetin standard) and 25 µM DCFH-DA in culture medium to each well.[17][19]

  • Probe Incubation: Incubate the plate for 1 hour at 37°C to allow for probe uptake and de-esterification.[15][17]

  • Wash: Remove the treatment solution and wash the cells gently with DPBS to remove any extracellular probe.[17]

  • Initiate Oxidation: Add 100 µL of 600 µM AAPH solution to all wells to induce oxidative stress.[15]

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence emission at ~538 nm with excitation at ~485 nm every 5 minutes for 1 hour.[15][16]

  • Data Analysis: Calculate the area under the curve (AUC) for both control and sample wells. Determine the CAA value using the formula: CAA Unit = 100 – (AUCsample / AUCcontrol) x 100.[18] Results are expressed as micromoles of Quercetin Equivalents (QE).[15]

Data Interpretation and Concluding Remarks

The power of this multi-assay approach lies in the synthesis of its results. High activity in the FRAP assay would confirm the compound's strong electron-donating capacity, while low IC₅₀ values in the DPPH and ABTS assays would demonstrate its ability to neutralize radicals via HAT and SET mechanisms. Crucially, a strong performance in the CAA assay would validate these chemical properties in a biological context, demonstrating that 3'-Methoxy-2,2',4'-trihydroxyacetophenone is not only chemically potent but also bioavailable and effective within the cellular environment.

Hypothetical Comparative Data:

Assay 3'-Methoxy-2,2',4'-trihydroxyacetophenone Quercetin (Standard) Trolox (Standard)
DPPH IC₅₀ (µM) 15 - 25~10~45
ABTS TEAC 2.5 - 3.5~4.51.0 (by definition)
FRAP (µM Fe(II)/µM) 3.0 - 4.0~5.0~1.5
CAA (µmol QE/100 µmol) 80 - 120100 (by definition)20 - 30

Note: This data is illustrative and serves as a benchmark for expected performance based on the compound's structure.

3'-Methoxy-2,2',4'-trihydroxyacetophenone is a structurally optimized phenolic compound with significant antioxidant potential. Its efficacy is rooted in the cooperative action of its multiple hydroxyl groups, which facilitate rapid hydrogen atom and electron donation, and its methoxy group, which enhances the stability of the resulting phenoxyl radical. The comprehensive evaluation workflow detailed herein, progressing from foundational chemical assays to the biologically relevant CAA assay, provides a robust framework for confirming its activity. Further research should focus on its in vivo efficacy, metabolic fate, and its potential to modulate endogenous antioxidant pathways, which will be critical in translating its chemical promise into tangible therapeutic applications.

References

  • ResearchGate. (n.d.). Concept, mechanism, and applications of phenolic antioxidants in foods. Retrieved from [Link]

  • Ng, T. B., et al. (2005). Phenolics as potential antioxidant therapeutic agents: mechanism and actions. PubMed. Retrieved from [Link]

  • Shahidi, F., & Ambigaipalan, P. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Concept, mechanism, and applications of phenolic antioxidants in foods. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]

  • Verma, A., et al. (n.d.). Phenolic acids: Natural versatile molecules with promising therapeutic applications. PMC. Retrieved from [Link]

  • BMG Labtech. (n.d.). The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Müll. Arg.). Retrieved from [Link]

  • Zen-Bio. (n.d.). CAA Antioxidant Assay Kit. Retrieved from [Link]

  • ACS Publications. (2009). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]

  • SciELO. (n.d.). Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds by. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]

  • ResearchGate. (2013). Antioxidant activity of selected phenols estimated by ABTS and FRAP methods. Retrieved from [Link]

  • Lu, Z., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PMC. Retrieved from [Link]

  • R Discovery. (n.d.). Phenolic hydroxyl groups can store energy. Retrieved from [Link]

  • Springer. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. PMC. Retrieved from [Link]

  • Semantic Scholar. (2010). Synthesis and activity test as antioxidant of two hydroxydibenzalacetones. Retrieved from [Link]

  • R Discovery. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (n.d.). Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and antioxidant activity of some chalcones and flavanoids. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide. Retrieved from [Link]

  • MDPI. (2021). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Retrieved from [Link]

Sources

Metabolic pathways involving 3'-Methoxy-2,2,4'-trihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Metabolic Pathways of 3'-Methoxy-2,2',4'-trihydroxyacetophenone

Foreword: Unraveling the Metabolic Fate of a Novel Phenolic Compound

To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the metabolic landscape of 3'-Methoxy-2,2',4'-trihydroxyacetophenone. As a Senior Application Scientist, my objective is to not only present the theoretical metabolic pathways but to also provide actionable, field-proven insights into the experimental workflows required to elucidate them. The narrative that follows is grounded in the principles of xenobiotic metabolism, drawing parallels from structurally related phenolic compounds to forecast the biotransformation of this specific molecule. Every protocol herein is designed as a self-validating system, ensuring scientific integrity and reproducibility.

Introduction to 3'-Methoxy-2,2',4'-trihydroxyacetophenone: A Molecule of Interest

3'-Methoxy-2,2',4'-trihydroxyacetophenone is a polyhydroxy acetophenone derivative with a chemical structure that suggests significant biological activity.[1] Its functional groups, including a methoxy group and multiple hydroxyl moieties, are key determinants of its physicochemical properties and pharmacological efficacy.[1] These groups provide sites for interaction with enzymes and receptors, potentially modulating various biological processes.[1] Understanding the metabolic fate of this compound is paramount for any therapeutic development, as metabolism dictates its pharmacokinetic profile, efficacy, and potential for toxicity.

Predicted Metabolic Pathways: A Mechanistic Overview

While specific metabolic data for 3'-Methoxy-2,2',4'-trihydroxyacetophenone is not extensively documented, we can predict its metabolic pathways based on the well-established biotransformation of similar phenolic and methoxylated compounds.[2] The metabolism is anticipated to proceed through Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For 3'-Methoxy-2,2',4'-trihydroxyacetophenone, the following Phase I transformations are plausible:

  • O-Demethylation: The methoxy group is a prime target for O-demethylation by cytochrome P450 (CYP) enzymes, yielding a catechol metabolite. This is a common metabolic route for methoxylated xenobiotics.[2]

  • Aromatic Hydroxylation: CYP enzymes can also catalyze the hydroxylation of the aromatic ring, introducing an additional hydroxyl group.

  • Reduction of the Carbonyl Group: The ketone moiety can be reduced to a secondary alcohol by carbonyl reductases.

  • Oxidation: The compound may undergo oxidation to form quinone or other oxidized derivatives.[1]

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion.

  • Glucuronidation: The hydroxyl groups are susceptible to glucuronidation, a major pathway for the metabolism of phenolic compounds, catalyzed by UDP-glucuronosyltransferases (UGTs).[2]

  • Sulfation: Sulfotransferases (SULTs) can catalyze the sulfation of the hydroxyl groups, another common conjugation pathway for phenols.[2]

The interplay of these pathways will determine the overall metabolic profile of the compound. A visual representation of these predicted pathways is provided below.

Metabolic Pathway of 3'-Methoxy-2,2',4'-trihydroxyacetophenone cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 3'-Methoxy-2,2',4'-trihydroxyacetophenone metabolite1 O-Desmethyl Metabolite parent->metabolite1 O-Demethylation (CYP450) metabolite2 Hydroxylated Metabolite parent->metabolite2 Hydroxylation (CYP450) metabolite3 Reduced Metabolite (Alcohol) parent->metabolite3 Carbonyl Reduction glucuronide Glucuronide Conjugate parent->glucuronide Glucuronidation (UGTs) sulfate Sulfate Conjugate parent->sulfate Sulfation (SULTs) metabolite1->glucuronide metabolite1->sulfate metabolite2->glucuronide metabolite2->sulfate metabolite3->glucuronide

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Workflow for Metabolic Profiling

To empirically determine the metabolic fate of 3'-Methoxy-2,2',4'-trihydroxyacetophenone, a systematic in vitro approach is recommended. The following workflow provides a robust framework for metabolite identification and pathway elucidation.

Experimental Workflow cluster_incubation In Vitro Incubation cluster_analysis Analytical Phase cluster_interpretation Data Interpretation start Test Compound: 3'-Methoxy-2,2',4'-trihydroxyacetophenone hlm Human Liver Microsomes (HLM) + NADPH (for Phase I) start->hlm hls9 Human Liver S9 Fraction + NADPH, UDPGA, PAPS (for Phase I & II) start->hls9 extraction Sample Quenching & Protein Precipitation hlm->extraction hls9->extraction lcms LC-MS/MS Analysis (Metabolite Detection & Identification) extraction->lcms nmr NMR Spectroscopy (Structural Elucidation) lcms->nmr If needed profiling Metabolic Profiling lcms->profiling pathway Pathway Elucidation profiling->pathway

Caption: Workflow for in vitro metabolic profiling.

Detailed Protocol: In Vitro Metabolism Assay

This protocol is designed to assess both Phase I and Phase II metabolism using human liver subcellular fractions.

Materials:

  • 3'-Methoxy-2,2',4'-trihydroxyacetophenone (test compound)

  • Pooled Human Liver Microsomes (HLM)

  • Pooled Human Liver S9 fraction

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Uridine diphosphate glucuronic acid (UDPGA)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) for quenching

  • Incubator/water bath at 37°C

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare separate incubation mixtures for Phase I (HLM) and Phase I/II (S9) metabolism.

    • Phase I (HLM): In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.

    • Phase I & II (S9): In a separate tube, combine phosphate buffer, S9 fraction, NADPH regenerating system, UDPGA, and PAPS.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.

  • Initiation of Reaction: Add the test compound (dissolved in a minimal amount of organic solvent like DMSO, final concentration typically <1%) to each tube to initiate the metabolic reaction.

  • Incubation: Incubate the reactions at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Terminate the reaction at each time point by adding 2-3 volumes of ice-cold ACN or MeOH. This step also serves to precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.

  • Controls: It is critical to include negative controls, such as incubations without the test compound, without cofactors, and with heat-inactivated enzymes, to ensure that observed metabolite formation is enzyme-dependent.[3]

Analytical Methodology: Metabolite Identification by LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for sensitive and specific detection of metabolites.[4][5]

Instrumentation and Conditions:

  • HPLC System: A system capable of gradient elution for efficient separation of the parent compound and its more polar metabolites.

    • Column: A reversed-phase C18 column is typically suitable for phenolic compounds.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and ACN or MeOH with 0.1% formic acid (B).

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and structural elucidation.[4]

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated, as phenolic compounds can ionize well in negative mode.

    • Data Acquisition: Full scan MS for detecting all ions, followed by data-dependent MS/MS for fragmentation analysis of potential metabolites.

Data Analysis:

  • Metabolite Prediction: Based on the predicted metabolic pathways, create a list of potential metabolites and their expected exact masses.

  • Extracted Ion Chromatograms (XICs): Search the full scan data for the predicted m/z values of the metabolites.

  • MS/MS Fragmentation Analysis: Compare the fragmentation patterns of the potential metabolites with that of the parent compound to identify common structural motifs.

  • Structural Elucidation: For novel metabolites, NMR spectroscopy may be required for unambiguous structure determination.[4][5]

Quantitative Data Summary

The following table summarizes the expected metabolic transformations and the corresponding mass shifts that would be observed in a high-resolution mass spectrometry analysis.

Metabolic ReactionBiotransformationExpected Mass Shift (Da)Analytical Confirmation
Phase I
O-Demethylation-CH₂-14.01565MS, MS/MS
Hydroxylation+O+15.99491MS, MS/MS
Carbonyl Reduction+2H+2.01565MS, MS/MS
Phase II
Glucuronidation+C₆H₈O₆+176.03209MS, MS/MS
Sulfation+SO₃+79.95682MS, MS/MS

Conclusion and Future Directions

This guide provides a predictive framework for the metabolic pathways of 3'-Methoxy-2,2',4'-trihydroxyacetophenone and a detailed experimental approach for their elucidation. A thorough understanding of its metabolism is a critical step in the preclinical development of this compound. The proposed in vitro studies will provide essential data on metabolic stability, the enzymes involved, and the structures of the major metabolites. This knowledge is fundamental for designing subsequent in vivo pharmacokinetic and toxicological studies, ultimately paving the way for its potential therapeutic applications. The methodologies described herein are robust and adhere to the highest standards of scientific integrity, providing a solid foundation for researchers in this exciting field.

References

  • 3'-Methoxy-2,2,4'-trihydroxyacetophenone - Benchchem. (URL: )
  • Mashruwala, A. Carboxylases Involved in Microbial Acetone and Acetophenone Metabolism.
  • Jobst, B., Schühle, K., Linne, U., & Heider, J. (2010). ATP-Dependent Carboxylation of Acetophenone by a Novel Type of Carboxylase. Journal of Bacteriology, 192(5), 1387–1394. (URL: )
  • Cripps, R. E. (1975). The microbial metabolism of acetophenone. Metabolism of acetophenone and some chloroacetophenones by an Arthrobacter species. PubMed. (URL: )
  • Wikipedia contributors. (2023). Acetophenone carboxylase. In Wikipedia, The Free Encyclopedia. (URL: )
  • In Vitro Identification and In Vivo Confirmation of Metabolites of High Molecular Weight Synthetic Phenolic Antioxidants.
  • A Fluorescent Bioreporter for Acetophenone and 1-Phenylethanol derived from a Specifically Induced C
  • Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. PNAS. (URL: )
  • In Vitro Metabolomic Approaches to Investigating the Potential Biological Effects of Phenolic Compounds. Repositori Obert UdL. (URL: )
  • In vitro Metabolomic Approaches to Investigating the Potential Biological Effects of Phenolic Compounds: An Update.
  • In vitro Metabolomic Approaches to Investigating the Potential Biological Effects of Phenolic Compounds: An Upd
  • Metabolic pathways of 3-MeO-PCP. Undefined positions of hydroxylation... ResearchGate. (URL: [Link])

  • Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Arome Science. (URL: )
  • Application of 3-Hydroxy-4-methoxyacetophenone in Medicinal Chemistry. Benchchem. (URL: )
  • Analytical Techniques Used in Metabolomics.
  • In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphen

Sources

Technical Guide: Toxicology and Safety Assessment of 3'-Methoxy-2,2,4'-trihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive toxicological and safety assessment of 3'-Methoxy-2,2,4'-trihydroxyacetophenone (CAS 66922-70-1).

This compound is chemically distinct due to the gem-diol functionality at the alpha position, making it the hydrated form of Vanilloylglyoxal . This guide synthesizes available physicochemical data, predictive toxicology, and structural activity relationships (SAR) to provide a robust safety profile for researchers.[1]

Executive Summary

3'-Methoxy-2,2,4'-trihydroxyacetophenone (MTAP) is a reactive intermediate and metabolite structurally related to acetovanillone and lignin degradation products. It exists primarily as a stable gem-diol hydrate of the corresponding


-keto aldehyde.

From a toxicological perspective, MTAP is classified as GHS Category 4 (Acute Oral Toxicity) and a Category 2 Skin/Eye Irritant .[1][2] Its primary mechanism of toxicity involves electrophilic interaction via the


-dicarbonyl moiety (in equilibrium with the hydrate), which can form adducts with nucleophilic amino acid residues (e.g., arginine).[1] However, its rapid metabolic clearance via reduction to glycols or oxidation to vanillic acid mitigates systemic accumulation.[1]

Key Safety Parameters:

  • Signal Word: WARNING

  • Primary Hazard: Acute Toxicity (Oral), Irritation (Mucous Membranes).[1]

  • Occupational Exposure Limit (OEL): Not established; Default Control Banding (10–100

    
    g/m
    
    
    
    ) recommended for reactive intermediates.[1]

Chemical Identity & Physicochemical Properties

Understanding the equilibrium between the hydrate and the diketone is critical for predicting bioavailability and reactivity.[1]

ParameterDataRelevance
IUPAC Name 2,2-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanoneDefines chemical structure.[3][4][5][6]
CAS Number 66922-70-1 Unique identifier for regulatory search.
Synonyms Vanilloylglyoxal hydrate;

-dihydroxy-acetovanillone
Used in literature search.
Molecular Formula

Molecular Weight 198.17 g/mol Small molecule; high membrane permeability.
Solubility Soluble in DMSO, Methanol, Water (moderate)High bioavailability potential.[1]
LogP (Predicted) ~0.5 – 1.2Amphiphilic; capable of crossing blood-brain barrier.
Reactivity Gem-diol


-Diketone
The diketone form is an electrophile (protein binding).

Toxicological Profile

Acute Toxicity

Based on structural analogs (Acetovanillone) and QSAR modeling for


-hydroxy ketones:
  • Oral

    
     (Rat):  Estimated range 500 – 2000 mg/kg  (Category 4).[1]
    
  • Dermal

    
    :  > 2000 mg/kg (Predicted).[1]
    
  • Inhalation: Data unavailable. Treat as a respiratory irritant due to potential for Schiff base formation in lung tissue.[1]

Mechanism of Action (Molecular Toxicology)

The toxicity of MTAP is driven by its equilibrium state.[1] Under physiological conditions, the compound dehydrates to form Vanilloylglyoxal , a reactive dicarbonyl.[1]

  • Protein Adduction: The carbonyl carbons react with arginine and lysine residues on proteins (Maillard-type reactions), potentially leading to Advanced Glycation End-products (AGEs) if exposure is chronic.

  • Oxidative Stress: High concentrations may induce redox cycling, depleting cellular glutathione (GSH).[1]

Genotoxicity & Mutagenicity
  • Ames Test (In Silico/Read-Across): Predicted Negative for mutagenicity in S. typhimurium strains TA98/TA100.

  • Structural Alert: The

    
    -dicarbonyl group is a structural alert for genotoxicity in vitro, but rapid detoxification usually prevents in vivo genotoxicity.
    
  • Assessment: Low genotoxic risk in vivo due to rapid metabolism (see Section 4).[1]

ADME & Metabolic Fate

The safety of MTAP is heavily reliant on the body's ability to metabolize the


-dicarbonyl functionality.
Metabolic Pathway Visualization

The following diagram illustrates the detoxification of MTAP. The primary route is reduction to the glycol (excretable) or oxidation to Vanillic Acid.

MetabolicPathway MTAP 3'-Methoxy-2,2,4'-trihydroxyacetophenone (Gem-diol form) Diketone Vanilloylglyoxal (Reactive Intermediate) MTAP->Diketone Dehydration (-H2O) Diketone->MTAP Hydration (+H2O) Glycol 1-(4-hydroxy-3-methoxyphenyl) -1,2-ethanediol (Excreted) Diketone->Glycol Reductase (NADH) Vanillic Vanillic Acid (Stable Metabolite) Diketone->Vanillic Decarboxylation/Oxidation Adduct Protein Adducts (Toxicity) Diketone->Adduct Nucleophilic Attack (Arginine/Lysine)

Figure 1: Metabolic fate of CAS 66922-70-1. Green pathways represent detoxification; the red dashed line represents the toxicological mechanism.[1]

Pharmacokinetics (PK)[1]
  • Absorption: Rapidly absorbed in the small intestine due to low molecular weight and moderate lipophilicity.[1]

  • Distribution: Widely distributed; likely transient binding to plasma albumin.[1]

  • Excretion: Predominantly renal excretion as glucuronide or sulfate conjugates of the glycol metabolite.[1]

Experimental Protocols for Safety Validation

If you are synthesizing or testing this compound, the following protocols ensure data integrity and personnel safety.

Protocol A: Stability Assessment (HPLC)

Objective: Verify the stability of the gem-diol in aqueous media.

  • Preparation: Dissolve 10 mg MTAP in 10 mL Phosphate Buffered Saline (PBS), pH 7.4.

  • Incubation: Maintain at 37°C.

  • Sampling: Aliquot 100

    
    L at T=0, 1h, 4h, 24h.
    
  • Analysis: RP-HPLC (C18 column), Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).[1]

  • Success Criteria: >90% recovery of parent peak (or equilibrium partner) at 24h indicates stability suitable for biological assays.[1]

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine


 in HepG2 cells.
  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with serial dilutions of MTAP (0.1

    
    M to 1000 
    
    
    
    M) for 24h.
  • Readout: Add MTT reagent; incubate 4h. Solubilize formazan crystals.[1]

  • Calculation: Plot dose-response curve.

    • Threshold: If

      
      M, compound is considered highly cytotoxic.[1]
      

Occupational Safety & Handling

GHS Classification:

  • H302: Harmful if swallowed.[1][7]

  • H315: Causes skin irritation.[1][7][8]

  • H319: Causes serious eye irritation.[1][7][8]

  • H335: May cause respiratory irritation.[1][8]

PPE Requirements:

  • Respiratory: N95 (US) or P2 (EU) respirator required if dust generation is possible.[1]

  • Skin: Nitrile gloves (min thickness 0.11 mm).[1] Breakthrough time > 480 min.[1]

  • Eyes: Tightly fitting safety goggles.[1]

Spill Response:

  • Isolate the area.[1]

  • Dampen solid spill with water to prevent dust.[1]

  • Sweep into a biohazard bag.[1]

  • Clean surface with 10% sodium bicarbonate solution (neutralizes potential acidity).[1]

Regulatory Status

  • TSCA (USA): Not listed (R&D Exemption required).[1]

  • REACH (EU): Not registered (Low volume exemption < 1 ton/year typical for this intermediate).[1]

  • FDA: Not an approved API.[1] Status is "Research Chemical" or "Impurity".[1]

References

  • BenchChem. (2023).[1] 3'-Methoxy-2,2,4'-trihydroxyacetophenone (CAS 66922-70-1) Technical Data Sheet. Retrieved from [1]

  • PubChem. (2023).[1][9] Compound Summary: 3'-Methoxy-2,2,4'-trihydroxyacetophenone.[4][5] National Library of Medicine.[1] Retrieved from [1]

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: Acetophenone Derivatives. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2',3'-Dihydroxy-4'-methoxyacetophenone (Structural Analog). Retrieved from

  • OECD. (2023). Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. Retrieved from [1]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of 3'-Methoxy-2,2,4'-trihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026


-Dihydroxyacetovanillone

Executive Summary

This application note details the optimized synthesis of 3'-Methoxy-2,2,4'-trihydroxyacetophenone , a critical intermediate in lignin degradation studies and the synthesis of adrenergic beta-blockers. The target molecule is the stable gem-diol (hydrate) form of 4-hydroxy-3-methoxyphenylglyoxal.

The protocol utilizes a modified Riley Oxidation of acetovanillone (4'-hydroxy-3'-methoxyacetophenone) using selenium dioxide (


). Unlike generic protocols, this method is optimized for phenolic substrates, employing a specific 1,4-dioxane/water solvent system to drive the equilibrium toward the stable hydrate, preventing polymerization of the anhydrous glyoxal.
Key Technical Parameters
ParameterSpecification
Starting Material Acetovanillone (4'-Hydroxy-3'-methoxyacetophenone)
Reagent Selenium Dioxide (

), 99.8%
Solvent System 1,4-Dioxane : Water (95:5 v/v)
Reaction Temperature Reflux (

)
Typical Yield 65 - 75%
Purity

(HPLC)

Retrosynthetic Analysis & Mechanism

The synthesis relies on the selective oxidation of the


-methyl group of the acetophenone core. The reaction proceeds via the enol tautomer of the ketone, which attacks the electrophilic selenium species.[1]
Reaction Scheme

ReactionScheme SM Acetovanillone (C9H10O3) Inter β-Keto-seleninic Acid Intermediate SM->Inter SeO2, Dioxane Reflux, 4h Prod Target Hydrate (C9H10O5) Inter->Prod H2O (Hydrolysis) - Se(0) Se Se(0) Precipitate Inter->Se

Figure 1: Reaction pathway for the Riley oxidation of acetovanillone. The presence of water is critical for the final hydrolysis step to the gem-diol.

Mechanistic Insight: The phenolic hydroxyl group at the 4-position is electron-donating, which increases the nucleophilicity of the enol. However, it also makes the ring susceptible to over-oxidation. The use of 1,4-dioxane as the primary solvent moderates the reaction rate compared to ethanol, while the trace water ensures the immediate trapping of the aldehyde as the hydrate, protecting it from further oxidation to the carboxylic acid (vanillic acid).

Safety & Handling (Critical)

  • Selenium Dioxide (

    
    ):  Highly toxic and corrosive. It can be absorbed through the skin. All weighing and handling must occur in a chemical fume hood.
    
  • Selenium Waste: The reaction produces elemental selenium (red/black precipitate) and organoselenium byproducts. These are extremely malodorous and toxic. Segregate all waste into dedicated "Selenium Waste" containers.

  • 1,4-Dioxane: A suspected carcinogen and forms explosive peroxides. Test for peroxides before use.

Detailed Experimental Protocol

Phase 1: Preparation of Reagents
  • Acetovanillone Purification: Commercial acetovanillone (often brown) should be recrystallized from ethanol/water if purity is

    
    .
    
  • Solvent Prep: Prepare a mixture of 1,4-dioxane (100 mL) and deionized water (5 mL). The water is stoichiometric but used in excess to drive hydrate formation.

Phase 2: The Riley Oxidation
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas bubbler containing bleach solution (to neutralize volatile selenium odors).

  • Charging: Add Acetovanillone (16.6 g, 100 mmol) to the flask.

  • Solvation: Add the prepared Dioxane/Water mixture (105 mL). Stir until dissolved.

  • Oxidant Addition: Add Selenium Dioxide (12.2 g, 110 mmol, 1.1 eq) in one portion.

    • Note: The solution will initially turn yellow/orange.

  • Reaction: Heat the mixture to a gentle reflux (

    
     oil bath).
    
  • Monitoring:

    • T = 30 min: Solution darkens; red amorphous selenium begins to precipitate.

    • T = 4 hours: Check progress via TLC (Mobile Phase: Ethyl Acetate:Hexane 1:1). The starting material (

      
      ) should disappear, replaced by the more polar glyoxal hydrate (
      
      
      
      ) and a baseline spot (Se residue).
    • Endpoint: Reaction is typically complete in 4-6 hours. Do not extend beyond 8 hours to avoid over-oxidation to vanillic acid.

Phase 3: Workup and Isolation
  • Filtration (Hot): While the reaction mixture is still hot (

    
    ), filter it through a pad of Celite packed in a sintered glass funnel. This removes the bulk of the metallic selenium (red/black solid).
    
    • Caution: Do not let the Celite pad dry out completely to prevent dispersion of selenium dust.

  • Concentration: Transfer the clear yellow/orange filtrate to a rotary evaporator. Remove the dioxane under reduced pressure (

    
    , 40 mbar).
    
    • Result: A thick, dark orange oil or semi-solid residue remains.

  • Crystallization:

    • Dissolve the residue in a minimum amount of boiling water (

      
       mL).
      
    • Add activated charcoal (0.5 g), boil for 2 mins, and filter hot (removes colloidal Se).

    • Allow the filtrate to cool slowly to room temperature, then refrigerate at

      
       overnight.
      
  • Collection: Filter the resulting crystals. Wash with ice-cold water (

    
     mL).
    
  • Drying: Dry the crystals in a vacuum desiccator over

    
     for 24 hours. Do not use heat, as this may dehydrate the gem-diol back to the reactive aldehyde.
    

Characterization & Validation

The product is identified as the hydrate (gem-diol).

MethodExpected SignalInterpretation
Appearance Pale yellow to off-white needlesTypical for hydrated phenylglyoxals.
Melting Point

(dec)
Decomposes/dehydrates upon melting.
IR Spectroscopy Broad band

O-H stretch (phenolic + gem-diol).

C=O stretch (conjugated ketone).
1H NMR (DMSO-

)

ppm (s, 1H)
Methine proton of the hydrate

.

ppm (s, 3H)
Methoxy group (

).

ppm (br s, 2H)
Gem-diol hydroxyls (exchangeable).

ppm (m, 3H)
Aromatic protons (ABX system).
Workflow Diagram

Workflow Start Start: Acetovanillone (100 mmol) React Reflux with SeO2 in Dioxane/H2O (4-6h) Start->React Filter Filter Hot (Celite) Remove Se(0) React->Filter Evap Evaporate Solvent Filter->Evap Cryst Recrystallize from Hot Water Evap->Cryst Dry Vacuum Dry (No Heat) Cryst->Dry

Figure 2: Operational workflow for the isolation of 3'-Methoxy-2,2,4'-trihydroxyacetophenone.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) Over-oxidation to acid.Reduce reaction time. Ensure

is not in large excess (>1.2 eq).
Red Oil instead of Crystals Colloidal Selenium contamination.Repeat hot filtration with fresh Celite and Charcoal. Use a finer frit.
Product is Dark Brown Polymerization of aldehyde.Ensure water was present during reaction.[2][3] Avoid heating the dry solid >

.
Incomplete Reaction Old/Wet

.
Use fresh

. If using old reagent, sublime it first to purify.

References

  • Riley, H. L., et al. (1932). "Selenium Dioxide: A New Oxidising Agent." Journal of the Chemical Society.[1] Link

  • Grokipedia. "Riley Oxidation: Mechanism and Applications." Link

  • PubChem. "Compound Summary: 2,2-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone (CAS 66922-70-1)." Link

  • Shah, C. P., et al. (2010).[4] "Riley oxidation: A forgotten name reaction for synthesis of selenium nanoparticles."[4] ResearchGate.[2][4] Link

  • Vertex AI. "Synthesis of 4-hydroxy-3-methoxyphenylglyoxal hydrate." 5

Sources

Extraction protocols for 3'-Methoxy-2,2,4'-trihydroxyacetophenone from plant tissue

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Isolation of 3'-Methoxy-2,2,4'-trihydroxyacetophenone (MTAP) from Plant Tissue

Introduction & Scientific Context

Target Analyte: 3'-Methoxy-2,2,4'-trihydroxyacetophenone (MTAP) CAS Registry: 66922-70-1 IUPAC Name: 2,2-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone Synonyms: Vanilloylglyoxal hydrate;


-dihydroxy-acetovanillone.

Chemical Significance: MTAP is a rare, highly oxidized acetophenone derivative characterized by a gem-diol moiety at the


-carbon position. Structurally, it represents the hydrated form of vanilloylglyoxal. Unlike simple acetophenones (e.g., Apocynin) found in Picrorhiza kurroa or Apocynum cannabinum, MTAP possesses unique polarity and reactivity due to the terminal diol group. It is often identified as a bioactive metabolite in oxidative stress pathways or as a degradation intermediate of lignin-related phenolics in species like Cynanchum and Picrorhiza.

Critical Extraction Challenges:

  • Gem-diol Instability: The 2,2-dihydroxy group is in equilibrium with the

    
    -keto aldehyde form. High temperatures or extreme pH can shift this equilibrium or cause polymerization.
    
  • Oxidative Sensitivity: The electron-rich vanillyl ring (3-methoxy-4-hydroxy) is prone to oxidation into quinones under alkaline conditions.

  • Polarity: The compound is significantly more polar than its parent acetophenone (Apocynin), requiring tailored solvent systems for efficient recovery.

Pre-Extraction Considerations

Plant Material Selection
  • Primary Source: Picrorhiza kurroa (Rhizomes) or Cynanchum bungei (Roots).

  • Tissue State: Fresh tissue lyophilized (freeze-dried) immediately after harvest is preferred over air-drying to prevent enzymatic oxidation of the

    
    -hydroxy groups.
    
Reagents & Solvents
  • Extraction Solvent: 80% Methanol (MeOH) in water (v/v). Rationale: High recovery of polar aglycones while minimizing lipid co-extraction.

  • Partition Solvent: Ethyl Acetate (EtOAc). Rationale: Selective for acetophenones over highly polar glycosides.

  • Stabilizer: 0.1% Formic Acid (FA). Rationale: Maintains mild acidity (pH 3-4) to stabilize the phenolic hydroxyls and the gem-diol structure.

Extraction Protocol (Step-by-Step)

Phase I: Sample Preparation & Maceration
  • Pulverization: Grind lyophilized root tissue to a fine powder (mesh size 40–60) using a cryo-mill to minimize heat generation.

  • Solvent Addition: Suspend 100 g of powder in 1.0 L of 80% MeOH containing 0.1% Formic Acid .

  • Extraction (UAE): Perform Ultrasound-Assisted Extraction (UAE) at 25°C for 30 minutes (Frequency: 40 kHz).

    • Note: Avoid temperatures >40°C to prevent dehydration of the 2,2-dihydroxy group.

  • Filtration: Filter the supernatant through a Whatman No. 1 filter paper. Re-extract the residue once with fresh solvent. Combine filtrates.

Phase II: Enrichment (Liquid-Liquid Partition)
  • Concentration: Evaporate the combined methanolic extract under reduced pressure (Rotary Evaporator) at 35°C until MeOH is removed, leaving an aqueous suspension.

  • Defatting (Optional): Wash the aqueous phase with

    
    -Hexane (1:1 v/v) to remove lipids and chlorophyll. Discard the hexane layer.
    
  • Target Recovery: Extract the aqueous phase three times with Ethyl Acetate (EtOAc) (1:1 v/v).

    • Mechanism: MTAP partitions into EtOAc, while sugars and highly polar primary metabolites remain in the water phase.

  • Drying: Dry the EtOAc fraction over anhydrous

    
    , filter, and concentrate to dryness to obtain the Acetophenone-Rich Fraction (ARF) .
    
Phase III: Purification (Flash Chromatography)
  • Stationary Phase: C18 Reverse-Phase Silica (to separate based on polarity modulation).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile (ACN)

  • Gradient:

    Time (min) % B (ACN) Event
    0–5 5% Isocratic Hold (Elute highly polar impurities)

    | 5–20 | 5%

    
     40% | Linear Gradient (Elution of MTAP) |
    | 20–25 | 40% 
    
    
    
    100% | Wash |
  • Detection: Monitor UV absorbance at 280 nm (phenolic peak) and 310 nm (acetophenone carbonyl conjugation).

Workflow Visualization

ExtractionProtocol Plant Plant Tissue (Picrorhiza/Cynanchum) Lyophil Lyophilization & Grinding (< 40°C) Plant->Lyophil Preserve Hydrate Extract UAE Extraction 80% MeOH + 0.1% FA Lyophil->Extract Solubilization Conc Evaporation (Remove MeOH) Extract->Conc Concentrate Partition L-L Partition (Water vs. EtOAc) Conc->Partition Enrichment AqPhase Aqueous Phase (Discard Sugars) Partition->AqPhase OrgPhase EtOAc Phase (Acetophenone Rich) Partition->OrgPhase Target Partitioning Chrom Flash Chromatography (C18, H2O/ACN Gradient) OrgPhase->Chrom Purification Pure Purified MTAP (3'-Methoxy-2,2,4'-trihydroxyacetophenone) Chrom->Pure Isolation

Caption: Step-by-step isolation workflow for MTAP, highlighting critical phase partitioning to separate the target from polar glycosides.

Quality Control & Validation

HPLC-DAD-MS Parameters

To validate the identity of the extracted compound, use the following method. The presence of the gem-diol (2,2-dihydroxy) group often results in a distinct mass fragmentation pattern compared to the keto-aldehyde.

ParameterSetting
Column C18 (150 mm x 4.6 mm, 3 µm)
Flow Rate 0.8 mL/min
Temperature 30°C
Detection UV 276 nm, 305 nm; ESI-MS (Negative Mode)
Target Mass

= 211.06 (Calculated for

if hydrated)
Key Fragments

193 (

loss, conversion to keto-aldehyde),

151 (cleavage of side chain)
Chemical Equilibrium Logic

MTAP exists in equilibrium. In aqueous acidic solutions, the hydrate (2,2-dihydroxy) is favored. In organic solvents or upon heating, it may dehydrate to the


-keto aldehyde .

Equilibrium Hydrate MTAP (Hydrate) 2,2-dihydroxy form (Polar, Stable in H2O/Acid) Keto Keto-Aldehyde form (Less Polar, Reactive) Hydrate->Keto - H2O (Heat/Dryness) Keto->Hydrate + H2O (Aq. Acid)

Caption: Chemical equilibrium between the target gem-diol hydrate and its keto-aldehyde form.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Degradation due to high pH.Ensure extraction solvent is acidified (0.1% Formic Acid).
Peak Broadening Keto-Hydrate equilibrium shift on column.Use acidified mobile phase to stabilize the hydrate form during elution.
Co-elution Interference from Apocynin.Optimize gradient; MTAP elutes before Apocynin due to the extra hydroxyls.

References

  • BenchChem. (2024). 3'-Methoxy-2,2,4'-trihydroxyacetophenone Structure and Properties. Retrieved from

  • PubChem. (2024). Compound Summary: 2',6'-Dihydroxy-4'-methoxyacetophenone (Related Acetophenone Structure). National Library of Medicine. Retrieved from

  • Kumar, V., et al. (2017). Chemical Constituents from the Roots of Picrorhiza kurroa Royle Ex Benth. ResearchGate. Retrieved from

  • Sinha, S., et al. (2015). Phytochemical analysis and antioxidant potential of Picrorhiza kurroa. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from

  • NIST Chemistry WebBook. (2024). 3-Methoxyacetophenone Mass Spectrometry Data. Retrieved from

Purification techniques for high-purity 3'-Methoxy-2,2,4'-trihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocols for High-Purity 3'-Methoxy-2,2,4'-trihydroxyacetophenone (MTAP)

Executive Summary & Compound Profile

3'-Methoxy-2,2,4'-trihydroxyacetophenone (MTAP) is a complex polyhydroxy-acetophenone derivative.[1] Structurally, it presents a unique purification challenge due to the presence of multiple hydroxyl groups—specifically the


-hydroxy ketone moiety (position 2) combined with phenolic hydroxyls (positions 2', 4') and a methoxy group (position 3').[1]

This specific substitution pattern creates a molecule that is amphiphilic but prone to oxidation and polymerization (aldol-type condensations) under basic conditions or high thermal stress. High-purity isolation requires a strategy that balances the removal of structural isomers (e.g., iso-acetovanillone derivatives) while preventing the degradation of the labile


-hydroxy functionality.

Physicochemical Profile for Purification:

Property Characteristic Implication for Purification
Solubility Moderate in water (cold); High in EtOH, MeOH, Ethyl Acetate. Recrystallization from aqueous alcohols is the primary method.
Acidity (pKa) ~7.5 - 9.0 (Phenolic OH). Mobile phases must be acidified (pH < 3) to suppress ionization and prevent peak tailing.
Stability Sensitive to UV and oxidation (Quinone formation). Minimize light exposure; use degassed solvents.

| Impurities | Regioisomers, over-acetylated byproducts, inorganic salts. | Requires orthogonal separation (Crystallization + RP-HPLC). |

Tiered Purification Workflow

The following workflow is designed to scale from crude reaction mixtures (approx. 80% purity) to analytical reference standards (>99.5% purity).

PurificationWorkflow Crude Crude Reaction Mixture (Dark/Amber Solid) Extract Liquid-Liquid Extraction (EtOAc / Acidic Water) Crude->Extract Removal of salts/catalysts Carbon Activated Carbon Treatment (Decolorization) Extract->Carbon Removal of oxidized phenols Crystal Recrystallization (EtOH:H2O 30:70) Carbon->Crystal QC1 QC Check: HPLC Purity > 95%? Crystal->QC1 PrepLC Preparative RP-HPLC (C18, Gradient Elution) QC1->PrepLC Yes (Polishing) Reprocess Recycle Mother Liquor QC1->Reprocess No (<95%) Final Lyophilization & Packaging (>99.5% Purity) PrepLC->Final Reprocess->Extract

Figure 1: Strategic decision tree for the isolation of MTAP, prioritizing bulk impurity removal via crystallization before high-cost preparative chromatography.

Phase I: Bulk Purification (Recrystallization)

The


-hydroxy ketone moiety makes MTAP significantly more water-soluble than simple acetophenones, rendering standard non-polar precipitations ineffective. A "Reverse-Solvent" crystallization technique is recommended.
Protocol A: The Ethanol-Water Displacement

Objective: Remove inorganic salts and non-polar regioisomers.

  • Dissolution:

    • Dissolve 100 g of crude MTAP in 300 mL of Ethanol (95%) at 65°C. Ensure complete dissolution.

    • Note: Do not exceed 70°C to prevent thermal degradation of the

      
      -hydroxy group.
      
  • Adsorbent Treatment (Critical):

    • Add 5 g of Activated Carbon (SX Ultra type) to the hot solution. Stir for 20 minutes.

    • Mechanism:[1][2][3][4] Phenolic oxidation products (quinones) are highly conjugated and preferentially adsorb to carbon.

    • Filter hot through a Celite pad to remove carbon. The filtrate should transition from dark brown to pale yellow.

  • Crystallization:

    • While maintaining the filtrate at 50°C, slowly add warm Deionized Water (50°C) until slight turbidity persists (approx. ratio 1:1 EtOH:Water).

    • Remove from heat and allow to cool to Room Temperature (RT) over 4 hours with slow stirring (50 RPM).

    • Chill to 4°C for 12 hours.

  • Harvest:

    • Filter the crystals.[4][5] Wash the cake with 100 mL of cold (0°C) 20% EtOH/Water.

    • Yield Expectation: 70-80% recovery.

    • Purity Expectation: 95-97%.

Phase II: High-Purity Polishing (Preparative HPLC)

For drug development applications requiring >99.5% purity, recrystallization is often insufficient to remove closely related structural isomers (e.g., positional isomers of the methoxy group).

Protocol B: Preparative RP-HPLC Method

System: Preparative HPLC with UV-Vis/DAD detection. Stationary Phase: C18 (Octadecylsilane), 10 µm particle size, 100 Å pore size. (e.g., YMC-Actus Triart C18).

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcid keeps phenolic OH protonated, ensuring sharp peaks.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides lower backpressure and better selectivity for aromatics than MeOH.
Flow Rate 15–20 mL/min (for 20mm ID column)Optimized for mass transfer efficiency.
Detection 280 nm (Primary), 320 nm (Secondary)280 nm detects the aromatic ring; 320 nm monitors for conjugated impurities.
Loading 50-100 mg/injection (DMSO diluent)DMSO prevents precipitation inside the column head.

Gradient Profile:

  • 0-5 min: 5% B (Equilibration)

  • 5-25 min: 5%

    
     40% B (Linear Gradient)
    
  • 25-30 min: 40%

    
     95% B (Wash)
    
  • Note: MTAP typically elutes between 12-18 minutes depending on column dimensions.

HPLCMechanism Stationary Stationary Phase (Hydrophobic C18 Chains) MTAP Target: MTAP (Moderate Hydrophobicity) Stationary->MTAP Retains (Van der Waals) MTAP->Stationary Transient Interaction Impurity Impurity: Highly Polar (Oxidized forms) Mobile Mobile Phase (Acidic Water/ACN) Impurity->Mobile Elutes Fast Mobile->MTAP Solvates

Figure 2: Mechanistic separation logic. The C18 phase retains the MTAP based on the hydrophobic methoxy/phenyl interaction, while oxidized, highly polar impurities elute in the void volume.

Analytical Validation (QC)

Before release, the purified fraction must be validated.

  • HPLC Purity: >99.5% (Area normalization at 280 nm).

  • 1H-NMR (DMSO-d6): Confirm integration of Methoxy singlet (

    
     ~3.8 ppm) and distinct aromatic protons. Verify absence of ethyl acetate (solvent trap) or ethanol.
    
  • Mass Spectrometry (ESI-): Observe [M-H]- peak. (MW approx 198.17 Da

    
     m/z 197). Note: Ensure soft ionization to prevent fragmentation of the 
    
    
    
    -hydroxy group.

Storage & Stability

  • State: Lyophilized powder.

  • Condition: -20°C, desiccated, protected from light.

  • Shelf-life: The

    
    -hydroxy ketone is prone to dimerization over time. Re-test purity every 6 months.
    

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Phenolic Acetophenone Derivatives. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 2',6'-Dihydroxy-4'-methoxyacetophenone (Structural Analog Analysis). Retrieved from [Link]

  • Stalikas, C. D. (2007). Extraction, separation, and detection of phenolic acids and flavonoids. Journal of Separation Science. Retrieved from [Link]

  • Sielc Technologies. (2023). Separation of Acetophenone Derivatives on Mixed-Mode Columns. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 3'-Methoxy-2,2,4'-trihydroxyacetophenone using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the structural analysis of 3'-Methoxy-2,2,4'-trihydroxyacetophenone using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. As a polyhydroxy acetophenone derivative, this compound presents a unique structural challenge, particularly the geminal diol on the acetyl group. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights into sample preparation, data acquisition, and spectral interpretation. We delve into the causality behind experimental choices and provide a predictive analysis of the ¹H and ¹³C NMR spectra, supported by established principles of substituent effects and spin-spin coupling. The protocols described herein form a self-validating system for the unambiguous structural confirmation of this and related phenolic compounds.

Introduction

3'-Methoxy-2,2,4'-trihydroxyacetophenone, with the IUPAC name 2,2-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone, is a polyhydroxy acetophenone derivative.[1] Its structure combines a substituted phenolic ring with an unusual hydrated α-keto aldehyde moiety, forming a stable geminal diol. Such compounds are of interest in synthetic chemistry and may possess various biological activities, including antioxidant and antimicrobial properties.[1]

Accurate structural elucidation is the cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for determining the precise molecular structure of organic compounds in solution. This note details the strategic application of ¹H NMR, ¹³C NMR, and ancillary techniques to provide an unambiguous characterization of the title compound. We will explain not just the steps, but the underlying chemical principles that dictate the appearance of the NMR spectra, empowering the researcher to interpret the data with confidence.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for the unambiguous assignment of NMR signals. The structure and IUPAC-compliant numbering for 3'-Methoxy-2,2,4'-trihydroxyacetophenone are presented below. This numbering will be used throughout the analysis.

Caption: Structure of 3'-Methoxy-2,2,4'-trihydroxyacetophenone with atom numbering.

Experimental Protocols

Part 3.1: Sample Preparation

The choice of solvent is critical for acquiring high-quality NMR data, especially for molecules with labile protons like hydroxyl groups.

  • Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Unlike chloroform (CDCl₃), DMSO is a hydrogen-bond acceptor, which slows down the chemical exchange rate of the -OH protons. This allows them to be observed as distinct, often broad, signals in the ¹H NMR spectrum, whereas in CDCl₃ they might exchange too rapidly or be broadened into the baseline.[2][3] The residual proton signal of DMSO-d₆ appears around δ 2.50 ppm, and its water peak is typically around δ 3.33 ppm, which should be noted during analysis.[4]

Protocol:

  • Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.96% D).

  • Add a minimal amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm). Alternatively, the residual solvent peak of DMSO-d₆ at δ 2.50 ppm can be used for calibration.

  • Cap the NMR tube and vortex gently for 30-60 seconds until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Allow the sample to equilibrate to the spectrometer's probe temperature before data acquisition.

Part 3.2: NMR Data Acquisition

The following parameters are provided as a standard starting point for a 400 MHz or 500 MHz spectrometer. Optimization may be required based on sample concentration and instrument sensitivity.

Workflow for Structural Elucidation:

G cluster_prep Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR for Confirmation cluster_analysis Data Analysis Prep Sample Prep (5-10 mg in DMSO-d6) H1 ¹H NMR (Quantitative & Coupling) Prep->H1 C13 ¹³C NMR (Broadband Decoupled) H1->C13 Assign Signal Assignment (Chemical Shift, Integration, Multiplicity) H1->Assign DEPT DEPT-135 (CH/CH₃ vs CH₂ info) C13->DEPT C13->Assign COSY ¹H-¹H COSY (Proton Coupling Network) DEPT->COSY DEPT->Assign HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC COSY->Assign HSQC->Assign Confirm Structure Confirmation Assign->Confirm

Caption: Workflow for NMR-based structural elucidation.

Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64 (adjust for S/N).

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 (adjust for S/N).

  • D₂O Exchange (Optional but Recommended):

    • Acquire the initial ¹H NMR spectrum.

    • Remove the tube, add 1-2 drops of deuterium oxide (D₂O).

    • Shake gently to mix.

    • Re-acquire the ¹H NMR spectrum. Labile protons (-OH) will exchange with deuterium and their signals will disappear or significantly diminish.[5]

Predicted Spectral Analysis and Interpretation

The following analysis is based on established principles of NMR spectroscopy and data from structurally related compounds such as substituted phenols and acetophenones.[6][7][8]

Part 4.1: Predicted ¹H NMR Spectrum (DMSO-d₆)

The ¹H spectrum is anticipated to show signals in four distinct regions: exchangeable phenolic and alcoholic protons, aromatic protons, the gem-diol methine proton, and the methoxy protons.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Justification & Key Insights
4'-OH 9.5 - 10.5Broad Singlet1HPhenolic protons are acidic and their chemical shift is concentration and temperature dependent. Signal will disappear upon D₂O exchange.[2][5]
β-OH (x2) 6.0 - 7.0Broad Singlet2HProtons of the gem-diol are expected to be deshielded and will exchange with D₂O. Their broadness is due to chemical exchange.
H6' 7.4 - 7.6Doublet (d)1HThis proton is ortho to the electron-withdrawing carbonyl group, causing a significant downfield shift. It is coupled only to H5' (meta coupling, J ≈ 2-3 Hz).
H2' 7.3 - 7.5Singlet (or narrow d)1HThis proton is ortho to the carbonyl group but also ortho to the electron-donating -OCH₃ group. It has no adjacent protons for strong coupling, so it should appear as a singlet or a very narrow doublet from a small ⁴J coupling to H6'.
H5' 6.8 - 7.0Doublet (d)1HThis proton is ortho to the strongly electron-donating -OH group, resulting in an upfield shift. It is coupled to H6' (ortho coupling, J ≈ 8-9 Hz).
5.0 - 5.5Singlet1HThe methine proton of the gem-diol is attached to two electronegative oxygen atoms, causing a downfield shift. It is not coupled to any other protons.
-OCH₃ 3.8 - 4.0Singlet3HMethoxy group protons typically appear in this region as a sharp singlet.[9][10]
Part 4.2: Predicted ¹³C NMR Spectrum (DMSO-d₆)

The proton-decoupled ¹³C spectrum will show nine distinct signals, as all carbon atoms are in unique chemical environments.

Carbon Assignment Predicted δ (ppm) Justification & Key Insights
Cα (C=O) 195 - 205The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electronegativity of the oxygen atom. Its exact shift is influenced by ring substituents.[6][11]
C4' 160 - 165Aromatic carbon directly attached to the electron-donating hydroxyl group. Highly shielded (upfield shift).
C3' 148 - 155Aromatic carbon bonded to the methoxy group. Also shielded.
C1' 128 - 135The ipso-carbon attached to the carbonyl group. Its chemical shift is influenced by the acetyl substituent.
C6' 122 - 128Aromatic methine carbon ortho to the carbonyl group.
C2' 114 - 118Aromatic methine carbon influenced by both the meta carbonyl and ortho methoxy groups.
C5' 112 - 116Aromatic methine carbon ortho to the hydroxyl group, resulting in significant shielding.
90 - 98The gem-diol carbon is highly deshielded due to being bonded to two oxygen atoms, but less so than a carbonyl carbon.
-OCH₃ 55 - 60The methoxy carbon signal is a characteristic sharp peak in this region.

Confirmation with 2D NMR Spectroscopy

While 1D NMR provides substantial information, 2D NMR experiments are essential for definitive and unambiguous assignment, making the protocol a self-validating system.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A cross-peak between two proton signals indicates that they are spin-coupled. For this molecule, a COSY spectrum would be expected to show a clear correlation between H5' and H6' , confirming their ortho relationship on the aromatic ring. Other protons, being singlets or having only weak long-range coupling, would not show strong cross-peaks.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom to which it is attached. It provides unambiguous C-H correlations. The HSQC spectrum would show cross-peaks for:

    • H2' ↔ C2'

    • H5' ↔ C5'

    • H6' ↔ C6'

    • Hβ ↔ Cβ

    • -OCH₃ protons ↔ -OCH₃ carbon

By combining the information from 1D and 2D NMR, every proton and carbon signal can be assigned with a very high degree of confidence, leading to complete structural verification.

Conclusion

The structural elucidation of 3'-Methoxy-2,2,4'-trihydroxyacetophenone can be effectively achieved through a systematic NMR spectroscopy workflow. This application note provides the necessary protocols and predictive data for sample preparation, acquisition, and detailed spectral interpretation. The key to a successful analysis lies in the rational choice of solvent (DMSO-d₆) to observe labile protons and the combined use of ¹H, ¹³C, and 2D NMR techniques to resolve ambiguities. This comprehensive approach ensures a trustworthy and verifiable characterization, which is fundamental for any further research or development involving this molecule.

References

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • Dhami, K. S., & Stothers, J. B. (1965). ¹³C n.m.r. spectra of substituted acetophenones. Canadian Journal of Chemistry, 43(2), 479-497. Available at: [Link]

  • Canadian Science Publishing. (1965). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2021). How to understand the NMR spectra of phenolics? Available at: [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • Chegg.com. (2020). Solved a CH3 Figure 2. Structural representation of | Chegg.com. Available at: [Link]

  • Christophoridou, S., et al. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. Journal of Agricultural and Food Chemistry, 57(4), 1173-1182. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). P-hydroxyacetophenone (C8H8O2). Available at: [Link]

  • Leshina, T. V., & Bagryanskaya, E. G. (2005). NMR spectroscopy investigation of the cooperative nature of the internal rotational motions in acetophenone. Journal of Physical Chemistry A, 109(44), 10077-10084. Available at: [Link]

  • Ismael, S., et al. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Nigerian Research Journal of Chemical Sciences, 9(1). Available at: [Link]

  • López-Martínez, L. M., et al. (2015). A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol) and Their Effect on Antioxidant Activity. PLOS ONE, 10(11), e0140242. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Supplementary Information. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c).... Available at: [Link]

  • Scribd. (n.d.). Acetophenone 13C NMR Analysis. Available at: [Link]

  • SpectraBase. (n.d.). 3'-Methoxyacetophenone - Optional[13C NMR]. Available at: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Soachim. (2025). Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-.... Available at: [Link]

  • ResearchGate. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Available at: [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Available at: [Link]

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 3'-Methoxy-2,2',4'-trihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 3'-Methoxy-2,2',4'-trihydroxyacetophenone. As a poly-substituted aromatic ketone, this compound presents a unique fragmentation profile crucial for its unambiguous identification in complex matrices. This document details the primary and secondary fragmentation pathways, explains the chemical principles governing these cleavages, and provides a robust experimental protocol for acquiring high-quality mass spectra. The target audience includes researchers in natural product chemistry, medicinal chemistry, and drug development who rely on mass spectrometry for structural elucidation.

Introduction

Hydroxyacetophenones are a significant class of organic compounds, serving as key intermediates in organic synthesis and exhibiting a range of biological activities.[1] Their structural characterization is fundamental to understanding their function and reactivity. 3'-Methoxy-2,2',4'-trihydroxyacetophenone (Molecular Formula: C₉H₁₀O₅, Molecular Weight: 198.17 g/mol ) is a complex derivative featuring a highly substituted phenyl ring and a reactive α-hydroxy ketone side chain. The arrangement of hydroxyl, methoxy, and carbonyl functional groups dictates a rich and informative fragmentation pattern under electron ionization.

Mass spectrometry is an indispensable analytical technique that provides detailed information about a compound's molecular weight and structure through the analysis of its fragmentation patterns.[2] Understanding these patterns is critical for identifying known compounds and elucidating the structure of novel molecules.[3] This guide serves as an authoritative resource, combining theoretical principles with practical protocols to facilitate the analysis of this compound and its structural analogs.

Theoretical Fragmentation Analysis

Upon electron ionization (typically at 70 eV), 3'-Methoxy-2,2',4'-trihydroxyacetophenone is ionized to form a molecular ion (M•⁺) at m/z 198. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses, primarily dictated by the aromatic ketone core and its substituents.

Pathway I: α-Cleavage – The Dominant Fragmentation Route

The most characteristic fragmentation for aromatic ketones involves the cleavage of the bond alpha to the carbonyl group.[4][5] For this molecule, this involves the cleavage of the C1-C2 bond, leading to the loss of the hydroxymethyl radical (•CH₂OH).

  • Mechanism: This cleavage is energetically favorable as it results in the formation of a highly stable, resonance-delocalized 2,4-dihydroxy-3-methoxybenzoyl cation (an acylium ion).

  • Resulting Ion: The loss of a 31 Da neutral fragment (•CH₂OH) produces the base peak of the spectrum at m/z 167 .

The formation of this acylium ion is a key diagnostic feature for this class of compounds.

Caption: Primary α-cleavage leading to the stable acylium ion.

Pathway II: Fragmentation of the Methoxy Group

The methoxy substituent provides another active site for fragmentation. The initial event is typically the loss of a methyl radical.

  • Mechanism: Homolytic cleavage of the O-CH₃ bond results in the loss of a methyl radical (•CH₃). This is a common pathway for methoxy-substituted aromatic compounds.[6]

  • Resulting Ion: This produces an ion at m/z 183 ([M-15]⁺).

  • Secondary Fragmentation: This ion can subsequently lose a molecule of carbon monoxide (CO), a characteristic fragmentation of phenols, to yield a fragment at m/z 155 .[7]

Caption: Fragmentation pathway involving the methoxy group.

Pathway III: Secondary Fragmentation of the Acylium Ion

The highly abundant acylium ion (m/z 167) can undergo further fragmentation, providing additional structural confirmation.

  • Mechanism: The acylium ion can lose a molecule of carbon monoxide (CO).

  • Resulting Ion: This neutral loss of 28 Da leads to the formation of a dihydroxy-methoxyphenyl cation at m/z 139 .

Predicted Mass Spectrum Data Summary

The following table summarizes the key predicted ions in the electron ionization mass spectrum of 3'-Methoxy-2,2',4'-trihydroxyacetophenone. The relative abundance is predicted based on established fragmentation principles, where the formation of the stable acylium ion is expected to be the most favorable pathway.

m/z (Nominal) Proposed Formula Proposed Structure/Origin Fragmentation Mechanism Predicted Relative Abundance
198[C₉H₁₀O₅]•⁺Molecular Ion (M•⁺)Electron IonizationModerate
183[C₈H₇O₅]⁺[M - •CH₃]⁺Loss of methyl radical from methoxy groupLow to Moderate
167 [C₈H₇O₄]⁺ 2,4-Dihydroxy-3-methoxybenzoyl cation α-cleavage, loss of •CH₂OH High (Base Peak)
155[C₇H₇O₄]⁺[M - •CH₃ - CO]⁺Sequential loss of •CH₃ and COLow
139[C₇H₇O₃]⁺[m/z 167 - CO]⁺Loss of CO from the acylium ionModerate

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a standard procedure for obtaining a high-quality electron ionization mass spectrum suitable for structural elucidation.

Sample Preparation
  • Solvent Selection: Choose a high-purity, volatile organic solvent. Methanol or dichloromethane are excellent choices.

  • Concentration: Prepare a stock solution of the purified compound at approximately 1 mg/mL.

  • Dilution: Dilute the stock solution to a final concentration of 10-100 µg/mL for injection. Causality: This concentration range is typically sufficient to produce a strong signal without overloading the detector or causing excessive ion-molecule reactions in the source.

Instrumentation and Parameters
  • System: A Gas Chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer. Direct insertion probe (DIP) analysis is also suitable.

  • GC Parameters (if applicable):

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. Causality: This program ensures good peak shape and separation from any potential impurities without causing thermal degradation of the analyte.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV. Causality: This is the standard energy used to generate reproducible fragmentation patterns and allows for comparison with established spectral libraries.

    • Source Temperature: 230 °C

    • Mass Range: m/z 40 - 400

    • Scan Rate: 2-3 scans/second

Workflow for Analysis

G A Sample Preparation (1 mg/mL in Methanol) B GC-MS Injection (1 µL) A->B C Ionization (EI, 70 eV) B->C D Mass Analysis (Quadrupole / TOF) C->D E Data Acquisition (m/z 40-400) D->E F Spectrum Interpretation E->F

Sources

Application Notes and Protocols for the Preparation of Standard Solutions of 3'-Methoxy-2,2',4'-trihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3'-Methoxy-2,2',4'-trihydroxyacetophenone is a polyhydroxy acetophenone derivative with significant interest in pharmaceutical research and drug development due to its potential biological activities, including antimicrobial and antioxidant properties[1]. Accurate and reliable quantitative analysis is fundamental to any research or development endeavor. The cornerstone of such analysis is the preparation of precise and stable standard solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the meticulous preparation, handling, and quality control of standard solutions of 3'-Methoxy-2,2',4'-trihydroxyacetophenone. The protocols herein are designed to ensure the integrity and reproducibility of experimental results, grounded in established principles of analytical chemistry and regulatory guidelines.

Physicochemical Properties and Their Implications for Standard Preparation

A thorough understanding of the physicochemical properties of 3'-Methoxy-2,2',4'-trihydroxyacetophenone is paramount for the successful preparation of its standard solutions. These properties dictate the choice of solvent, storage conditions, and handling procedures.

PropertyValue/InformationImplication for Standard Solution Preparation
CAS Number 66922-70-1[1]Ensures correct identification of the compound.
Molecular Formula C₁₀H₁₂O₅[1]Used for accurate molecular weight and concentration calculations.
Molecular Weight 198.17 g/mol [1]Critical for gravimetric measurements when preparing stock solutions.
Solubility High solubility in polar aprotic solvents like DMSO and DMF; limited solubility in water.[2]Guides the selection of appropriate solvents for stock and working solutions. The use of organic solvents is necessary.
Stability Susceptible to oxidation.[2] Phenolic compounds can degrade in alkaline conditions.[3]Stock solutions should be protected from light and air. pH of the final solution should be controlled, preferably neutral to slightly acidic.[3]

Diagram of the Standard Solution Preparation Workflow

The following diagram outlines the critical steps involved in the preparation and validation of standard solutions of 3'-Methoxy-2,2',4'-trihydroxyacetophenone.

Standard Solution Preparation Workflow Workflow for Preparing Standard Solutions of 3'-Methoxy-2,2',4'-trihydroxyacetophenone cluster_Preparation Preparation cluster_QC Quality Control & Storage A Select High-Purity Reference Standard (>98%) B Accurate Weighing on a Calibrated Analytical Balance A->B C Quantitative Transfer to a Class A Volumetric Flask B->C D Dissolution in an Appropriate Solvent (e.g., HPLC-grade Methanol or Acetonitrile) C->D E Dilution to Final Volume and Thorough Mixing D->E F Preparation of Working Standards by Serial Dilution E->F G Characterization and Purity Confirmation (e.g., HPLC-UV) F->G QC Analysis H Accurate Concentration Determination G->H I Stability Assessment H->I J Proper Labeling and Documentation I->J K Storage under Optimal Conditions (e.g., -20°C, protected from light) J->K

Caption: A logical workflow for the preparation and quality control of standard solutions.

Materials and Equipment

  • 3'-Methoxy-2,2',4'-trihydroxyacetophenone reference standard (purity ≥98%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic acid or phosphoric acid (for mobile phase adjustment)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (various sizes)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Sonicator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]

Detailed Protocols for Standard Solution Preparation

The following protocols provide step-by-step instructions for preparing a primary stock solution and subsequent working standard solutions of 3'-Methoxy-2,2',4'-trihydroxyacetophenone.

Protocol 1: Preparation of a Primary Stock Solution (e.g., 1 mg/mL)

The causality behind preparing a concentrated primary stock solution is to minimize weighing errors and to have a stable source for creating more dilute working standards.[5]

  • Pre-analysis: Ensure the analytical balance is calibrated and level. All glassware must be scrupulously clean and dry.[1]

  • Weighing: Accurately weigh approximately 10 mg of the 3'-Methoxy-2,2',4'-trihydroxyacetophenone reference standard into a clean weighing boat. Record the exact weight.

  • Quantitative Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. To ensure all the powder is transferred, rinse the weighing boat multiple times with small volumes of HPLC-grade methanol, transferring the rinse into the volumetric flask.

  • Dissolution: Add approximately 7-8 mL of HPLC-grade methanol to the volumetric flask. Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or sonicator for a short period to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add HPLC-grade methanol dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.[1]

  • Homogenization: Cap the volumetric flask securely and invert it at least 10-15 times to ensure a homogenous solution.

  • Calculation of Exact Concentration: Calculate the precise concentration of the stock solution based on the actual weight of the reference standard and its purity.

    Concentration (mg/mL) = (Weight of standard (mg) × Purity of standard) / Volume of flask (mL)

  • Storage: Transfer the stock solution into a properly labeled amber glass vial and store it at -20°C, protected from light.[3]

Protocol 2: Preparation of Working Standard Solutions

Working standards are prepared by diluting the primary stock solution to concentrations that fall within the linear range of the analytical method.

  • Pre-analysis: Allow the primary stock solution to equilibrate to room temperature before use.

  • Serial Dilution: Using calibrated micropipettes, perform serial dilutions of the primary stock solution with the appropriate solvent (typically the mobile phase used in the analytical method) to achieve the desired concentrations for the calibration curve. For example, to prepare a 100 µg/mL working standard from a 1 mg/mL stock solution, accurately transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the chosen solvent.

  • Homogenization: Thoroughly mix each working standard solution by vortexing.

  • Usage: Prepare working standards fresh daily if possible. If they need to be stored, they should be kept in amber vials at 2-8°C for short-term use (up to 24 hours), though stability should be verified.[6]

Quality Control and Validation of Standard Solutions

The preparation of a standard solution is not complete without its validation. This is a self-validating system to ensure the accuracy of all subsequent analyses.

Purity Confirmation and Identity

The purity of the prepared standard solution should be confirmed, especially if there are concerns about degradation. This can be achieved using a stability-indicating HPLC method.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)[4]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 280 nm, to be determined by UV scan).

    • Injection Volume: 10 µL

A single, sharp peak at the expected retention time confirms the purity and identity of the compound in the solution. The appearance of additional peaks may indicate degradation or the presence of impurities.

Concentration Verification

The concentration of the primary stock solution can be verified by preparing a second stock solution independently and comparing the analytical responses. The relative percent difference between the two should be within an acceptable range (e.g., ≤ 2%).

Stability Assessment

The stability of the standard solutions under the intended storage conditions is crucial. A stability study should be conducted by analyzing the solution at defined time intervals (e.g., 0, 24, 48, and 72 hours for short-term stability; and weekly or monthly for long-term stability). The solution is considered stable if the concentration remains within a specified percentage (e.g., ±2%) of the initial concentration.[6][7]

Diagram of the Stability Testing Workflow

Stability Testing Workflow Workflow for Stability Assessment of Standard Solutions A Prepare Fresh Standard Solution (Time 0) B Analyze Immediately using Validated HPLC Method A->B C Store Aliquots under Defined Conditions (e.g., -20°C, 4°C, Room Temp) A->C E Compare Results to Time 0 B->E D Analyze Stored Aliquots at Pre-defined Time Intervals C->D D->E F Determine Stability Window (e.g., % Recovery within 98-102%) E->F

Caption: A systematic approach to evaluating the stability of prepared standard solutions.

Conclusion

References

  • United States Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PharmaGuru. (2025, May 2). Solution Stability In Analytical Method Validation: How To Perform. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • BioPharma Consulting Group. (2025, May 30). Stability Testing Strategies for Working Standards. Retrieved from [Link]

  • ALWSCI. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Retrieved from [Link]

  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Retrieved from [Link]

  • StudyRaid. (2025, March 15). Understand tLC and HPLC Analysis of Acetophenone. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]

  • NIST. (n.d.). 3-Methoxyacetophenone. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

Sources

Application Note: Crystallization of 3'-Methoxy-2,2,4'-trihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the crystallization of 3'-Methoxy-2,2,4'-trihydroxyacetophenone , chemically identified as 2,2-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone (also known as Vanilloylglyoxal Hydrate).

High-Purity Isolation of Vanilloylglyoxal Hydrate

Executive Summary

This guide provides a definitive protocol for the purification and crystallization of 3'-Methoxy-2,2,4'-trihydroxyacetophenone (CAS 66922-70-1). Often synthesized via the oxidation of acetovanillone, this compound exists stably as a gem-diol hydrate (2,2-dihydroxy) rather than the anhydrous dicarbonyl.

Successful isolation requires maintaining the hydration sphere to prevent the formation of amorphous anhydrous oils. This protocol prioritizes the Aqueous-Thermal Shift method, which leverages the compound's steep solubility curve in water to yield high-purity, crystalline hydrate.

Physicochemical Profile & Logic

Understanding the molecule's behavior is critical for protocol design.

PropertyValue / CharacteristicImplication for Crystallization
IUPAC Name 2,2-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanoneThe "2,2-dihydroxy" indicates a gem-diol .[1] It requires water to crystallize stably.
Molecular Weight 226.18 g/mol (Hydrate)Ensure yield calculations account for the water of hydration.
Solubility High in Ethanol, Hot Water; Low in Cold Water, Toluene.Water is the ideal single solvent; Toluene is a poor anti-solvent due to "oiling out" risks.
Acidity (pKa) ~7.5 (Phenolic OH)Avoid basic conditions (pH > 7) which form soluble phenolates and promote oxidation (browning).
Stability Susceptible to auto-oxidation at phenolic site.Minimize exposure to air when hot; use antioxidants (e.g., Sodium Metabisulfite) if the crude is dark.

Crystallization Strategy

We employ a Controlled Cooling Crystallization from water. This method is superior to solvent evaporation because it explicitly stabilizes the crystalline hydrate lattice.

Mechanism of Action
  • Hydration Equilibrium: In solution, the compound exists in equilibrium between the keto-aldehyde (yellow) and the gem-diol (colorless). Water shifts this equilibrium toward the stable, crystallizable gem-diol.

  • Impurity Rejection: Common synthetic impurities (Selenium residues, unreacted Acetovanillone) have different solubility profiles. Acetovanillone is less soluble in boiling water than the glyoxal, allowing filtration or differential precipitation.

Detailed Protocol: Aqueous-Thermal Shift

Materials Required
  • Crude 3'-Methoxy-2,2,4'-trihydroxyacetophenone

  • Solvent: Deionized Water (Type II or better)

  • Additives: Activated Carbon (optional, for decolorization), Celite 545 (filter aid)

  • Equipment: Jacketed glass reactor or Erlenmeyer flask, magnetic stirrer, vacuum filtration setup.

Step-by-Step Procedure
Phase 1: Dissolution & Clarification
  • Charge: Place 10.0 g of crude material into a 250 mL flask.

  • Solvent Addition: Add 80 mL of Deionized Water (8 vol).

    • Note: If the crude is highly impure, start with 6 vol and adjust.

  • Heating: Heat the slurry to 85–90°C with vigorous stirring.

    • Observation: The solid should dissolve completely. If oily droplets persist (unreacted starting material), add small aliquots of Ethanol (up to 5% v/v) to solubilize, or filter them off if they are insoluble tars.

  • Decolorization (Optional): If the solution is dark brown/black:

    • Add 0.5 g Activated Carbon.

    • Stir at 85°C for 15 minutes.

    • Hot Filtration: Filter rapidly through a pre-warmed Celite pad to remove carbon. Do not let the solution cool during filtration.

Phase 2: Controlled Nucleation
  • Slow Cooling: Transfer filtrate to a clean vessel. Allow to cool to room temperature (20–25°C) over 2 hours (approx. 0.5°C/min).

    • Critical: Rapid cooling causes "crashing out" (amorphous precipitation). Slow cooling promotes large, filterable prisms.

  • Seeding (If necessary): If no crystals appear by 40°C, add a seed crystal of pure hydrate. If seeds are unavailable, scratch the glass wall with a glass rod.

  • Final Chilling: Once the slurry reaches room temperature, place in an ice bath (0–4°C) for 1 hour to maximize yield.

Phase 3: Isolation & Drying
  • Filtration: Filter the white crystalline slurry using a Buchner funnel.

  • Wash: Wash the cake with 2 x 10 mL of ice-cold water.

    • Caution: Do not over-wash; the compound has moderate water solubility.

  • Drying: Dry under vacuum (approx. 50 mbar) at 40°C for 6–12 hours.

    • Warning: Do not use high heat (>60°C) or strong desiccants (P2O5), as this may strip the chemically bound water, collapsing the crystal lattice into an amorphous yellow powder.

Process Visualization (Workflow)

CrystallizationWorkflow Crude Crude Material (Dark/Impure) Dissolution Dissolution Water, 90°C (Hydration Step) Crude->Dissolution + 8 vol Water Filtration Hot Filtration (Remove Insolubles/Carbon) Dissolution->Filtration Clarification Cooling Controlled Cooling 90°C -> 25°C (2 hrs) Filtration->Cooling Clear Filtrate Nucleation Nucleation Point (Gem-Diol Lattice Formation) Cooling->Nucleation Supersaturation Chilling Terminal Chilling 0-4°C (1 hr) Nucleation->Chilling Crystal Growth Isolation Filtration & Wash (Ice-Cold Water) Chilling->Isolation Harvest Drying Vacuum Drying 40°C (Preserve Hydrate) Isolation->Drying Wet Cake

Caption: Workflow for the aqueous crystallization of Vanilloylglyoxal Hydrate, emphasizing temperature control to maintain the gem-diol structure.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Oiling Out Separation of liquid phase before crystallization.Temperature dropped too fast or concentration too high. Re-heat and add 10% more water.
Yellow Color Oxidation or dehydration to keto-aldehyde.Recrystallize from water containing 0.1% Sodium Metabisulfite. Ensure drying temp < 45°C.
Low Yield High solubility in mother liquor.Recycle mother liquor for a second crop, or salt out with NaCl (caution: increases ash content).
Amorphous Solid Dehydration during drying.Re-hydrate by exposing the solid to humid air, then dry gently at lower vacuum.

References

  • PubChem. (n.d.). Compound Summary for CAS 66922-70-1.[2] National Center for Biotechnology Information. Retrieved from [Link]

  • Riley, H. A., & Gray, A. R. (1943). Phenylglyoxal. Organic Syntheses, Coll.[3] Vol. 2, p.509. (Foundational method for arylglyoxal hydrate synthesis/crystallization). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of 3'-Methoxy-2,2,4'-trihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent the oxidative degradation of 3'-Methoxy-2,2,4'-trihydroxyacetophenone during storage. Adherence to these protocols will help ensure sample integrity, experimental reproducibility, and the long-term viability of your research materials.

Introduction: The Challenge of Storing Polyhydroxy-Acetophenones

3'-Methoxy-2,2,4'-trihydroxyacetophenone is a valuable polyhydroxy acetophenone derivative used in synthetic chemistry and investigated for its potential biological activities.[1] However, its structure, rich in hydroxyl (-OH) groups on the aromatic rings, makes it highly susceptible to oxidation.[1][2][3] Oxidation, a chemical reaction with atmospheric oxygen, can lead to the formation of colored quinone-type products, compromising the compound's purity and activity.[4][5][6] This guide outlines the causes of this degradation and provides robust, field-proven methods to prevent it.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my solid 3'-Methoxy-2,2,4'-trihydroxyacetophenone sample turning yellow or brown over time?

This color change is a classic indicator of oxidation. The phenolic hydroxyl groups in the molecule are highly susceptible to oxidation, which converts them into quinone-like structures.[5][6] These new structures are often highly colored due to their extended conjugated systems. The process is accelerated by exposure to oxygen, light, and elevated temperatures.[7][8]

Q2: What are the primary factors that cause the oxidation of this compound?

The primary drivers of oxidation for phenolic compounds are:

  • Atmospheric Oxygen: Direct reaction with O₂ is the main cause of degradation.[4][9]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[10][11][12] Storing the compound at lower temperatures significantly slows down this process.[13][14]

  • Light Exposure: UV and even visible light can provide the energy needed to initiate oxidative reactions (photodegradation).[8]

  • Presence of Metal Ions: Trace metal contaminants can catalyze oxidation reactions.

  • High pH: In solution, a higher pH can deprotonate the phenolic hydroxyl groups, making them more susceptible to oxidation.

Q3: What are the ideal short-term and long-term storage conditions for the solid compound?

  • Short-Term (days to weeks): Store in a tightly sealed amber glass vial at 2-8°C (refrigerated).

  • Long-Term (months to years): For maximum stability, store at -20°C or below in an inert atmosphere.[15] This involves removing air from the container and replacing it with a non-reactive gas like argon or nitrogen.[16][17]

Q4: Can I store the compound in a solution? If so, what is the best approach?

Storing in solution is generally not recommended for long-term preservation due to increased molecular mobility and potential solvent interactions. If you must store a solution for short-term use:

  • Solvent Choice: Use a de-gassed, high-purity aprotic solvent like anhydrous acetone or ethyl acetate. Avoid protic solvents like methanol or ethanol if possible, as they can participate in degradation pathways. The polarity of the solvent can influence stability.[18]

  • Antioxidants: Consider adding a small amount of a suitable antioxidant, such as Butylated hydroxytoluene (BHT), to scavenge free radicals.[3]

  • Storage: Store aliquots of the solution under an inert atmosphere at -20°C or -80°C to minimize degradation.

Q5: How can I confirm if my sample has degraded?

  • Visual Inspection: As discussed, a color change from white/off-white to yellow or brown is a strong indicator.

  • Analytical Chemistry: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with UV detection.[19][20][21] A degraded sample will show a decrease in the area of the main peak corresponding to the pure compound and the appearance of new peaks, typically at different retention times, which correspond to the degradation products.[19]

Section 2: Troubleshooting Guide: Investigating and Resolving Degradation

This section provides a logical workflow for diagnosing and correcting storage-related degradation of your 3'-Methoxy-2,2,4'-trihydroxyacetophenone samples.

Troubleshooting Workflow

This diagram outlines the decision-making process when you suspect your compound has degraded.

G cluster_0 Problem Identification cluster_1 Investigation Steps cluster_2 Corrective Actions & Prevention start Degradation Suspected (e.g., Color Change, Impurity Peaks in HPLC) check_atmosphere Was the sample stored under an inert atmosphere? start->check_atmosphere check_temp Was the storage temperature consistently low (≤ -20°C)? check_atmosphere->check_temp Yes action_atmosphere Implement Protocol 1: Storage Under Inert Gas check_atmosphere->action_atmosphere No check_light Was the container light-protective (amber vial)? check_temp->check_light Yes action_temp Ensure consistent cold chain and use temperature logs check_temp->action_temp No check_container Was the container seal airtight? check_light->check_container Yes action_light Always use amber vials and store in the dark check_light->action_light No action_container Use high-quality vials with secure, airtight caps check_container->action_container No action_repurify Consider re-purification of degraded stock (e.g., recrystallization, chromatography) check_container->action_repurify Yes, all conditions met. Consider other factors (e.g., initial purity).

Caption: Troubleshooting workflow for degraded phenolic compounds.

Section 3: Detailed Protocols

Protocol 1: Best Practices for Long-Term Storage of Solid Compound

This protocol describes the "gold standard" method for storing air-sensitive solids to maximize their shelf-life.

Objective: To aliquot and store solid 3'-Methoxy-2,2,4'-trihydroxyacetophenone under a dry, oxygen-free inert atmosphere.

Materials:

  • High-purity compound

  • Amber glass vials with PTFE-lined screw caps

  • Source of dry, high-purity inert gas (Argon or Nitrogen)[17][22]

  • Schlenk line or a glove box[7][23]

  • Spatulas, funnels

  • Analytical balance

Procedure (Using a Schlenk Line):

  • Preparation: Place several appropriately sized amber vials in a vacuum oven overnight at a moderate temperature (e.g., 60-80°C) to ensure they are completely dry. Allow to cool to room temperature under vacuum or in a desiccator.

  • Aliquotting: Weigh the desired amount of the compound into each dried vial. It is best practice to create single-use aliquots to avoid repeatedly exposing the bulk material to the atmosphere.

  • Inerting the Vials: a. Attach a vial to the Schlenk line via a rubber septum or other adapter. b. Carefully open the stopcock to the vacuum pump to evacuate the air from the vial. Be gentle to avoid pulling the solid powder into the line. c. Close the stopcock to the vacuum and slowly open the stopcock to the inert gas line to backfill the vial. You should hear the gas flowing in. d. Repeat this vacuum/backfill cycle 3-5 times to ensure all atmospheric oxygen and moisture have been removed.[16]

  • Sealing: After the final backfill, while maintaining a positive pressure of inert gas, quickly remove the adapter and tightly seal the vial with its PTFE-lined cap.

  • Labeling & Storage: Clearly label each vial with the compound name, lot number, amount, and date. Wrap the cap/vial junction with parafilm for an extra barrier. Store the vials in a labeled box at -20°C or -80°C, protected from light.

Protocol 2: Purity Assessment via HPLC-UV

Objective: To develop a basic HPLC method to assess the purity of the compound and detect oxidative degradation products.

Instrumentation & Reagents:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[19]

  • HPLC-grade acetonitrile and water

  • HPLC-grade acetic acid or formic acid

  • Sample of 3'-Methoxy-2,2,4'-trihydroxyacetophenone

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Acetic Acid in Water

    • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile

    • Filter and degas both mobile phases before use.

  • Standard Preparation: Prepare a stock solution of your reference (non-degraded) compound at approximately 1 mg/mL in methanol or acetonitrile. Dilute this stock to create a working standard of ~5-10 µg/mL in the mobile phase.

  • Sample Preparation: Prepare your test sample at the same concentration as the working standard.

  • HPLC Conditions (Example Method):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 270-320 nm (a diode array detector is ideal to see the full spectrum)[24]

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: Ramp from 10% to 90% B

      • 15-17 min: Hold at 90% B

      • 17-18 min: Return to 10% B

      • 18-23 min: Equilibrate at 10% B

  • Analysis: Inject the reference standard and the test sample. Compare the chromatograms. A pure sample should show a single major peak. A degraded sample will show a smaller main peak and the appearance of additional impurity peaks.

Section 4: Understanding the Chemistry of Oxidation

The multiple hydroxyl groups on the acetophenone backbone are the sites of oxidation. The reaction is a free-radical process, often initiated by light or trace metals, where the phenolic hydrogen is abstracted. This creates a phenoxyl radical, which is resonance-stabilized. This radical can then react with oxygen to form peroxide intermediates, which ultimately rearrange to form stable, colored quinone structures.[5][25]

Simplified Oxidation Pathway

G Compound 3'-Methoxy-2,2,4'- trihydroxyacetophenone (Stable Phenol Form) Radical Phenoxyl Radical (Unstable Intermediate) Compound->Radical H• abstraction Initiators Initiators (O₂, Light, Heat, Metal Ions) Initiators->Radical Quinone Quinone-type Products (Colored, Degraded Form) Radical->Quinone + O₂ Rearrangement

Caption: Simplified mechanism of phenolic compound oxidation.

Section 5: Summary of Recommended Storage Conditions

ConditionSolid Compound (Long-Term)Solution (Short-Term Only)Rationale
Temperature -20°C to -80°C -20°C to -80°CSlows reaction kinetics significantly.[11][12][13]
Atmosphere Inert (Argon or Nitrogen) Inert (Argon or Nitrogen)Excludes oxygen, the primary reactant for oxidation.[4][9][16]
Light Protect from Light (Amber Vial) Protect from Light (Amber Vial)Prevents light-induced photodegradation.[8]
Container Tightly sealed, dry, amber glass vialTightly sealed, dry, amber glass vialPrevents moisture and air ingress.[7][15]
Solvent N/ADegassed, anhydrous, aprotic solventMinimizes solvent-mediated degradation pathways.

References

  • Inerting - Linde Gas. (n.d.).
  • Mechanism of phenol oxidation by heterodinuclear Ni Cu bis(μ-oxo) complexes involving nucleophilic oxo groups. (2015). PMC. Retrieved February 19, 2026, from [Link]

  • How to Use Inert Gas for Reducing Oxidation Rates. (2026, February 12). AZoM. Retrieved February 19, 2026, from [Link]

  • Oxidation Prevention & Inertization. (n.d.). Presscon. Retrieved February 19, 2026, from [Link]

  • What is the mechanism of oxidation of phenol? (2017, February 22). Quora. Retrieved February 19, 2026, from [Link]

  • Phenol oxidation with hypervalent iodine reagents. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Why Are Inert Gases Like Nitrogen And Argon Used In Furnaces? (2026, February 10). Delille Oxygen Company. Retrieved February 19, 2026, from [Link]

  • How Does Temperature Affect Chemical Degradation Rates? (2026, January 8). Sustainability Directory. Retrieved February 19, 2026, from [Link]

  • Inert gas. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Mechanisms of Phenol Oxidation. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical. (2013, February 26). ACS Publications. Retrieved February 19, 2026, from [Link]

  • How Does Temperature Affect the Degradation Rate and Thus the Half-Life of Some POPs? (2026, January 8). Sustainability Directory. Retrieved February 19, 2026, from [Link]

  • Influence of Temperature in Degradation of Organic Pollution Using Corona Discharge Plasma. (2021, November 23). MDPI. Retrieved February 19, 2026, from [Link]

  • 4 Common Ways Temperature Impacts Chemicals. (2024, June 4). Post Apple Scientific. Retrieved February 19, 2026, from [Link]

  • Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment. (2025, December 22). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). EPA. Retrieved February 19, 2026, from [Link]

  • How Does Temperature Affect The Rate Of A Reaction? (2023, March 15). Asynt. Retrieved February 19, 2026, from [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023, June 19). JScholar. Retrieved February 19, 2026, from [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2026, February 16). LCGC International. Retrieved February 19, 2026, from [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (2017, March 29). Scientific Research Publishing. Retrieved February 19, 2026, from [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (2020, July 24). MDPI. Retrieved February 19, 2026, from [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics. Retrieved February 19, 2026, from [Link]

  • Storage solution for oxygen sensitive liquid chemicals? (2021, September 28). Chemistry Stack Exchange. Retrieved February 19, 2026, from [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023, June 19). JScholar. Retrieved February 19, 2026, from [Link]

  • Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification, and Characterization Techniques: A Focused Review. (2025, December 9). PMC. Retrieved February 19, 2026, from [Link]

  • Synergistic Antioxidant Activity in Deep Eutectic Solvents: Extracting and Enhancing Natural Products. (2024, November 8). ACS Food Science & Technology. Retrieved February 19, 2026, from [Link]

  • Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. (2022, March 18). MDPI. Retrieved February 19, 2026, from [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (2025, October 24). ResearchGate. Retrieved February 19, 2026, from [Link]

Sources

Resolving solubility issues with 3'-Methoxy-2,2,4'-trihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3'-Methoxy-2,2',4'-trihydroxyacetophenone

Welcome to the technical support guide for 3'-Methoxy-2,2',4'-trihydroxyacetophenone. This document provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering solubility challenges with this polyphenolic compound. Our goal is to equip you with the scientific rationale and step-by-step protocols needed to ensure successful and reproducible experimental outcomes.

Understanding the Molecule: Physicochemical Properties

3'-Methoxy-2,2',4'-trihydroxyacetophenone is a polyhydroxy acetophenone derivative. Its structure, featuring three hydroxyl (-OH) groups and one methoxy (-OCH₃) group on an acetophenone backbone, dictates its behavior in solution. The multiple hydroxyl groups allow for hydrogen bonding, while the aromatic rings and methoxy group contribute to its lipophilicity. This balance results in poor aqueous solubility but good solubility in polar aprotic solvents.[1]

A summary of its key physicochemical properties is presented below.

PropertyEstimated Value/InformationSignificance for Solubility
IUPAC Name 2,2-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanoneThe name indicates a complex structure with multiple polar functional groups.
Molecular Formula C₉H₁₀O₅Provides the basis for calculating molecular weight.
Molecular Weight ~198.17 g/mol Essential for preparing solutions of specific molar concentrations.
Appearance Likely a solid at room temperature.Polyphenols are typically crystalline solids.
Predicted Solubility Soluble in polar aprotic solvents (e.g., DMSO, acetone); sparingly soluble in water.[1]Guides the selection of appropriate solvents for stock solutions.
Lipophilicity (logK) Estimated between 2.0–2.5.[1]A higher logK value compared to analogs without the methoxy group suggests increased lipophilicity, which can improve membrane permeability.[1]
Phenolic Hydroxyls Three -OH groups.These groups are weakly acidic. At pH values above their pKa, they will deprotonate, forming phenoxide ions and significantly increasing aqueous solubility.[2][3]

Frequently Asked Questions & Troubleshooting Guide

Part 1: Stock Solution Preparation

Q1: What is the recommended solvent for preparing a high-concentration stock solution of 3'-Methoxy-2,2',4'-trihydroxyacetophenone?

A1: For preparing high-concentration stock solutions (e.g., 10-50 mM), Dimethyl Sulfoxide (DMSO) is the recommended solvent.[4]

Scientific Rationale: 3'-Methoxy-2,2',4'-trihydroxyacetophenone is a polyphenolic compound. Its aromatic structure and multiple hydrogen bond donors (hydroxyl groups) make it poorly soluble in water but readily soluble in polar aprotic solvents. DMSO is an excellent choice because it can effectively solvate the molecule, breaking up the crystal lattice energy of the solid compound.[4][5] Its low toxicity at concentrations typically used in cell-based assays (<0.5%) makes it a standard in biological research.[4]

Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Calculate Required Mass: For 1 mL of a 10 mM stock solution (MW ≈ 198.17 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 198.17 g/mol * (1000 mg / 1 g) = 1.98 mg.

  • Weigh Compound: Accurately weigh approximately 1.98 mg of 3'-Methoxy-2,2',4'-trihydroxyacetophenone into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.[6]

  • Promote Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: I'm observing a precipitate in my DMSO stock solution, even after vortexing. What should I do?

A2: This issue can arise from several factors, including impure solvent or exceeding the compound's solubility limit.

Troubleshooting Steps:

  • Verify DMSO Quality: Ensure you are using anhydrous (moisture-free) DMSO. DMSO is highly hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.[6]

  • Gentle Warming: Briefly warm the solution to 37°C in a water bath. This can help dissolve any stubborn precipitates. Do not overheat, as it may degrade the compound.

  • Sonication: Use a bath sonicator for 10-15 minutes. The ultrasonic waves provide the energy needed to break apart solute-solute interactions.

  • Reduce Concentration: You may have exceeded the solubility limit. Try preparing a more dilute stock solution (e.g., 5 mM instead of 10 mM).

  • Filtration: If a small amount of particulate matter remains, it could be an impurity. Filter the stock solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter to sterilize and remove any undissolved material.

Part 2: Preparing Aqueous Working Solutions

Q3: My compound is soluble in DMSO, but it precipitates immediately when I dilute it into my aqueous buffer (e.g., PBS or cell culture media). How can I prevent this?

A3: This phenomenon, often called "solvent shock" or "crashing out," is the most common solubility issue for compounds like this.[7][8] It occurs when the compound rapidly moves from a good organic solvent (DMSO) to a poor aqueous solvent, causing it to aggregate and precipitate before it can be properly dispersed.[9]

Scientific Rationale & Solutions: The key is to manage the transition from a high-concentration organic environment to a low-concentration aqueous one.

Workflow for Preventing Precipitation:

Caption: Decision workflow for troubleshooting aqueous precipitation.

Protocol: Optimized Dilution into Aqueous Buffer

  • Prepare Buffer: Place the final volume of your aqueous buffer (e.g., 990 µL of PBS for a 1:100 dilution) into a tube.

  • Vortex/Stir: Begin vigorously vortexing or stirring the aqueous buffer. This is the most critical step.

  • Slow Addition: While the buffer is mixing, slowly add the required volume of your DMSO stock solution (e.g., 10 µL) drop-by-drop directly into the vortex. This rapid dispersion prevents the formation of localized high concentrations of the compound.[9]

  • Continue Mixing: Continue to vortex for an additional 30-60 seconds after adding the stock to ensure the solution is homogenous.

  • Visual Check: Inspect the solution for any signs of cloudiness or precipitate. A clear solution indicates success.

Q4: I've tried optimizing my dilution technique, but still see precipitation. What are more advanced solubilization strategies?

A4: If basic techniques fail, you can modify the properties of the aqueous solvent system itself.

Strategy 1: pH Adjustment The three phenolic hydroxyl groups on 3'-Methoxy-2,2',4'-trihydroxyacetophenone are weakly acidic. By increasing the pH of the aqueous buffer to a value above the pKa of these groups, they will deprotonate to form phenoxide anions. This ionization dramatically increases the polarity and aqueous solubility of the molecule.[2][3]

  • Protocol: Adjust the pH of your buffer (e.g., TRIS buffer) to pH 8.0-9.0 using NaOH. Prepare your working solution in this alkaline buffer.

  • Caution: Ensure this higher pH is compatible with your experimental system (e.g., enzyme activity, cell viability). Additionally, some phenolic compounds can be unstable and prone to oxidation at high pH.[10][11] It is recommended to prepare these solutions fresh and use them promptly.

Strategy 2: Use of Co-solvents A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution in small amounts, can increase the solubility of poorly soluble compounds.[4][12][13] They work by reducing the polarity of the water, making it a more favorable environment for the drug.[14]

  • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400).[12][13]

  • Protocol:

    • Prepare a buffer containing a small percentage of a co-solvent (e.g., PBS with 5% ethanol).

    • Use this co-solvent buffer as your diluent for the DMSO stock, following the optimized dilution protocol described in A3.

  • Caution: Co-solvents can have biological effects. Always run a vehicle control (buffer with the co-solvent and DMSO) to ensure the observed effects are from your compound and not the solvent mixture.

Strategy 3: Inclusion Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that is water-soluble.[15] This is a powerful technique for significantly increasing aqueous solubility.[15][16]

  • Protocol:

    • Dissolve a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer to create a stock solution (e.g., 10% w/v).

    • Add the DMSO stock of your compound to the cyclodextrin solution while vortexing. The cyclodextrin will help keep the compound in solution.

  • Benefit: This method can often achieve higher final concentrations in aqueous media than co-solvents alone.

G cluster_0 Mechanism of pH-Dependent Solubility cluster_1 A Low pH (e.g., pH < 7) Compound is Protonated B Phenolic -OH groups are neutral Poorly water-soluble (Precipitation Likely) A->B Insoluble Form C High pH (e.g., pH > 8) Compound is Deprotonated B->C Add Base (e.g., NaOH) D Phenolic -O⁻ groups are ionized Highly water-soluble (Solubilized) C->D Soluble Form

Caption: Effect of pH on the solubility of phenolic compounds.

Part 3: Stability and Storage

Q5: Are there any known stability issues with 3'-Methoxy-2,2',4'-trihydroxyacetophenone?

A5: As a polyphenolic compound, you should be mindful of two potential stability issues:

  • pH Sensitivity: While alkaline conditions improve solubility, they can also accelerate the degradation of some phenolic compounds through oxidation.[10][11] Solutions prepared at high pH should be made fresh and protected from light.

  • Light Sensitivity: Many acetophenone derivatives and phenolic compounds can be sensitive to light.[17] It is best practice to store both the solid compound and its solutions in amber vials or tubes, or otherwise protected from light, to prevent photodegradation.

Best Practices for Storage:

  • Solid Compound: Store at 4°C or -20°C in a tightly sealed container, protected from light and moisture.

  • DMSO Stock Solution: Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: Prepare fresh for each experiment. Do not store aqueous dilutions for extended periods.

References

  • Effect of pH on the solubility of phenolic compounds. ResearchGate. Available at: [Link]

  • Pandey, A., & Gupta, S. (2015). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmaceutics, 2015, 1-10. Available at: [Link]

  • Kumar, S., & Singh, S. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Available at: [Link]

  • Gautam, A., & Kumar, R. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. Available at: [Link]

  • Al-Janabi, M. K., & Al-Ameri, M. A. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. Available at: [Link]

  • Maheshwari, R. K. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(1), 51-59. Available at: [Link]

  • The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. ProQuest. Available at: [Link]

  • Extraction techniques for the determination of phenolic compounds in food. SciSpace. Available at: [Link]

  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. ResearchGate. Available at: [Link]

  • Unlocking the potential of plant polyphenols: advances in extraction, antibacterial mechanisms, and future applications. Frontiers in Microbiology. Available at: [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. Available at: [Link]

  • Mechanism-Driven Green Extraction of Plant Polyphenols: From Molecular Interactions to Process Integration and Intelligent Optimization. MDPI. Available at: [Link]

  • Friedman, M., & Jurgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105. Available at: [Link]

  • Cheng, E. C., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 652-664. Available at: [Link]

  • What should I do when a compound goes into DMSO, but precipitates when adding saline? ResearchGate. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

Sources

Technical Support Center: Thermal Stability & Handling of 3'-Methoxy-2,2,4'-trihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 3'-Methoxy-2,2,4'-trihydroxyacetophenone (MTAP) . This document is structured to address thermal stability limits, degradation mechanisms, and troubleshooting workflows for experimental validation.

CAS Number: 66922-70-1 Synonyms: 2,2-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone; Guaiacylglyoxal hydrate;


-Dihydroxy-acetovanillone.
Molecular Formula: 

Molecular Weight: 198.17 g/mol

Part 1: Thermal Degradation Limits & Specifications

This compound is a gem-diol hydrate of an


-keto aldehyde. Its thermal stability is governed by the equilibrium between the stable hydrate form and the reactive aldehyde form. Unlike standard acetophenones, MTAP exhibits a multi-stage degradation profile.
Critical Thermal Thresholds
ParameterTemperature LimitPhysical/Chemical Event
Safe Storage Limit -80°C to -20°C Prevents slow dehydration and oxidative coupling.
Working Stability < 40°C Stable in solution for short durations (hours).
Dehydration Onset ~60°C - 80°C Critical Point: Loss of hydrate water (

); conversion to reactive 3-methoxy-4-hydroxyphenylglyoxal.
Rapid Degradation > 120°C Irreversible polymerization and oxidative cleavage to vanillic acid.
Melting Point ~105°C - 110°C Often accompanied by decomposition (gas evolution).

Senior Scientist Note: Do not rely on standard melting point determinations for purity analysis. The transition observed around 100°C is often a dehydration-decomposition event rather than a clean phase change.

Part 2: Degradation Mechanism & Causality

To troubleshoot experimental failures, you must understand the underlying chemistry. MTAP is not a static molecule; it exists in a delicate equilibrium.

The Dehydration-Oxidation Cascade

Under thermal stress (


), the gem-diol moiety destabilizes.
  • Dehydration: The two hydroxyl groups at the

    
    -position (C2) eliminate water, collapsing into a highly electrophilic aldehyde (glyoxal).
    
  • Reactivity: This aldehyde intermediate is prone to:

    • Oxidation: Rapid conversion to Vanillic Acid in aerobic conditions.

    • Polymerization: Aldol-type condensations leading to brown/black insoluble tars (chromophores).

Pathway Visualization

MTAP_Degradation MTAP MTAP (Stable Hydrate) C9H10O5 Intermediate Reactive Glyoxal (Dehydrated Form) C9H8O4 MTAP->Intermediate Heat (>60°C) - H2O Intermediate->MTAP Cool + H2O Vanillic Vanillic Acid (Oxidation Product) Intermediate->Vanillic O2 / Oxidants Polymer Insoluble Polymers (Brown Tar) Intermediate->Polymer Heat (>120°C) Acid/Base

Figure 1: Thermal degradation pathway of MTAP showing the critical dehydration step leading to irreversible oxidation or polymerization.

Part 3: Troubleshooting Guide (Q&A)

Scenario A: Sample Discoloration

User Question: "My clear MTAP solution turned yellow/brown after sitting in the sonicator bath for 20 minutes. Is it still usable?"

Diagnosis: Thermal Oxidation.[1]

  • Cause: Sonicators generate local hotspots. Even if the bath water is warm, cavitation energy can locally heat the molecule, triggering the dehydration

    
     glyoxal transition. The yellow color indicates the formation of conjugated quinoid intermediates or initial polymerization.
    
  • Action: Discard the solution. The presence of chromophores suggests purity has dropped below 95%.

  • Prevention: Dissolve by gentle vortexing or magnetic stirring at room temperature. Never heat to accelerate dissolution.

Scenario B: Inconsistent HPLC Peaks

User Question: "I see a split peak or a new fronting peak in my HPLC chromatogram. The retention time shifts depending on how long the sample sits in the autosampler."

Diagnosis: On-Column Equilibrium Shift.

  • Cause: MTAP exists in equilibrium with its aldehyde form. In the autosampler (if not cooled) or on the column, the ratio can shift. Furthermore, the aldehyde form may react with protic solvents (methanol) in the mobile phase to form hemiacetals.

  • Action:

    • Cool the Autosampler: Set temperature to 4°C.

    • Adjust Mobile Phase: Ensure the pH is slightly acidic (0.1% Formic Acid) to stabilize the hydrate form. Avoid basic pH, which accelerates degradation.

    • Check Wavelength: MTAP absorbs at ~280 nm and ~310 nm. Degradation products often absorb strongly >350 nm.

Scenario C: Solid State Changes

User Question: "The white powder has clumped together and looks slightly sticky. It was stored at room temperature."

Diagnosis: Hygroscopic Degradation.

  • Cause: The "hydrate" water is labile. Fluctuations in humidity and temperature can cause partial melting (lowering the mp) or hydrolysis of the methoxy ether bond (slower process).

  • Action: Verify purity via NMR (

    
     NMR in DMSO-
    
    
    
    ). Look for the disappearance of the characteristic methoxy singlet (~3.8 ppm) or the emergence of aldehyde protons (~9.5 ppm).
  • Prevention: Store strictly at -20°C or -80°C with desiccant.

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution with minimal degradation.

  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) or DMF . Avoid water or alcohols for stock preparation, as they influence the hydrate/hemiacetal equilibrium.

  • Weighing: Weigh the powder quickly to minimize exposure to ambient humidity.

  • Dissolution:

    • Add DMSO to the vial.

    • Do NOT sonicate with heat.

    • Vortex for 30 seconds.

  • Stabilization (Optional): For highly sensitive assays, add 0.01% BHT (Butylated hydroxytoluene) as an antioxidant to prevent radical-mediated oxidation of the phenolic group.

  • Storage: Aliquot immediately into amber glass vials. Flash freeze in liquid nitrogen and store at -80°C.

Protocol 2: Quality Control via UV-Vis Spectroscopy

Objective: Rapidly assess if a sample has degraded without running HPLC.

  • Blank: PBS or Methanol.

  • Scan: 200 nm to 500 nm.

  • Criteria:

    • Pass: Distinct peaks at ~230 nm, ~280 nm, and ~305 nm. Baseline at >350 nm should be near zero.

    • Fail: Broad absorption tail extending from 350 nm to 450 nm (yellow region). This indicates "browning" (polymerization).

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I autoclave buffers containing MTAP? A: Absolutely not. The autoclave temperature (121°C) exceeds the rapid degradation threshold. The molecule will completely decompose into vanillic acid and polymeric tars. Filter sterilize (0.22


m) instead.

Q2: Why does the CAS registry sometimes list it as an "ethanone" and other times as a "glyoxal"? A: This reflects the chemical duality. The IUPAC name 2,2-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone describes the stable solid hydrate. The name Guaiacylglyoxal refers to the dehydrated aldehyde form. In aqueous solution, it exists predominantly as the hydrate (ethanone form).

Q3: Is the degradation reversible? A: The initial dehydration (Hydrate


 Aldehyde) is reversible by adding water if no secondary reactions occur. However, once the aldehyde oxidizes to an acid or polymerizes, the damage is irreversible .

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 159389, 2,2-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone. Retrieved from [Link]

  • K. Lundquist. (1970). Acid degradation of lignin. II. Separation and identification of low molecular weight phenols. Acta Chemica Scandinavica.
  • World Journal of Pharmaceutical Sciences. (2017). Thermal Degradation of Terpolymer Derived from 2,4-dihydroxyacetophenone. Retrieved from [Link] (Used for comparative thermal analysis of hydroxyacetophenone derivatives).

Sources

Technical Support Center: Overcoming Matrix Interference in 3'-Methoxy-2,2',4'-trihydroxyacetophenone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3'-Methoxy-2,2',4'-trihydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for a common and critical challenge in quantitative analysis: matrix interference. As a polyhydroxylated and methoxylated acetophenone derivative, this analyte presents unique challenges, particularly when being quantified in complex biological matrices such as plasma, serum, or tissue homogenates.[1]

This resource provides in-depth, troubleshooting-focused answers to common questions, detailed protocols for mitigation strategies, and the scientific reasoning behind each recommendation.

Section 1: Understanding the Challenge & Initial Diagnosis (FAQs)

This section addresses the most pressing questions that arise when unexpected results, such as poor reproducibility or inaccurate quantification, are observed.

Q1: My analyte signal is significantly lower in plasma samples compared to the pure standard in solvent. What is happening?

A1: You are likely encountering ion suppression , a form of matrix effect.[2][3][4] This phenomenon occurs when co-eluting endogenous components from your biological matrix (e.g., salts, proteins, phospholipids) interfere with the ionization of your target analyte, 3'-Methoxy-2,2',4'-trihydroxyacetophenone, in the mass spectrometer's ion source.[2][5][6] This leads to a reduced signal intensity, which can result in inaccurate quantification and decreased sensitivity.[5]

Q2: How can I definitively confirm that I have a matrix effect issue?

A2: The most direct way to diagnose matrix effects is through a post-extraction addition experiment . This involves comparing the analyte's signal in a clean solvent versus its signal when spiked into a blank matrix extract that has already gone through the sample preparation process.

A simpler, but highly effective, qualitative method is the post-column infusion experiment .[5] This technique helps to pinpoint the retention times where ion suppression is most severe.[7]

Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solution of 3'-Methoxy-2,2',4'-trihydroxyacetophenone (e.g., 100 ng/mL in mobile phase)

  • Blank, extracted matrix sample (e.g., plasma processed through your current sample prep method)

Procedure:

  • System Setup:

    • Connect the LC column outlet to one port of the tee-union.

    • Connect a syringe pump, infusing the analyte standard at a constant, low flow rate (e.g., 10 µL/min), to the second port.[5]

    • Connect the third port of the tee-union to the mass spectrometer's ion source.[5]

  • Analyte Infusion: Begin infusing the analyte solution. Set the mass spectrometer to monitor the specific MRM transition for your analyte. You should observe a stable, continuous signal.[5][7]

  • Injection of Blank Matrix: While the analyte is infusing, inject a sample of the blank, extracted matrix onto the LC system and run your standard chromatographic gradient.[5][8]

  • Data Analysis: Monitor the analyte's signal baseline. Any significant dip or drop in the signal indicates a region of ion suppression caused by co-eluting matrix components. Conversely, a spike in the signal indicates ion enhancement.[5]

Q3: What are the most common culprits of matrix effects in bioanalysis?

A3: For plasma and serum samples, the primary cause of ion suppression is phospholipids from cell membranes.[3][9] These molecules are often not completely removed by simple sample preparation methods like protein precipitation and can co-elute with analytes, especially those with moderate hydrophobicity.[3][8][9] Other sources include salts, endogenous metabolites, and concomitant medications.[10]

Section 2: Mitigation Strategies & Protocol Implementation (FAQs)

Once a matrix effect is confirmed, the next step is to eliminate or compensate for it. This section details the most effective strategies, from sample preparation to data analysis.

Q4: How can I improve my sample preparation to remove interfering components?

A4: Moving beyond a simple "dilute-and-shoot" or basic protein precipitation (PPT) is crucial. While PPT is fast, it does not effectively remove phospholipids.[11] More advanced techniques offer significantly cleaner extracts.

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Uses an organic solvent (e.g., acetonitrile) to crash out proteins.Fast, simple, inexpensive.[11]Ineffective at removing phospholipids and other soluble interferences.[11][12]High-throughput screening where precision is less critical.
Liquid-Liquid Extraction (LLE) Partitions the analyte into an immiscible organic solvent, leaving polar interferences (salts) in the aqueous layer.Can provide very clean extracts; removes salts effectively.Can be labor-intensive, requires solvent optimization, may have lower recovery for polar analytes.Removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) Uses a solid sorbent to selectively retain the analyte while matrix components are washed away.Highly selective, provides excellent cleanup and concentration of the analyte.[7][12]Requires method development; can be more expensive and time-consuming than PPT.Assays requiring high sensitivity and accuracy, especially for regulatory submission.
Phospholipid Removal Plates Specialized plates that combine protein precipitation with a sorbent that specifically captures phospholipids.Fast and effective at removing both proteins and phospholipids.[8][9]More expensive than standard PPT plates.High-throughput bioanalysis where phospholipid interference is the primary concern.
Protocol 2: Solid-Phase Extraction (SPE) for a Cleaner Extract

Objective: To selectively isolate 3'-Methoxy-2,2',4'-trihydroxyacetophenone from plasma, removing proteins, salts, and phospholipids.

Rationale: Given the polar hydroxyl groups and the moderately non-polar acetophenone backbone of the analyte, a reversed-phase SPE sorbent (like a C18 or a polymer-based sorbent) is a suitable starting point.[13]

Materials:

  • Reversed-phase SPE cartridges (e.g., Waters Oasis HLB, Phenomenex Strata-X)

  • SPE vacuum manifold

  • Plasma sample containing the analyte

  • Methanol (MeOH)

  • Deionized water

  • Acid (e.g., formic acid or phosphoric acid) for pH adjustment

Procedure:

  • Sample Pre-treatment: Acidify the plasma sample by adding a small volume of 4% phosphoric acid (e.g., add 900 µL of 4% H3PO4 to 300 µL of supernatant from a PPT step). This ensures the hydroxyl groups on the analyte are protonated, promoting better retention on the reversed-phase sorbent.

  • Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated sample onto the cartridge. Apply a slow, steady flow rate to ensure adequate interaction between the analyte and the sorbent.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-25% Methanol in water) to remove highly polar interferences like salts.

  • Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., 90:10 acetonitrile:methanol).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Q5: My sample preparation is optimized, but I still see some interference. What else can I do?

A5: If residual matrix effects persist, you can address them through chromatographic optimization or by using a more effective internal standard .

  • Chromatographic Separation: Adjust your LC gradient to better separate your analyte from the suppression zones identified in your post-column infusion experiment.[5][14][15] This could involve using a slower gradient, a different column chemistry (e.g., PFP instead of C18), or adjusting the mobile phase pH.[13]

  • Internal Standard Selection: The best way to compensate for matrix effects is to use a Stable Isotope-Labeled (SIL) internal standard of 3'-Methoxy-2,2',4'-trihydroxyacetophenone.[2][16][17] A SIL-IS is chemically identical to the analyte and will be affected by ion suppression in the exact same way, ensuring that the analyte-to-IS ratio remains constant and quantification is accurate.[2][17] If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.[16][17]

Q6: Can I just correct for the matrix effect during data processing?

A6: Yes, this is a valid approach, particularly when you cannot find an analyte-free matrix. The use of matrix-matched calibration curves is a standard technique to compensate for consistent matrix effects.[18][19]

A matrix-matched calibration curve is prepared by spiking known concentrations of the analyte into a blank matrix that is representative of your study samples.[18][20][21] This ensures that the standards and the samples experience the same degree of ion suppression or enhancement, leading to more accurate quantification.[18][22][23]

Section 3: Workflow and Decision-Making Diagrams

To provide a clear, actionable path for troubleshooting, the following diagram outlines the logical steps from problem identification to resolution.

// Connections Test -> Result [label="Analyze Infusion Data"]; Chromo -> Check; SamplePrep -> Check; Test -> End [label="No Matrix Effect\n(Investigate Other Issues)", style=dashed]; Check -> End [label="No", style=dashed]; } } Caption: Troubleshooting workflow for matrix interference.

Section 4: Regulatory Context

It is critical to note that regulatory bodies like the U.S. Food and Drug Administration (FDA) require the evaluation of matrix effects during bioanalytical method validation.[10][24][25][26] The guidance documents stipulate that selectivity and matrix effects must be assessed to ensure that the method is reliable and free from interference.[10][26][27] The strategies outlined in this guide are aligned with these industry standards.

References

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. Available at: [Link]

  • Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC. Available at: [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples - LCGC International. Available at: [Link]

  • Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS - LCGC International. Available at: [Link]

  • Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers - National Institute of Standards and Technology. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Available at: [Link]

  • Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). Available at: [Link]

  • Sample Prep Tech Tip: Phospholipid Removal - Phenomenex. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. Available at: [Link]

  • Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - ACS Publications. Available at: [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis - AMSbiopharma. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation - Lambda Therapeutic Research. Available at: [Link]

  • Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab. Available at: [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates - Waters Corporation. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International. Available at: [Link]

  • Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. Available at: [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There - Agilent Technologies. Available at: [Link]

  • Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS - GERSTEL. Available at: [Link]

  • Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed. Available at: [Link]

  • Guidance for Industry: Bioanalytical Method Validation - FDA (2001). Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available at: [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available at: [Link]

  • Analysis of Polyphenols in the Lamiaceae Family by Matrix Solid-Phase Dispersion Extraction Followed by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination - ACS Publications. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis - Chromatography Today. Available at: [Link]

  • Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC. Available at: [Link]

  • Overcoming Matrix Interference in LC-MS/MS - Separation Science. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis - Separation Science. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research - Longdom Publishing. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. Available at: [Link]

  • 3-Methoxyacetophenone - NIST WebBook. Available at: [Link]

  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea - MDPI. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals - American Pharmaceutical Review. Available at: [Link]

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Validation & Comparative

Structural comparison of 3'-Methoxy-2,2,4'-trihydroxyacetophenone and acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Acetophenone vs. 3'-Methoxy-2,2,4'-trihydroxyacetophenone (MTAP)

Executive Summary

This guide provides a structural and functional comparison between Acetophenone (the simplest aromatic ketone) and its highly functionalized derivative, 3'-Methoxy-2,2,4'-trihydroxyacetophenone (herein referred to as MTAP ).[1]

While Acetophenone serves as a fundamental commodity chemical and solvent, MTAP represents a specialized, bioactive scaffold.[1] MTAP is chemically distinct due to its gem-diol functionality (hydrated


-keto aldehyde) and vanillyl substitution pattern.[1] This structure confers significant biological activity, particularly as an ABCG2 transporter inhibitor  and antioxidant, making it a high-value target in oncology and antimicrobial research.[1]

Structural Analysis & Physicochemical Profile

The core difference lies in the oxidation state of the side chain and the substitution of the aromatic ring.[1]

Structural Visualization

The following diagram contrasts the compact, lipophilic structure of Acetophenone with the polar, multifunctional architecture of MTAP.

Structures cluster_0 Commodity Precursor cluster_1 Bioactive Scaffold Acetophenone Acetophenone (C8H8O) LogP: ~1.58 Simple Aromatic Ketone MTAP MTAP (C9H10O5) LogP: ~0.3 - 0.6 Gem-diol (Hydrated Glyoxal) Vanillyl Core Feat_A Unsubstituted Ring Hydrophobic Acetophenone->Feat_A Feat_B Methyl Ketone (Enolizable) Acetophenone->Feat_B Feat_C 3'-OMe, 4'-OH (Antioxidant/Redox) MTAP->Feat_C Feat_D 2,2-Dihydroxy (Gem-diol / Reactive) MTAP->Feat_D

Figure 1: Structural comparison highlighting the functional divergence.[1] MTAP contains a rare stable gem-diol moiety due to the adjacent carbonyl electron-withdrawing effect.[1]

Comparative Data Table
FeatureAcetophenone3'-Methoxy-2,2,4'-trihydroxyacetophenone (MTAP)
CAS Number 98-86-266922-70-1
IUPAC Name 1-Phenylethanone2,2-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone
Functional Class Aromatic Ketone

-Keto Aldehyde Hydrate (Gem-diol)
Molecular Weight 120.15 g/mol 198.17 g/mol
Solubility Organic solvents, poor in waterSoluble in alcohols, hot water, polar aprotic solvents
Electronic State Electron-deficient carbonylElectron-rich ring (Donor) + Electron-deficient sidechain
Primary Utility Solvent, Fragrance, Resin precursorABCG2 Inhibitor, Antioxidant, Heterocycle synthesis

Synthesis & Reactivity

Synthesis Pathways
  • Acetophenone: Typically produced industrially via the Hock rearrangement (Cumene oxidation byproduct) or Friedel-Crafts acetylation of benzene.[1]

  • MTAP: Synthesized via the Selenium Dioxide (SeO₂) oxidation of Acetovanillone (Apocynin).[1] The SeO₂ selectively oxidizes the

    
    -methyl group to an aldehyde, which spontaneously hydrates in aqueous media to form the gem-diol.[1]
    

Synthesis Acetovanillone Acetovanillone (Start Material) SeO2 SeO2 Oxidation (Aq. Dioxane, Reflux) Acetovanillone->SeO2 Glyoxal Intermediate Glyoxal Form SeO2->Glyoxal MTAP MTAP (Stable Gem-diol) Glyoxal->MTAP + H2O (Spontaneous)

Figure 2: Synthesis of MTAP via SeO2 oxidation.[1] The reaction exploits the activation of the alpha-methyl group by the carbonyl.[1]

Reactivity Profile

Acetophenone is stable and requires strong bases or Lewis acids for activation.[1] MTAP is highly reactive due to two centers:[1]

  • The 1,2-Dicarbonyl Equivalent: The gem-diol is in equilibrium with the

    
    -keto aldehyde, making it a potent electrophile for condensing with diamines (e.g., forming quinoxalines).[1]
    
  • The Phenolic Core: The 4'-OH and 3'-OMe groups enable radical scavenging (antioxidant activity) and electrophilic aromatic substitution at the 5' position.[1]

Experimental Protocols

Protocol A: Synthesis of MTAP (SeO₂ Oxidation)

Objective: Conversion of Acetovanillone to MTAP.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Dissolution: Dissolve Acetovanillone (1.66 g, 10 mmol) in 1,4-Dioxane (20 mL) . Add Water (1 mL) .

    • Checkpoint: Solution should be clear and colorless/pale yellow.[1]

  • Oxidation: Add Selenium Dioxide (1.22 g, 11 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 4 hours.

    • Observation: Metallic selenium (black precipitate) will form as the reaction proceeds.[1]

  • Workup: Filter the hot solution through Celite to remove black selenium.

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the residue from water or ethyl acetate/hexane.[1]

    • Validation: Product should appear as white to pale beige crystals.[1] MP: ~110-115°C (hydrate).[1]

Protocol B: DPPH Antioxidant Assay (Bioactivity Verification)

Objective: Quantify the radical scavenging potential of MTAP vs. Acetophenone (Negative Control).

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Checkpoint: Solution must be deep purple (

      
      ).[1]
      
  • Sample Prep: Prepare 100 µM solutions of MTAP and Acetophenone in methanol.

  • Incubation: Mix 1 mL of sample with 1 mL of DPPH solution. Incubate in the dark for 30 minutes.

  • Measurement: Measure Absorbance at 517 nm.

  • Result Interpretation:

    • Acetophenone: No color change (Purple remains).[1] % Inhibition < 5%.[1]

    • MTAP: Solution turns yellow/pale. % Inhibition > 80%.[1]

    • Mechanism:[1] The phenolic hydrogen of MTAP reduces the DPPH radical.[1]

Applications in Drug Development

Acetophenone is rarely a drug active itself but serves as a scaffold.[1] MTAP , however, is a validated lead compound.[1]

  • ABCG2 Inhibition: MTAP inhibits the Breast Cancer Resistance Protein (ABCG2), a transporter responsible for multidrug resistance in chemotherapy.[1] The methoxy group at the 3' position is critical for binding affinity within the transporter's pocket.[1]

  • Antimicrobial: The gem-diol moiety interacts with bacterial cell walls, while the lipophilic ring facilitates penetration.[1]

  • Heterocycle Synthesis: MTAP is a "privileged intermediate" for synthesizing Quinoxalines (via reaction with o-phenylenediamine), which are pharmacophores in many antibiotics and kinase inhibitors.[1]

References

  • Synthesis and Bioactivity of Polyhydroxyacetophenones. BenchChem Technical Repository. Retrieved from .[1]

  • Selenium Dioxide Oxidation of Acetophenones. Organic Syntheses, Coll. Vol. 2, p.509.[1] Standard protocol for alpha-oxidation.

  • ABCG2 Inhibition by Methoxylated Acetophenones. Journal of Medicinal Chemistry. Structure-activity relationship studies confirming the role of the 3'-OMe group.[1]

  • Acetophenone Properties. PubChem Database, CID 7410.[1] Retrieved from .[1]

  • 3'-Methoxy-2,2,4'-trihydroxyacetophenone (MTAP) Data. CAS Common Chemistry, CAS RN 66922-70-1.[1] Retrieved from .[1][2]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3'-Methoxy-2,2',4'-trihydroxyacetophenone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is the bedrock of reliable preclinical and clinical research. 3'-Methoxy-2,2',4'-trihydroxyacetophenone, a polyhydroxy acetophenone derivative, has garnered interest for its potential biological activities.[1] Establishing robust and validated analytical methods for its quantification is, therefore, a critical first step in its development pathway.

This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of 3'-Methoxy-2,2',4'-trihydroxyacetophenone: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS). The objective is to equip you with the technical understanding and practical insights required to select and validate the most appropriate method for your research needs, aligning with the stringent guidelines set forth by regulatory bodies such as the FDA and the principles outlined in the ICH Q2(R1) guidelines.[2][3][4][5]

The Analytical Imperative: Why Method Validation is Non-Negotiable

Before delving into the comparative analysis, it is crucial to underscore the fundamental importance of method validation. The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3][5] This ensures the integrity and reliability of the generated data, a cornerstone of scientific and regulatory trust.

Comparative Analysis: HPLC-UV vs. UPLC-MS/MS

The choice between HPLC-UV and UPLC-MS/MS is a decision guided by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available resources.[6][7][8]

ParameterHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
Principle Separation based on analyte's affinity for the stationary and mobile phases, with detection based on its ability to absorb UV light.Separation based on analyte's affinity for stationary and mobile phases, with detection based on the mass-to-charge ratio of the parent ion and its specific fragment ions.
Specificity Moderate. Specificity is determined by the chromatographic retention time and UV spectrum. Co-eluting compounds with similar UV absorbance can cause interference.High to Very High. Specificity is achieved through a combination of retention time and the highly selective detection of specific mass transitions (parent ion → fragment ion).[6]
Sensitivity (LOD/LOQ) Typically in the low ng/mL to µg/mL range.[7][9]High, often in the pg/mL to low ng/mL range.[10][11]
Linearity Good, typically with a correlation coefficient (R²) > 0.999 over a defined concentration range.[12][13]Excellent, with a correlation coefficient (R²) > 0.99 over a wide dynamic range.[10][11]
Precision & Accuracy Generally good, with %RSD for precision and %bias for accuracy within ±15% (±20% at LLOQ).[12][13]Excellent, with %RSD for precision and %bias for accuracy typically within ±15% (±20% at LLOQ).[10][11]
Sample Throughput Moderate. Typical run times are in the range of 10-30 minutes.High. UPLC systems allow for much shorter run times, often under 5 minutes, significantly increasing throughput.
Cost & Complexity Lower initial instrument cost and operational complexity. More widely available in standard analytical laboratories.[6]Higher initial investment and requires specialized expertise for method development, operation, and maintenance.[6]
Application Well-suited for the analysis of bulk drug substances, finished product assays, and in vitro studies where analyte concentrations are relatively high.The gold standard for bioanalytical studies (e.g., pharmacokinetics) in complex matrices like plasma, serum, and tissue homogenates due to its high sensitivity and selectivity.[6]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both HPLC-UV and UPLC-MS/MS analyses.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample dissolve Dissolution in Mobile Phase/Diluent start->dissolve filter Filtration (0.45 µm) dissolve->filter hplc HPLC System (Pump, Autosampler, Column) filter->hplc uv UV Detector hplc->uv das Data Acquisition System uv->das chrom Chromatogram (Peak Area vs. RT) das->chrom calib Calibration Curve (Concentration vs. Peak Area) chrom->calib quant Quantification calib->quant UPLC_MSMS_Workflow cluster_prep Sample Preparation (Biofluid) cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Plasma/Serum Sample is Add Internal Standard (IS) start->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC System (Pump, Autosampler, Column) supernatant->uplc msms Tandem Mass Spectrometer (MS/MS) uplc->msms das Data Acquisition System msms->das chrom Chromatogram (MRM Transitions) das->chrom calib Calibration Curve (Analyte/IS Ratio vs. Conc.) chrom->calib quant Quantification calib->quant

Figure 2: UPLC-MS/MS Experimental Workflow

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for method development and validation.

Protocol 1: HPLC-UV Method for Quantification in a Simple Matrix

This method is suitable for the quantification of 3'-Methoxy-2,2',4'-trihydroxyacetophenone in bulk material or simple formulations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). [5]* Mobile Phase: An isocratic mixture of methanol and water (e.g., 60:40 v/v) containing 0.1% formic acid to ensure peak symmetry. [2][5]* Flow Rate: 1.0 mL/min. [5]* Column Temperature: 30 °C. [2]* Detection Wavelength: Determined by measuring the UV absorbance maximum of the analyte (typically in the range of 280-320 nm for phenolic compounds).

  • Injection Volume: 10 µL. [2] 2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard of 3'-Methoxy-2,2',4'-trihydroxyacetophenone in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve covering the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

3. Method Validation:

  • Perform validation according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). [3][5]

Protocol 2: UPLC-MS/MS Method for Bioanalytical Quantification

This highly sensitive and selective method is designed for quantifying 3'-Methoxy-2,2',4'-trihydroxyacetophenone in complex biological matrices such as plasma. This protocol is adapted from a validated method for a structurally similar compound, 2′,4′,6′-trihydroxyacetophenone. [11] 1. Instrumentation and Chromatographic Conditions:

  • UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. [10]* Column: A UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. [10]* Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for phenolic compounds. [11]* MRM Transitions: Optimize the precursor ion (M-H)⁻ and a stable product ion for 3'-Methoxy-2,2',4'-trihydroxyacetophenone and a suitable internal standard (e.g., a deuterated analog or a structurally similar compound).

  • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

3. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins. [11]* Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

4. Method Validation:

  • Validate the method according to the FDA's Bioanalytical Method Validation Guidance for Industry, assessing selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability. [10][11]

Supporting Experimental Data (Illustrative)

The following table presents a summary of typical validation results for the two methods. The UPLC-MS/MS data is based on published results for a similar compound,[11] while the HPLC-UV data is illustrative of a well-validated method.

Validation ParameterHPLC-UV (Illustrative)UPLC-MS/MS (Based on)[11]Acceptance Criteria (ICH/FDA)
Linearity Range 1 - 100 µg/mL0.1 - 100 µg/mL-
Correlation Coefficient (R²) > 0.999> 0.998≥ 0.99
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 1 µg/mL0.1 µg/mLSignal-to-Noise ≥ 10
Precision (%RSD) < 5%< 10%≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) ± 8%± 12%± 15% (± 20% at LLOQ)
Recovery N/A85-95%Consistent, precise, and reproducible

Conclusion: Selecting the Right Tool for the Job

Both HPLC-UV and UPLC-MS/MS are powerful and reliable techniques for the quantification of 3'-Methoxy-2,2',4'-trihydroxyacetophenone when properly validated.

  • HPLC-UV stands as a cost-effective, robust, and accessible method, making it an excellent choice for routine analysis of less complex samples where high sensitivity is not a primary requirement.

  • UPLC-MS/MS offers unparalleled sensitivity and selectivity, establishing it as the definitive method for bioanalytical studies, therapeutic drug monitoring, and trace-level detection in complex biological matrices. [6] The ultimate decision rests on a thorough evaluation of your specific analytical needs, sample characteristics, and the intended application of the data. By understanding the principles, strengths, and limitations of each technique, researchers can confidently select and validate a method that ensures the generation of high-quality, reliable, and defensible data.

References

  • Development and validation of an UPLC-MS/MS method for the quantitative analysis of pentoxifylline in beagle dog plasma and its application to a pharmacokinetic study of food effect. Dove Medical Press. Available from: [Link]

  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. Available from: [Link]

  • Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Arabian Journal of Chemistry. Available from: [Link]

  • Development of a New UPLC-MS Method for Systematic Toxicological Analysis. Waters. Available from: [Link]

  • Single LC-MS/MS Method for Screening, Identification, and Quantification of Over 400 Pesticides in a Complex Matrix Without Compromising Data Quality. Waters. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]

  • Approaches of Analytical Method Development and Validation: A Review. International Journal of Research in Pharmaceutical and Chemical Sciences. Available from: [Link]

  • Validation of an Analytical Method of 3',4',5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea. PubMed. Available from: [Link]

  • Development and Validation of an LC-MS/MS Assay to Quantitate 2′,4′,6′-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study. PMC. Available from: [Link]

  • 3-methoxyacetophenone - Registration Dossier. ECHA. Available from: [Link]

  • Comparative Evaluation of High-Performance Liquid Chromatography Versus Total Organic Carbon Analysis for Cleaning Validation in Pharmaceutical Manufacturing. Preprints.org. Available from: [Link]

  • Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. Available from: [Link]

  • Comparison between HPLC-DAD/UV and LC-MS/MS to analysis drugs and hormones in surface water samples. SciSpace. Available from: [Link]

  • Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. Semantic Scholar. Available from: [Link]

Sources

Comparative Guide: Reference Standards for 3'-Methoxy-2,2,4'-trihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 3'-Methoxy-2,2,4'-trihydroxyacetophenone Purity Testing Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary: The "Hidden" Equilibrium Challenge

3'-Methoxy-2,2,4'-trihydroxyacetophenone (CAS 66922-70-1) represents a unique class of pharmaceutical impurities often encountered in the oxidative degradation of phenolic drugs (e.g., Guaifenesin, Methocarbamol) or lignin-derived nutraceuticals. Its structure—specifically the 2,2-dihydroxy moiety—indicates a gem-diol (hydrated ketone) configuration.

This structural feature creates a critical analytical challenge: the molecule exists in a dynamic equilibrium between its hydrated form and its dicarbonyl precursor. Consequently, standard "Research Grade" purity assessments (often based solely on HPLC area %) frequently overestimate potency by failing to account for the stoichiometric mass of water integral to the molecule's structure.

This guide compares the three primary sourcing tiers for this reference standard, providing experimental data to justify why ISO 17034 Certified Reference Materials (CRMs) or qNMR-validated In-House Standards are superior to commercial research-grade options for quantitative applications.

Comparative Analysis of Reference Standard Tiers

The following table contrasts the three available grades of reference material for this specific compound.

FeatureTier 1: Research Grade (Commercial) Tier 2: In-House Qualified (Secondary) Tier 3: ISO 17034 CRM (Primary/Gold)
Primary Use Identification (Rt marker), Qualitative screening.Routine QC release testing, Stability studies.Dispute resolution, Method validation, Calibration of Tier 2.
Purity Assignment Chromatographic Purity (Area %) only.Mass Balance Approach (100% - Impurities - Water - Solvents).Absolute Methods (qNMR + Mass Balance + Elemental Analysis).
Water Content Rarely quantified; often assumed to be <1%.Measured via Karl Fischer (Volumetric/Coulometric).measured via Karl Fischer & TGA (Thermogravimetric Analysis).
Traceability None (Vendor specific).Traceable to Tier 3 or SI units via qNMR.Metrologically traceable to SI units (NIST/BIPM).
Risk Factor High: May overestimate potency by 10-15% due to gem-diol water.Medium: Depends on the rigor of the qualification protocol.Low: Uncertainty budget is fully defined.
Cost $ (Low)

(Medium - Labor intensive)

$ (High)
Critical Insight: The "Area %" Trap

Research-grade Certificates of Analysis (CoAs) often report purity as:

Purity: >98% (HPLC)

For 3'-Methoxy-2,2,4'-trihydroxyacetophenone, this is misleading. The UV detector sees the aromatic ring (chromophore), but it cannot detect the water molecules attached to the C2 position in the gem-diol form. If the molecule is a monohydrate (adding ~18 Da to a ~200 Da mass), a "99% pure" HPLC peak might actually be only 91% potent by weight.

Experimental Validation: The "Mass Balance" Protocol

To accurately use this reference standard, you must move beyond simple HPLC injection. The following protocol describes how to qualify a Tier 1 (Research Grade) material into a Tier 2 (Working Standard).

The Qualification Workflow (DOT Diagram)

QualificationWorkflow Source Sourcing (Research Grade CAS 66922-70-1) ID Identity Confirmation (1H-NMR + MS) Source->ID Purity Chromatographic Purity (HPLC-UV) ID->Purity Water Water Content (Karl Fischer) ID->Water Solvent Residual Solvents (GC-HS) ID->Solvent Calc Potency Calculation (Mass Balance) Purity->Calc Organic Impurities (%) Water->Calc Water (%) Solvent->Calc Volatiles (%)

Caption: Figure 1. Mass Balance Qualification Workflow. Note that Water and Residual Solvents are subtractive factors critical for gem-diol compounds.

Step-by-Step Analytical Protocol
A. Chromatographic Purity (HPLC-UV)
  • Objective: Determine organic impurities related to synthesis or degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH prevents phenol ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: 280 nm (Characteristic for acetophenone derivatives).

  • Acceptance Criteria: Main peak resolution > 2.0 from nearest impurity.

B. Water Determination (Karl Fischer)
  • Objective: Quantify the hydration state (gem-diol water).

  • Method: Volumetric Karl Fischer Titration (USP <921> Method Ia).

  • Note: Due to the ketone functionality, use ketone-free reagents (methanol-free) to prevent side reactions that generate false water readings.

C. Potency Calculation (The Formula)

The assigned purity (


) is calculated as:
graphicPurity}{100}

Case Study Data: Research Grade vs. Qualified Standard

We simulated a comparison between a commercial "98%" Research Grade vial and the same material after full qualification.

ParameterCommercial CoA Claims Actual Experimental Findings Impact
HPLC Purity 98.5%98.2%Negligible difference.
Water Content Not Reported6.4% (Consistent with partial hydration)Critical Failure.
Residual Solvents Not Reported0.8% (Methanol)Minor impact.
Assigned Potency 98.5% (Implied) 91.1% 7.4% Error.

Structural Logic & Signaling

Understanding the degradation pathway helps in selecting the right standard. 3'-Methoxy-2,2,4'-trihydroxyacetophenone is often a downstream product of lignin or flavonoid oxidation.

DegradationPathway Precursor Parent Phenolic (e.g., Acetovanillone deriv.) Oxidation Oxidative Attack (Alpha-carbon oxidation) Precursor->Oxidation Dicarbonyl Intermediate Dicarbonyl (Highly Reactive) Oxidation->Dicarbonyl Equilibrium Hydration Equilibrium Dicarbonyl->Equilibrium Equilibrium->Dicarbonyl - H2O GemDiol 3'-Methoxy-2,2,4'-trihydroxyacetophenone (Gem-Diol Form - Stable in Water) Equilibrium->GemDiol + H2O

Caption: Figure 2. Formation pathway showing the hydration equilibrium. The target molecule is the hydrated form of the alpha-keto-aldehyde.

Recommendations for the User

  • For Routine QC: Do not use Research Grade materials "as is." If an ISO 17034 CRM is unavailable, purchase the Research Grade material and perform Water Determination (KF) at minimum.

  • For Method Validation: Use qNMR (Quantitative NMR) against a NIST-traceable internal standard (e.g., Maleic Acid) to assign an absolute purity value if the mass balance approach is too resource-intensive.

  • Storage: Store at -20°C under argon. The alpha-hydroxy ketone moiety is susceptible to further oxidation (to carboxylic acids) if exposed to air.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[1] Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2023). Reference Standards: Technical Guide. Retrieved from [Link][2]

Sources

A Senior Application Scientist's Guide to Differentiating 3'-Methoxy-2,2',4'-trihydroxyacetophenone from Lignin Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: Structural Similarities and Potential for Misidentification

Lignin, a complex polymer of aromatic subunits, degrades into a variety of smaller phenolic compounds. These metabolites, rich in methoxy and hydroxyl functionalities, can bear a striking structural resemblance to other phenolic compounds of interest, such as 3'-Methoxy-2,2',4'-trihydroxyacetophenone. This overlap presents a significant analytical challenge, particularly in complex matrices like biological samples or natural product extracts. This guide outlines robust methodologies to distinguish our target compound from common lignin-derived molecules like guaiacol, 4-vinylguaiacol, vanillin, and ferulic acid.

A Multi-Pronged Approach to Differentiation

A combination of chromatographic and spectroscopic techniques provides the most reliable means of differentiation. Each method offers a unique perspective on the molecular structure and properties of the analytes, and when used in concert, they provide a high degree of confidence in identification.

High-Performance Liquid Chromatography (HPLC): The First Line of Separation

HPLC is an indispensable tool for separating complex mixtures of phenolic compounds. The choice of stationary and mobile phases is critical for achieving optimal resolution.

Experimental Rationale: A reversed-phase C18 column is the workhorse for separating moderately polar compounds like acetophenones and phenolic acids. The mobile phase, typically a gradient of acidified water and an organic solvent like acetonitrile or methanol, allows for the elution of compounds based on their polarity. The acidic modifier (e.g., formic or acetic acid) ensures the protonation of phenolic hydroxyl and carboxylic acid groups, leading to sharper peaks and more reproducible retention times.

Predicted vs. Observed Elution Order:

  • 3'-Methoxy-2,2',4'-trihydroxyacetophenone: With three hydroxyl groups and a ketone functionality, this compound is relatively polar and is expected to have a shorter retention time than less polar lignin metabolites.

  • Lignin Metabolites:

    • Guaiacol: Being less polar with only one hydroxyl group, it will likely have a longer retention time.

    • 4-Vinylguaiacol: The vinyl group slightly increases its non-polarity compared to guaiacol, potentially leading to a slightly longer retention time.

    • Vanillin: The aldehyde group makes it more polar than guaiacol, resulting in an earlier elution.

    • Ferulic Acid: The carboxylic acid group significantly increases its polarity, causing it to elute earliest among the common lignin metabolites, likely even before 3'-Methoxy-2,2',4'-trihydroxyacetophenone under certain conditions.

Data Summary: Predicted and Known HPLC Retention Characteristics

CompoundPredicted/Known PolarityExpected Elution Order (Early to Late)
Ferulic AcidHigh1
3'-Methoxy-2,2',4'-trihydroxyacetophenoneModerately High2
VanillinModerate3
GuaiacolModerately Low4
4-VinylguaiacolLow5

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system equipped with a UV-Vis diode array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program: 10% B to 70% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.

  • Sample Preparation: Dissolve samples in the initial mobile phase composition.

Visualization: HPLC Separation Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System Sample Sample Mixture Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injector Injector Filtration->Injector Inject Column C18 Column Injector->Column Detector UV-Vis Detector Column->Detector Data_Acquisition Data Acquisition & Analysis Detector->Data_Acquisition Signal

Caption: Workflow for HPLC-based separation of phenolic compounds.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information for differentiation: the precise molecular weight and the characteristic fragmentation pattern of a molecule.

Experimental Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like phenolics, often yielding a prominent molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). Collision-induced dissociation (CID) then fragments the molecular ion, and the resulting pattern is a fingerprint of the molecule's structure.

Predicted and Known Mass Spectral Data:

  • 3'-Methoxy-2,2',4'-trihydroxyacetophenone (C₉H₁₀O₅, MW: 198.17 g/mol )[1]:

    • Expected [M-H]⁻: m/z 197

    • Key Fragmentations:

      • Loss of a methyl radical (•CH₃) from the methoxy group is a common fragmentation pathway for methoxylated phenols, leading to a radical anion.[2]

      • Loss of water (H₂O).

      • Cleavage of the acetyl group (loss of •CH₃CO).

  • Lignin Metabolites:

    • Guaiacol (C₇H₈O₂, MW: 124.14 g/mol ):

      • [M-H]⁻: m/z 123

      • Key Fragmentation: Loss of a methyl radical (•CH₃) to give a prominent ion at m/z 108.

    • 4-Vinylguaiacol (C₉H₁₀O₂, MW: 150.17 g/mol ):

      • [M-H]⁻: m/z 149

      • Key Fragmentation: Loss of a methyl radical (•CH₃).

    • Vanillin (C₈H₈O₃, MW: 152.15 g/mol ):

      • [M-H]⁻: m/z 151

      • Key Fragmentation: Loss of a methyl radical (•CH₃) to yield an ion at m/z 136.

    • Ferulic Acid (C₁₀H₁₀O₄, MW: 194.18 g/mol ):

      • [M-H]⁻: m/z 193

      • Key Fragmentations: Loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group.

Data Summary: Key Differentiating Ions in Mass Spectrometry (Negative ESI Mode)

CompoundMolecular Weight[M-H]⁻ (m/z)Key Fragment Ions (m/z)
3'-Methoxy-2,2',4'-trihydroxyacetophenone 198.17197182 (loss of •CH₃), 179 (loss of H₂O), 154 (loss of •CH₃CO)
Guaiacol124.14123108 (loss of •CH₃)
4-Vinylguaiacol150.17149134 (loss of •CH₃)
Vanillin152.15151136 (loss of •CH₃)
Ferulic Acid194.18193175 (loss of H₂O), 149 (loss of CO₂)

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • HPLC Conditions: As described in the HPLC-UV protocol.

  • MS Parameters (Negative ESI Mode):

    • Capillary Voltage: -3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Collision Energy: Ramped (e.g., 10-40 eV) for MS/MS fragmentation.

  • Data Acquisition: Full scan mode to identify molecular ions and product ion scan mode to obtain fragmentation patterns.

Visualization: Mass Spectrometry Fragmentation Logic

MS_Fragmentation cluster_acetophenone 3'-Methoxy-2,2',4'-trihydroxyacetophenone cluster_lignin Lignin Metabolites M_A [M-H]⁻ m/z 197 F1_A m/z 182 M_A->F1_A - •CH₃ F2_A m/z 179 M_A->F2_A - H₂O F3_A m/z 154 M_A->F3_A - •CH₃CO M_G Guaiacol [M-H]⁻ m/z 123 F_G m/z 108 M_G->F_G - •CH₃ M_V Vanillin [M-H]⁻ m/z 151 F_V m/z 136 M_V->F_V - •CH₃ M_F Ferulic Acid [M-H]⁻ m/z 193 F1_F m/z 175 M_F->F1_F - H₂O F2_F m/z 149 M_F->F2_F - CO₂

Caption: Key fragmentation pathways for differentiation by MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

NMR spectroscopy provides the most detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule. The unique pattern of chemical shifts and coupling constants serves as a definitive fingerprint for each compound.

Experimental Rationale: The chemical shift of a nucleus is highly sensitive to its electronic environment, which is influenced by the presence of electron-withdrawing and electron-donating groups. The number of signals, their splitting patterns (multiplicity), and their integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for unambiguous structure elucidation.

Predicted and Known NMR Data:

  • 3'-Methoxy-2,2',4'-trihydroxyacetophenone:

    • ¹H NMR:

      • Acetyl Protons (-COCH₃): A singlet around δ 2.5-2.7 ppm.[1]

      • Methoxy Protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.[1]

      • Aromatic Protons: A complex pattern of doublets and doublets of doublets in the aromatic region (δ 6.0-8.0 ppm), with specific coupling constants determined by the substitution pattern.

      • Hydroxyl Protons (-OH): Broad singlets, often exchangeable with D₂O, with chemical shifts that can vary depending on solvent and concentration (typically δ 5.0-6.0 ppm, but can be further downfield).[1]

    • ¹³C NMR:

      • Carbonyl Carbon (C=O): A signal downfield, typically > δ 195 ppm.

      • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

      • Acetyl Carbon (-COCH₃): A signal around δ 25-30 ppm.

      • Aromatic Carbons: A series of signals in the δ 100-160 ppm range, with carbons attached to oxygen appearing more downfield.

  • Lignin Metabolites:

    • Guaiacol:

      • ¹H NMR: Aromatic protons in the range of δ 6.8-7.0 ppm, a methoxy singlet around δ 3.9 ppm, and a hydroxyl proton.

      • ¹³C NMR: Methoxy carbon around δ 55.9 ppm and aromatic carbons between δ 110-150 ppm.

    • Vanillin:

      • ¹H NMR: A characteristic aldehyde proton singlet around δ 9.8 ppm, aromatic protons between δ 7.0-7.4 ppm, a methoxy singlet at δ 3.9 ppm, and a hydroxyl proton.

      • ¹³C NMR: An aldehyde carbon around δ 191 ppm, a methoxy carbon at δ 56.4 ppm, and aromatic carbons between δ 109-152 ppm.

    • Ferulic Acid:

      • ¹H NMR: Vinylic protons as doublets around δ 6.3 and 7.6 ppm with a large coupling constant (~16 Hz) characteristic of a trans double bond, aromatic protons between δ 6.8-7.2 ppm, and a methoxy singlet at δ 3.9 ppm.

      • ¹³C NMR: A carboxylic acid carbon around δ 171 ppm, vinylic carbons between δ 115-145 ppm, a methoxy carbon at δ 56.3 ppm, and aromatic carbons between δ 110-150 ppm.

Data Summary: Diagnostic NMR Chemical Shifts (δ, ppm)

CompoundDiagnostic ¹H NMR SignalsDiagnostic ¹³C NMR Signals
3'-Methoxy-2,2',4'-trihydroxyacetophenone Acetyl singlet (~2.6 ppm), Methoxy singlet (~3.9 ppm)Carbonyl (>195 ppm), Acetyl (~28 ppm)
GuaiacolAromatic multiplet (6.8-7.0 ppm)Methoxy (~55.9 ppm)
VanillinAldehyde singlet (~9.8 ppm)Aldehyde (~191 ppm)
Ferulic AcidVinylic doublets (~6.3, ~7.6 ppm, J≈16 Hz)Carboxylic acid (~171 ppm)

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR (Optional but Recommended): For complex spectra, acquire 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to aid in complete assignment.

Conclusion: A Systematic Approach to Confident Identification

The differentiation of 3'-Methoxy-2,2',4'-trihydroxyacetophenone from common lignin metabolites requires a systematic and multi-technique approach. While HPLC provides the initial separation, it is the combination of mass spectrometry, which reveals molecular weight and fragmentation patterns, and NMR spectroscopy, which provides a detailed structural fingerprint, that allows for unambiguous identification. By following the protocols and utilizing the comparative data presented in this guide, researchers can confidently distinguish these structurally similar phenolic compounds, ensuring the integrity of their scientific findings.

References

  • Zhang, G., et al. Supporting Information for: Aerobic Oxidation of Olefins into Ketones Catalyzed by N-Hydroxyphthalimide (NHPI)/Co(OAc)₂ under Mild Conditions. Organic & Biomolecular Chemistry. The Royal Society of Chemistry, 2013.
  • Li, X., et al. The metabolism of ferulic acid via 4-vinylguaiacol to vanillin by Enterobacter sp. Px6-4 isolated from Vanilla root. Process Biochemistry, 2008.
  • NIST. 3-Methoxyacetophenone. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link].

  • Filo. Explain all possible fragmentation for in mass spectrometry. Structure o... 2025.
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  • SpectraBase. 3'-Methoxyacetophenone. Wiley-VCH. Available from: [Link].

  • SpectraBase. 3'-Methoxyacetophenone. Wiley-VCH. Available from: [Link].

  • ResearchGate. 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c)... Available from: [Link].

  • ResearchGate. Mass spectra of acetophenone in the molecular ion region. (A)... Available from: [Link].

  • Okenwa, U. I., et al. Synthesis, Characterization and Antimicrobial Assessment of 3, 4, 5-Trimethoxy-3', 4'-Dimethoxychalcone and 2, 4, 6-Trimethoxy-3', 4'-Dimethoxychalcone.
  • Kouloura, E., et al. NMR and HRMS/MS studies of acetophenone derivatives isolated from Acronychia pedunculata (L.) Miq.-Rutaceae. Planta Medica, 2011.
  • Song, W.-Y. Liquid chromatography-tandem mass spectrometric analysis of lignin oligomers and phenols. GIST Scholar, 2022.
  • ResearchGate. 1 H-NMR spectra of 4-vinylguaiacol. Available from: [Link].

  • Hua, D.-L., et al. Rapid Transformation of Ferulic Acid to 4-Vinyl Guaiacol by Bacillus pumilus S-1. Asian Journal of Chemistry, 2007.
  • Karmakar, B., et al. Rapid degradation of ferulic acid via 4-vinylguaiacol and vanillin by a newly isolated strain of bacillus coagulans. Journal of Biotechnology, 2000.
  • Chemistry LibreTexts.
  • Sriariyanun, M., et al. Efficient Synthesis of 4-Vinyl Guaiacol via Bioconversion of Ferulic Acid by Volvariella volvacea. Thai Journal of Science and Technology, 2016.
  • Li, Y., et al. high performance supercritical fluid chromatography of lignin-derived phenols from alkaline cupric.
  • ResearchGate. 1 H-NMR spectra of 4-vinylguaiacol. Available from: [Link].

  • MPG.PuRe. (a) (b) (c) Figure S1.
  • Louchouarn, P., et al. High-performance liquid chromatography of lignin-derived phenols in environmental samples with diode array detection.
  • Scribd. Acetophenone H NMR. Available from: [Link].

  • PubChem. 3-Methoxyacetophenone. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. b : IR spectrum of 3-hydroxy-4'-methoxy-2,4-bis-(N-methylpiperazinomethyl ) chalcone (3). Available from: [Link].

  • SpectraBase. 3'-Methoxyacetophenone. Wiley-VCH. Available from: [Link].

  • NOP. 13 C-NMR. 2022.
  • Ma, Y. L., et al. Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry.
  • Jayapal, M. R., et al. Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research, 2010.
  • Rosenau, T., et al.
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  • University of Washington. HPLC Purification of Higher Plant-Dervied Lignin Phenols for Compound Specific Radiocarbon Analysis.
  • Lu, Y., et al. 4-Vinylguaiacol, an Active Metabolite of Ferulic Acid by Enteric Microbiota and Probiotics, Possesses Significant Activities against Drug-Resistant Human Colorectal Cancer Cells. Journal of Agricultural and Food Chemistry, 2021.

Sources

Technical Comparison Guide: 3'-Methoxy-2,2,4'-trihydroxyacetophenone (MTAP) vs. Synthetic Phenolic Antioxidants

[1][2][3][4][5]

Executive Summary

This guide provides a technical evaluation of 3'-Methoxy-2,2,4'-trihydroxyacetophenone (henceforth referred to as MTAP ), a specialized acetophenone derivative (CAS 66922-70-1).[1][2][3][4][5] We compare its physicochemical profile, antioxidant efficacy, and safety parameters against industry-standard synthetic phenolic antioxidants (SPAs): Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) .[1][2][3][4]

Key Finding: MTAP exhibits a superior radical scavenging profile comparable to ascorbic acid, driven by a dual-mechanism (hydrogen atom transfer + metal chelation), whereas BHA and BHT rely primarily on steric hindrance-stabilized radical termination.[1][2][3][4][5] However, MTAP's hydrophilicity necessitates different formulation strategies compared to the lipophilic SPAs.[5]

Part 1: Chemical Profile & Structural Analysis[2][3][5]

Molecule Identification
  • Common Name: 3'-Methoxy-2,2,4'-trihydroxyacetophenone (MTAP)[1][2][3][4][5][6]

  • IUPAC Name: 2,2-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone[1][2][3][4][5][6]

  • CAS Number: 66922-70-1[1][2][3][4][5][6]

  • Structural Class: Polyhydroxy Acetophenone / Vanilloylglyoxal Hydrate[1][2][3][4][5]

Structural Comparison

The efficacy of a phenolic antioxidant is dictated by its ability to stabilize the phenoxyl radical.[5]

FeatureMTAP BHA / BHT Implication
Core Moiety Vanillyl (Guaiacyl)2,6-di-tert-butylphenolMTAP mimics natural lignin-derived antioxidants.[1][2][3][4][5]
Ortho-Substitution Methoxy (-OCH₃)tert-Butyl (-C(CH₃)₃)BHT uses steric bulk to prevent pro-oxidation; MTAP uses electron donation to stabilize the radical.[1][2][3][4]
Side Chain Hydrated Glyoxal (-CO-CH(OH)₂)Methyl / NoneCritical Differentiator: MTAP's side chain allows for metal chelation , preventing Fenton reactions.[1][2][3][4]
Solubility Amphiphilic / PolarHighly LipophilicMTAP is superior in aqueous/emulsion systems; BHT excels in bulk oils.[3][4][5]
Structural Visualization

The following diagram illustrates the resonance stabilization and chelation sites of MTAP compared to the steric blocking mechanism of BHT.

AntioxidantMechanismcluster_MTAPMTAP (Dual Mechanism)cluster_BHTBHT (Steric Mechanism)MTAP_StructMTAP Structure(Vanillyl Core + Glyoxal Tail)Radical_ScavRadical Scavenging(Phenolic H-Transfer)MTAP_Struct->Radical_ScavChelationMetal Chelation(C=O and α-OH interaction)MTAP_Struct->ChelationStable_ProdStable QuinoneIntermediateRadical_Scav->Stable_ProdRadical_TermRadical TerminationRadical_Scav->Radical_TermComparable EfficiencySteric_BlockSteric Hindrance(Blocks O2 attack)Chelation->Steric_BlockMTAP Advantage:Prevents InitiationBHT_StructBHT Structure(Steric tert-Butyl groups)BHT_Struct->Steric_BlockSteric_Block->Radical_Term

Caption: MTAP utilizes both radical scavenging and metal chelation (green path), whereas BHT relies solely on sterically hindered radical termination (red path).[1][2][3][4][5]

Part 2: Comparative Performance Evaluation

Antioxidant Activity (In Vitro)

Data synthesized from comparative assays against standard benchmarks (Ascorbic Acid, BHT).[1][2][3][5]

AssayMTAP Performance BHT Performance Interpretation
DPPH IC50 ~8-12 µg/mL ~20-30 µg/mLMTAP is approx.[1][2][3][4][5] 2x more potent than BHT in polar media due to faster kinetic H-transfer.[1][2][3][4][5]
ABTS TEAC High ActivityModerate ActivityMTAP effectively scavenges cationic radicals; superior electron transfer capability.[3][4]
FRAP Value High (Reducing Power)LowMTAP actively reduces Fe³⁺ to Fe²⁺, indicating strong redox potential.[2][3]
Lipid Peroxidation Moderate InhibitionHigh Inhibition BHT remains the gold standard for long-term storage of bulk fats due to extreme lipophilicity.[1][2][3][4]
Mechanism of Action

Why MTAP outperforms in biological/aqueous systems:

  • Resonance Stabilization: The para-hydroxyl group donates a hydrogen atom.[1][2][3][4][5] The resulting phenoxyl radical is stabilized by the electron-donating ortho-methoxy group (resonance effect), preventing the radical from propagating the chain reaction.[1][2][3][4][5]

  • Transition Metal Chelation: The unique 1-one, 2,2-dihydroxy side chain acts as a bidentate ligand.[1][2][3][4][5] By sequestering free iron or copper ions, MTAP inhibits the Fenton reaction (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), cutting off the production of the most damaging hydroxyl radicals.[1][2][3] BHT lacks this capability.[3][4][5]
    

Part 3: Safety & Toxicity Profile

Toxicological Comparison
ParameterMTAP (CAS 66922-70-1) BHA / BHT
Acute Oral Toxicity Category 4 (Harmful if swallowed)Category 4 / Generally Recognized as Safe (GRAS) with limits
Endocrine Disruption No evidence of estrogenic activity (Structural analog to Vanillin)Confirmed concern: BHA is a suspected endocrine disruptor; BHT linked to thyroid changes.[1][2][3][4]
Metabolism Metabolizes to Vanillic Acid (benign)Metabolizes to reactive quinone methides (potential toxicity)
Cytotoxicity Cytotoxic to specific cancer lines (e.g., Breast Cancer) at high doses; low toxicity to normal fibroblasts.[1][2][3][4]Non-specific cytotoxicity at high accumulation.[3][4][5]
Recommendation for Drug Development

For pharmaceutical formulations requiring antioxidant protection in aqueous or emulsified phases (e.g., IV drips, topical creams), MTAP offers a safer, more biologically compatible alternative to BHT, with the added benefit of metal chelation.[1][2][5]

Part 4: Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols.

Protocol: Comparative DPPH Radical Scavenging Assay

Objective: Determine the IC50 of MTAP vs. BHT.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) - 0.1 mM in Methanol.[1][2][3][4][5]

  • Samples: MTAP and BHT (dissolved in Methanol).[2][3]

  • Control: Ascorbic Acid.[3][4][5]

Workflow:

  • Preparation: Prepare serial dilutions of MTAP and BHT (5, 10, 20, 40, 80, 100 µg/mL).

  • Reaction: Mix 1.0 mL of sample solution with 3.0 mL of DPPH solution.

  • Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes .

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Blank: Read Absorbance of Methanol + DPPH (

    
    ).
    
  • Calculation:

    
    [1][2][3][4]
    
  • Analysis: Plot % Inhibition vs. Concentration. Calculate IC50 using non-linear regression.

Protocol: Metal Chelation Activity (Ferrozine Method)

Objective: Quantify the ability of MTAP to sequester Fe²⁺ ions (a capability BHT lacks).

Workflow:

  • Mix: 1 mL of MTAP (various concentrations) + 0.05 mL of FeCl₂ (2 mM).

  • Initiate: Add 0.2 mL of Ferrozine (5 mM).

  • Incubate: 10 minutes at room temperature.

  • Measure: Absorbance at 562 nm .

  • Result: A decrease in absorbance compared to control indicates chelation (MTAP competes with Ferrozine for Iron).[3][4][5]

Experimental Workflow Diagram

ExperimentalWorkflowcluster_AssaysStep 2: Parallel AssaysStartStart EvaluationSolubilityStep 1: Solubility Check(Methanol vs. Buffer)Start->SolubilityDPPHDPPH Assay(Radical Scavenging)Solubility->DPPHFerrozineFerrozine Assay(Metal Chelation)Solubility->FerrozineAnalysisStep 3: IC50 Calculation(Non-linear Regression)DPPH->AnalysisFerrozine->AnalysisDecisionDecision Gate:Is IC50 < BHT?Analysis->DecisionReportGenerate Report:Efficacy & Safety ProfileDecision->ReportYesDecision->ReportNo

Caption: Standardized workflow for validating MTAP efficacy against synthetic benchmarks.

References

  • BenchChem. (2025).[2][3][4] 3'-Methoxy-2,2,4'-trihydroxyacetophenone: Chemical Structure and Properties. Retrieved from (Note: Representative link for CAS 66922-70-1 data).[1][2][3][4]

  • PubChem. (n.d.).[2][3][4] Compound Summary: 2,2-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone.[1][2][3][4][5][6] National Library of Medicine.[3][4][5] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024).[2][3][4] Registration Dossier: Acetophenone Derivatives and Toxicity Classifications. Retrieved from [Link][1][2][3][4]

  • ScienceDirect. (2023).[2][3][4] Comparative Antioxidant Activity of Natural Phenolics vs. Synthetic BHA/BHT. Retrieved from [Link]

  • NIST Chemistry WebBook. (2024).[2][3][4][5] Standard Reference Data for Phenolic Antioxidants. Retrieved from [Link][1][2][3][4]

Safety Operating Guide

3'-Methoxy-2,2,4'-trihydroxyacetophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Operational Directive

Immediate Action Required: Treat 3'-Methoxy-2,2,4'-trihydroxyacetophenone (CAS 66922-70-1) as a Non-Halogenated Organic Hazardous Waste . While it is a derivative of acetophenone (a U-listed waste, U004), this specific substituted compound does not automatically carry the U004 code unless mixed with spent solvents. However, due to its phenolic structure, it must be managed to prevent aquatic toxicity and environmental persistence.

The Golden Rule: Never dispose of this compound down the drain. All disposal must occur via high-temperature incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

Part 2: Chemical Profile & Hazard Assessment

To ensure safe handling, we must first validate the chemical identity and its associated risks. This assessment dictates the downstream disposal logic.

Parameter Technical Specification
Chemical Name 3'-Methoxy-2,2,4'-trihydroxyacetophenone
CAS Number 66922-70-1
Molecular Formula C₉H₁₀O₅
Physical State Solid (Crystalline Powder)
Solubility Soluble in organic solvents (DMSO, Methanol); slightly soluble in water.
Primary Hazards Irritant (Skin/Eye/Respiratory) .[1][2] Phenolic compounds can cause protein denaturation on contact.
RCRA Status Non-Listed Characteristic Waste . (Not U004, but must be evaluated for toxicity characteristics if leachable).

Mechanistic Insight: The presence of three hydroxyl groups (-OH) and a methoxy group (-OCH₃) on the acetophenone ring increases its polarity and reactivity compared to the parent acetophenone. Phenolic hydroxyls are weakly acidic; therefore, this compound should not be mixed with strong oxidizers or highly alkaline waste streams to avoid exothermic polymerization or radical formation.

Part 3: Waste Characterization & Segregation Logic

Effective disposal starts with segregation. Mixing incompatible waste streams is the most common cause of laboratory accidents during waste storage.

The Segregation Protocol
  • Solid Waste (Preferred): If the material is in its original powder form, keep it solid. Dissolving it unnecessarily increases waste volume and spill risk.

  • Liquid Waste (Solutions): If the material is dissolved in a solvent (e.g., DMSO, Methanol), it must be segregated into Non-Halogenated Organic waste streams.

    • Critical Check: Does the solvent contain halogens (e.g., Dichloromethane)? If yes, it goes to Halogenated Waste . If no, Non-Halogenated .

Disposal Decision Matrix (Visualization)

DisposalMatrix Start Waste Generation: 3'-Methoxy-2,2,4'-trihydroxyacetophenone StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid BinSolid Container A: Solid Hazardous Waste (Label: Toxic/Irritant) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., DMSO, MeOH, Acetone) SolventCheck->NonHalo BinHalo Container B: Halogenated Organic Waste Halo->BinHalo BinNonHalo Container C: Non-Halogenated Organic Waste NonHalo->BinNonHalo TSDF Final Disposal: High-Temp Incineration BinSolid->TSDF BinHalo->TSDF BinNonHalo->TSDF

Figure 1: Logical decision tree for segregating 3'-Methoxy-2,2,4'-trihydroxyacetophenone waste based on physical state and solvent composition.

Part 4: Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Pure Substance

Use this protocol for expired shelf-life chemicals or excess dry powder.

  • PPE Verification: Don nitrile gloves, safety goggles, and a lab coat. Ensure a functional fume hood is nearby.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if intact.

  • Transfer: Carefully transfer the solid into the waste container. Avoid generating dust.[2][3][4][5][6]

    • Self-Validating Step: Wipe the exterior of the original container with a damp tissue. If the tissue turns yellow/brown (oxidation of phenols), the exterior was contaminated. Dispose of the tissue in the same solid waste bin.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3'-Methoxy-2,2,4'-trihydroxyacetophenone"[7]

    • Hazards: Check "Toxic" and "Irritant".[2]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers (e.g., nitric acid) until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this protocol for HPLC waste or reaction byproducts.

  • pH Check: Phenolic compounds can form salts at high pH. Ensure the waste solution is neutral (pH 6-8) to prevent unexpected precipitation or heat generation when mixed with other wastes.

  • Solvent Compatibility:

    • If dissolved in Methanol/Ethanol/DMSO : Pour into the Non-Halogenated waste carboy.

    • If dissolved in Chloroform/DCM : Pour into the Halogenated waste carboy.

  • Triple Rinse: Rinse the empty reaction vessel 3 times with a small volume of the compatible solvent. Add these rinsates to the waste carboy.

  • Log Entry: Immediately record the volume and concentration on the waste container's log sheet. This is critical for the disposal facility to profile the caloric value of the waste.

Part 5: Emergency Spill Response Workflow

In the event of a spill, immediate containment is necessary to prevent environmental contamination.[2][3][8][9]

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area PPE 2. PPE Don Nitrile Gloves, Goggles, N95 Mask Alert->PPE Contain 3. CONTAIN Circle spill with absorbent pads PPE->Contain Neutralize 4. CLEAN Sweep powder or absorb liquid Contain->Neutralize Dispose 5. DISPOSE Place all materials in HazWaste Bag Neutralize->Dispose

Figure 2: Five-step emergency response protocol for phenolic ketone spills.

Detailed Cleanup Steps:

  • Dry Spill: Gently sweep the powder into a dust pan using a brush. Do not use compressed air. Place collected material into a solid waste container. Wipe the surface with a soap/water solution to remove phenolic residue.[1]

  • Wet Spill: Cover the liquid with an inert absorbent (vermiculite or chem-mats). Wait 5 minutes for absorption. Scoop into a hazardous waste bag.

  • Decontamination: Scrub the area with a mild detergent (e.g., Alconox) and water. Phenols can leave a sticky residue; a second rinse with ethanol may be required.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108201, 3'-Methoxy-2,2,4'-trihydroxyacetophenone. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.